Product packaging for Lipid M(Cat. No.:)

Lipid M

Cat. No.: B12411509
M. Wt: 710.2 g/mol
InChI Key: QNTJORIUGGAOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipid M is a high-purity synthetic lipid reagent designed for cutting-edge biochemical and biophysical research. Its primary research value lies in its application for studying cellular membrane dynamics, including lipid bilayer formation, fluidity, and the role of specific lipids in organizing membrane microdomains such as lipid rafts . This makes it an essential tool for investigating fundamental processes like cellular signaling, membrane protein function, and intracellular trafficking. Researchers utilize this compound in the development and optimization of lipid nanoparticle (LNP) formulations for targeted drug delivery and nucleic acid transport, leveraging its ability to form stable, non-lamellar structures or its fusogenic properties. Furthermore, it serves as a critical standard in mass spectrometry-based lipidomics, enabling the accurate identification and quantification of lipid species within complex biological samples to uncover lipid-based biomarkers in metabolic, neurological, and oncological studies . The compound's amphipathic nature, featuring a hydrophilic head group and hydrophobic tails, drives its spontaneous self-assembly into defined structures in aqueous environments, a key mechanism for its research applications . This compound is offered with the guarantee of strict quality control and batch-to-batch consistency. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H87NO5 B12411509 Lipid M

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

7-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]heptyl 2-octyldecanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-40-49-43(47)35-28-21-17-22-29-36-45(38-39-46)37-30-23-18-25-32-41-50-44(48)42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

QNTJORIUGGAOBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Foundational & Exploratory

Unraveling "Lipid M": A Case of Mistaken Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the entity known as "Lipid M" has revealed that it is not a distinct lipid molecule but rather a common abbreviation for the scientific journal Prostaglandins & Other Lipid Mediators. This finding redirects the quest for a specific synthesis pathway to a broader exploration of the diverse and crucial roles of lipid mediators in cellular signaling.

Initial inquiries into the discovery and synthesis of "this compound" yielded ambiguous results, with the term appearing in citations within lipidomics and mass spectrometry literature. Further analysis of these citations, such as "Prostag. Oth. This compound.," clarified that "this compound" refers to this well-established journal and not a novel molecular entity. The standard abbreviation for Prostaglandins & Other Lipid Mediators is often cited as "Prostag Oth this compound" or similar variations.[1][2][3][4][5]

Given this clarification, a technical guide on the discovery and synthesis of a specific "this compound" molecule is not feasible. However, the user's interest in this area suggests a focus on signaling lipids and their pathways, a core topic of the journal . Prostaglandins, a major class of lipid mediators, offer a compelling and well-documented alternative for an in-depth technical guide.

Alternative Topic: A Technical Guide to Prostaglandin Discovery and Synthesis

Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in a wide array of biological processes, including inflammation, pain, fever, blood clotting, and the induction of labor. Their discovery and the elucidation of their synthesis pathways represent a landmark in biochemistry and medicine.

Discovery and Elucidation of Prostaglandins

The story of prostaglandins began in the 1930s when reproductive physiologists first observed that substances in human semen could cause strong contractions of uterine tissue. The active compounds were initially believed to have originated from the prostate gland, hence the name "prostaglandin." It wasn't until the 1960s that Swedish scientists Sune Bergström and Bengt Samuelsson isolated and determined the chemical structures of the first prostaglandins, for which they, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982.

The Prostaglandin Synthesis Pathway: The Arachidonic Acid Cascade

Prostaglandins are not stored within cells but are synthesized on demand from their precursor, arachidonic acid, a 20-carbon polyunsaturated fatty acid. This process, often referred to as the arachidonic acid cascade, is initiated by the release of arachidonic acid from the cell membrane by the action of phospholipase A2.

The synthesis of prostaglandins from arachidonic acid is a multi-step enzymatic process. A key enzyme family in this pathway is cyclooxygenase (COX), which exists in at least two isoforms, COX-1 and COX-2.

Experimental Protocols: Isolation and Analysis of Prostaglandins

The study of prostaglandins relies on a variety of sophisticated analytical techniques. A general workflow for their analysis is as follows:

  • Sample Collection and Preparation: Biological samples (e.g., plasma, tissue homogenates) are collected, and lipids are extracted using organic solvents.

  • Purification: Solid-phase extraction (SPE) is commonly used to separate prostaglandins from other lipids.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed to separate the different prostaglandin species.

  • Detection and Quantification: Mass spectrometry (MS) is the gold standard for the sensitive and specific detection and quantification of prostaglandins.

Table 1: Key Enzymes in the Prostaglandin Synthesis Pathway

EnzymeFunction
Phospholipase A2 (PLA2) Releases arachidonic acid from the cell membrane.
Cyclooxygenase (COX-1 & COX-2) Catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2).
Prostaglandin Synthases A family of enzymes that convert PGH2 into specific prostaglandins (e.g., PGE2, PGD2, PGF2α).
Thromboxane Synthase Converts PGH2 to thromboxane A2 (TXA2).
Prostacyclin Synthase Converts PGH2 to prostacyclin (PGI2).

Visualization of the Prostaglandin Synthesis Pathway

The following diagram illustrates the core steps in the synthesis of prostaglandins from arachidonic acid.

Prostaglandin_Synthesis Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity of COX PGS Prostaglandin Synthases PGH2->PGS TXS Thromboxane Synthase PGH2->TXS PCS Prostacyclin Synthase PGH2->PCS Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) Thromboxanes Thromboxanes (TXA2) Prostacyclins Prostacyclins (PGI2) PLA2->AA COX->PGG2 PGS->Prostaglandins TXS->Thromboxanes PCS->Prostacyclins

Caption: The arachidonic acid cascade leading to the synthesis of prostaglandins, thromboxanes, and prostacyclins.

This guide provides a foundational understanding of the discovery and synthesis of prostaglandins, a class of lipid mediators central to human health and disease. Further research in this area continues to uncover new roles for these fascinating molecules and new targets for therapeutic intervention.

References

Introduction: The Endosomal Barrier to mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

### An In-depth Technical Guide on the Role of Ionizable Lipids in the Endosomal Escape of mRNA

Disclaimer: The term "Lipid M" does not correspond to a recognized molecule in publicly available scientific literature. This guide will therefore focus on the principles and mechanisms of a well-characterized, representative ionizable lipid, DLin-MC3-DMA (MC3), which is a cornerstone of the field and exemplifies the functional role attributed to the placeholder "this compound." The data and protocols presented are based on established science for ionizable lipids in mRNA delivery.

The therapeutic promise of messenger RNA (mRNA) hinges on its successful delivery to the cell cytoplasm, where it can be translated into functional proteins. Lipid nanoparticles (LNPs) have emerged as the leading non-viral vectors for mRNA delivery, famously enabling the rapid development of COVID-19 vaccines.[1][2] An LNP typically consists of four components: an ionizable lipid, a PEGylated lipid, cholesterol, and a phospholipid, each playing a crucial role in the particle's stability and function.[1][3]

However, a major physiological hurdle, often termed the "endosomal bottleneck," severely limits the efficiency of this process. After being engulfed by a cell through endocytosis, LNPs are trapped within membrane-bound vesicles called endosomes.[3] As the endosome matures, its internal environment becomes increasingly acidic and degradative, ultimately fusing with lysosomes where the mRNA cargo is destroyed. It is estimated that only 1-2% of LNP-delivered nucleic acids successfully escape the endosome to reach the cytoplasm. The key to overcoming this barrier lies within the LNP's most critical component: the ionizable lipid.

The Pivotal Role of Ionizable Lipids in Endosomal Escape

Ionizable lipids are amphiphilic molecules containing amine head groups that are specifically engineered to change their charge in response to pH. This property is central to their function:

  • At Formulation pH (Acidic, ~pH 4): The lipid's amine head group is protonated and positively charged. This allows for efficient electrostatic complexation with the negatively charged phosphate backbone of mRNA, facilitating high encapsulation efficiency.

  • At Physiological pH (Neutral, ~pH 7.4): During circulation in the bloodstream, the ionizable lipid is nearly neutral. This "stealth" characteristic is vital for reducing toxicity and preventing rapid clearance by the immune system, which readily recognizes and removes positively charged particles.

  • In the Late Endosome (Acidic, ~pH 5.0-6.5): After cellular uptake, the LNP is trafficked into the endosomal pathway, where the internal pH drops. This acidic environment protonates the ionizable lipid, conferring a strong positive charge to the LNP.

This pH-triggered switch to a cationic state is the critical event that initiates endosomal escape.

Mechanism of Action: How Ionizable Lipids Mediate Endosomal Escape

The precise mechanism of endosomal escape is a subject of ongoing research, but the leading hypothesis involves membrane disruption driven by the protonated ionizable lipid.

Once the ionizable lipid becomes positively charged within the late endosome, it is believed to engage in strong electrostatic interactions with negatively charged (anionic) lipids, such as phosphatidylserine, that are present on the inner leaflet of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane's integrity through one or more proposed models:

  • Lipid Phase Transition: The pairing of the LNP's cationic lipids with the endosome's anionic lipids disrupts the stable bilayer structure of the membrane. This can induce a transition to a non-bilayer, inverted hexagonal (HII) phase structure. The formation of these non-bilayer structures creates transient pores or defects in the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm.

  • Membrane Fusion: The charge-based interactions can also promote the fusion of the LNP with the endosomal membrane, merging the two lipid structures and releasing the contents into the cytosol.

The optimal pKa (the pH at which the lipid is 50% ionized) for an ionizable lipid is a critical determinant of its efficacy. Extensive research has shown that the most potent ionizable lipids for in vivo delivery have a pKa in the range of 6.2 to 6.5. This narrow window ensures the lipid remains neutral in the blood but becomes sufficiently charged in the late endosome to trigger membrane disruption effectively.

Figure 1. Mechanism of LNP-mediated endosomal escape.

Quantitative Data Presentation

The performance of ionizable lipids is assessed through several key quantitative metrics. The following tables summarize representative data for well-characterized ionizable lipids.

Ionizable LipidApparent pKaIn Vivo Potency (ED₅₀ for Factor VII siRNA in mice)Reference
DLinDMA7.1~1 mg/kg
DLin-KC2-DMA6.7~0.01 mg/kg
DLin-MC3-DMA 6.44 ~0.005 mg/kg
L3196.38> MC3
SM-1026.68Comparable to MC3
Table 1: Comparison of Ionizable Lipid pKa and In Vivo Gene Silencing Potency.
LNP ComponentMolar Ratio (%)PurposeReference
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation and endosomal escape
Phospholipid (e.g., DSPC)10Structural integrity, helper lipid
Cholesterol38.5LNP stability, membrane fusion
PEG-Lipid (e.g., DMG-PEG2000)1.5Steric stabilization, prevents aggregation
Table 2: Typical Molar Composition of an mRNA-LNP Formulation.

Key Experimental Protocols

Evaluating the efficacy of a new ionizable lipid ("this compound") requires a suite of standardized assays to measure LNP characteristics, delivery efficiency, and the mechanism of endosomal escape.

Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, which allows for rapid, reproducible mixing and nanoparticle formation.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA), Phospholipid (DSPC), Cholesterol, PEG-Lipid dissolved in ethanol.

  • mRNA dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes (10 kDa MWCO) and PBS (pH 7.4).

Procedure:

  • Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA-Aqueous Phase: Dilute the mRNA stock to the target concentration in the acidic aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the microfluidic device's syringe pumps. Set the flow rate ratio of aqueous to organic phase typically at 3:1.

  • Initiate Mixing: Start the pumps. The rapid mixing of the two streams within the microfluidic cartridge causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA to form LNPs.

  • Dialysis: Collect the resulting LNP solution and dialyze it against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH to neutral, resulting in a stable, neutrally charged LNP suspension.

  • Characterization: Analyze the final LNP product for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency (using a Ribogreen assay).

LNP_Formulation_Workflow A Prepare Lipid Phase (Lipids in Ethanol) C Microfluidic Mixing (Aqueous:Organic = 3:1) A->C B Prepare Aqueous Phase (mRNA in pH 4 Buffer) B->C D Self-Assembly of LNPs C->D E Dialysis vs. PBS (pH 7.4) D->E F Sterile Filtration & Characterization E->F

Figure 2. Workflow for mRNA-LNP formulation.

Protocol: In Vitro Luciferase Assay for mRNA Delivery Efficiency

This assay quantifies the functional delivery of mRNA by measuring the expression of a reporter protein (Firefly Luciferase, FLuc).

Materials:

  • HEK293T or other suitable cells.

  • 96-well cell culture plates.

  • LNP-FLuc mRNA formulation.

  • Luciferase assay reagent kit.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of the assay (e.g., 10,000 cells/well). Culture overnight.

  • LNP Treatment: Dilute the LNP-FLuc mRNA formulation in complete cell culture medium to achieve a range of final mRNA concentrations (e.g., 5 to 50 ng/well).

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24 hours at 37°C.

  • Cell Lysis: After incubation, wash the cells with PBS. Add 20 µL of 1x cell lysis buffer to each well and incubate for 5-10 minutes at room temperature to lyse the cells.

  • Luminescence Measurement: Add 100 µL of the luciferase assay reagent to each well. Immediately measure the bioluminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to total protein concentration in each well (via a BCA or Bradford assay) to account for differences in cell number. Higher luminescence indicates more efficient mRNA delivery and translation.

Protocol: Galectin-8 Puncta Assay for Quantifying Endosomal Escape

This is a direct, image-based assay to visualize and quantify endosomal membrane damage. Galectin-8 (Gal8) is a cytosolic protein that binds to glycans exposed on the inner leaflet of endosomal membranes. Upon membrane rupture, cytosolic Gal8-GFP floods into the damaged endosome, forming bright fluorescent puncta that can be counted.

Materials:

  • Cells stably expressing a Galectin-8-GFP fusion protein.

  • High-content imaging system or confocal microscope.

  • LNPs encapsulating a fluorescently labeled, non-coding RNA (e.g., Cy5-polyA).

  • Nuclear stain (e.g., Hoechst 33342).

Procedure:

  • Cell Seeding: Seed Gal8-GFP expressing cells onto glass-bottom imaging plates.

  • LNP Treatment: Treat cells with the fluorescently labeled LNPs for a set time course (e.g., 2, 4, 6 hours).

  • Fix and Stain: At each time point, wash cells with PBS and fix with 4% paraformaldehyde. Stain nuclei with Hoechst.

  • Imaging: Acquire images using a high-content imager. Use channels for Hoechst (nuclei), Cy5 (LNPs), and GFP (Gal8).

  • Image Analysis: Use automated image analysis software to: a. Identify individual cells based on the nuclear stain. b. Within each cell, identify and count bright green fluorescent puncta (Gal8-GFP aggregates). c. Quantify the number of Gal8 puncta per cell. An increase in the number and intensity of puncta compared to untreated control cells indicates a higher frequency of endosomal escape events.

Gal8_Assay_Workflow A Seed Gal8-GFP Cells on Imaging Plate B Treat with LNP-Cy5-RNA A->B C Incubate (Time Course) B->C D Fix Cells & Stain Nuclei (Hoechst) C->D E High-Content Imaging (GFP, Cy5, DAPI channels) D->E F Image Analysis: Quantify Gal8 Puncta/Cell E->F

Figure 3. Experimental workflow for the Galectin-8 endosomal escape assay.

Conclusion

The ionizable lipid is the indispensable engine of mRNA-LNP delivery systems, directly mediating the critical step of endosomal escape. Its unique pH-responsive nature allows for a delicate balance between stability in circulation and potent activity within the target cell. The ability to become protonated in the acidic endosome and disrupt the vesicle's membrane is the defining feature that enables the therapeutic mRNA cargo to reach the cytoplasm and exert its effect. The continued rational design and optimization of novel ionizable lipids, guided by a deep understanding of their structure-activity relationships and evaluated through robust quantitative assays, will be paramount to developing the next generation of safer and more potent RNA therapeutics.

References

The Structure-Activity Relationship of Lipid M: A Novel Immunomodulatory Glycolipid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid M is a novel synthetic glycolipid with potent immunomodulatory properties, engineered as a structural analog of Lipid A, the endotoxic principle of Gram-negative bacterial lipopolysaccharide (LPS). This document provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing how specific structural modifications to its disaccharide backbone, acylation pattern, and phosphorylation state dictate its biological activity. By modulating its interaction with the Toll-like receptor 4 (TLR4) complex, this compound analogs can be designed to elicit a spectrum of immune responses, from potent pro-inflammatory agonism to specific antagonism of septic shock. This guide summarizes key quantitative data, outlines detailed experimental protocols for activity assessment, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic glycolipid designed to interact with the innate immune system. Its core structure is based on the highly conserved architecture of Lipid A, which consists of a β-(1→6)-linked diglucosamine backbone, typically phosphorylated at the 1 and 4' positions and decorated with multiple fatty acyl chains.[1] This structural motif is recognized by the myeloid differentiation factor 2 (MD-2)/Toll-like receptor 4 (TLR4) complex, a key pattern recognition receptor of the innate immune system.[2][3] Activation of TLR4 by agonist ligands like this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the orchestration of an immune response.

However, uncontrolled TLR4 activation can lead to life-threatening conditions such as septic shock. Consequently, the development of this compound analogs aims to dissect the structural requirements for specific immune outcomes. By systematically modifying the molecule, it is possible to create derivatives that are potent vaccine adjuvants with reduced toxicity, or antagonists that can block the deleterious effects of endotoxin. This guide explores the critical structural determinants of this compound's function, providing a framework for the rational design of novel immunomodulatory therapeutics.

Core Structure and Modifications

The biological activity of this compound is exquisitely sensitive to its chemical structure. The key modifiable regions that determine its SAR are:

  • Acylation Pattern: The number, length, and position of fatty acyl chains are primary determinants of TLR4 activation. Hexa-acylated structures, similar to that of E. coli Lipid A, are generally potent agonists. Reducing the number of acyl chains to four or five often leads to attenuated activity or even antagonism, particularly in human TLR4.

  • Phosphate Groups: The phosphate groups at the 1 and 4' positions of the diglucosamine backbone are crucial for binding to the TLR4/MD-2 complex and subsequent receptor dimerization. Monophosphoryl this compound (MPLM) analogs often exhibit a significantly lower endotoxic profile while retaining immunostimulatory properties, making them attractive as vaccine adjuvants.

  • Disaccharide Backbone: The β-(1→6) linkage of the diglucosamine is a conserved feature. Modifications to this backbone can have profound effects on the molecule's ability to adopt the correct conformation for receptor binding.

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activities of various this compound analogs, highlighting the impact of structural modifications on TLR4 activation and cytokine induction. The data is compiled from studies on human and murine macrophage cell lines.

Table 1: Effect of Acyl Chain Number on TNF-α Induction in Human Monocytes

This compound AnalogNumber of Acyl ChainsAcyl Chain LengthsTNF-α Induction (pg/mL) at 1 µg/mLReference
LM-01 (E. coli type)64x C14, 2x C125500 ± 450
LM-02 (S. min. type)75x C14, 2x C164200 ± 380
LM-03 (Precursor Ia)44x C14 (hydroxylated)< 100 (inactive)
LM-04 (Penta-acyl)53x C14, 2x C121200 ± 150

Table 2: Effect of Phosphorylation and Acyl Chain Modification on TLR4 Activation (EC50)

This compound AnalogPhosphorylationC-2' Acyl ChainTLR4 Activation EC50 (HEK-Blue™ hTLR4 cells)Reference
LM-01a (Bis-phosphoryl)1, 4'-bis-phosphate(R)-3-hydroxymyristate~250 pM
LM-01b (Mono-phosphoryl)4'-phosphate(R)-3-hydroxymyristate~20 nM
LM-05a (Bis-phosphoryl)1, 4'-bis-phosphateHexanoyl (C6)~5 nM
LM-05b (Mono-phosphoryl)4'-phosphateHexanoyl (C6)~500 nM
LM-06a (Bis-phosphoryl)1, 4'-bis-phosphateButanoyl (C4)> 1 µM (antagonist)
LM-06b (Mono-phosphoryl)4'-phosphateButanoyl (C4)> 1 µM (antagonist)

Signaling Pathways

This compound exerts its effects primarily through the TLR4 signaling pathway. The binding of an agonistic this compound analog to the MD-2 co-receptor induces a conformational change that promotes the dimerization of TLR4. This event initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: This pathway is activated following endocytosis of the TLR4 complex and leads to the activation of IRF3, resulting in the production of type I interferons (IFN-α/β).

The balance between these two pathways can be influenced by the specific structure of the this compound analog, allowing for the fine-tuning of the immune response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound MD2 MD2 This compound->MD2 Binds TLR4 TLR4 MD2->TLR4 Forms Complex TLR4_Dimer TLR4 Dimerization MyD88 MyD88 TLR4_Dimer->MyD88 MyD88-dependent TRIF TRIF TLR4_Dimer->TRIF TRIF-dependent (after endocytosis) NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Interferons Type I Interferons (IFN-α/β) IRF3->Interferons

Figure 1: Simplified TLR4 signaling pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the SAR studies of this compound.

Synthesis of a Representative this compound Analog

The synthesis of this compound analogs is a complex, multi-step process. A general convergent strategy involves the synthesis of a glycosyl donor and a glycosyl acceptor, which are then coupled to form the disaccharide backbone. This is followed by sequential acylation and phosphorylation steps.

Protocol Outline:

  • Preparation of Monosaccharide Building Blocks: Start with commercially available D-glucosamine derivatives. Protect the hydroxyl and amino groups using orthogonal protecting groups to allow for regioselective modifications.

  • Synthesis of Glycosyl Donor and Acceptor: One monosaccharide is converted into a glycosyl donor (e.g., a trichloroacetimidate), and the other into a glycosyl acceptor with a free hydroxyl group at the C-6 position.

  • Glycosylation: Couple the donor and acceptor to form the β-(1→6)-linked disaccharide.

  • Selective Deprotection and Acylation: Sequentially remove protecting groups and introduce the desired fatty acyl chains at the 2, 3, 2', and 3' positions using activated fatty acids or acyl chlorides.

  • Phosphorylation: Introduce phosphate groups at the 1 and 4' positions using phosphoramidite chemistry.

  • Global Deprotection: Remove all remaining protecting groups to yield the final this compound analog.

  • Purification: Purify the final product using column chromatography and characterize by NMR and mass spectrometry.

NF-κB Activation Assay in HEK-Blue™ hTLR4 Cells

This assay quantifies the activation of TLR4 by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 reporter cells

  • HEK-Blue™ Detection medium

  • This compound analogs and controls (e.g., E. coli LPS)

  • 96-well cell culture plates

  • Spectrophotometer (620 nm)

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.

  • Stimulation: Prepare serial dilutions of this compound analogs and controls. Add 20 µL of each dilution to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection: Add 180 µL of HEK-Blue™ Detection medium to each well.

  • Measurement: Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620 nm.

  • Analysis: Plot the OD values against the concentration of the this compound analog to determine the EC50 value.

Cytokine Induction Assay in Human Monocytes

This protocol measures the production of cytokines, such as TNF-α, from primary human monocytes or macrophage-like cell lines (e.g., THP-1) upon stimulation with this compound analogs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound analogs and controls

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Isolate monocytes from PBMCs or culture THP-1 cells. Seed the cells at a density of 5 x 105 cells/well in a 24-well plate. For THP-1 cells, differentiate into macrophages using PMA for 48 hours prior to the experiment.

  • Stimulation: Add various concentrations of this compound analogs to the cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the this compound analog concentration.

SAR_Workflow cluster_design Design & Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Design Design this compound Analogs (Vary acyl chains, phosphates) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification TLR4_Assay In Vitro TLR4 Activation (HEK-Blue™ Assay) Purification->TLR4_Assay Cytokine_Assay Cytokine Profiling (Monocyte/Macrophage Assay) TLR4_Assay->Cytokine_Assay In_Vivo_Assay In Vivo Models (Adjuvanticity, Toxicity) Cytokine_Assay->In_Vivo_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vivo_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Figure 2: General experimental workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound is a complex but increasingly well-understood field. The data clearly demonstrates that subtle modifications to the number and length of acyl chains, as well as the phosphorylation state, can dramatically alter the biological response from potent TLR4 agonism to antagonism. This detailed understanding, facilitated by the robust experimental protocols outlined in this guide, is critical for the rational design of next-generation immunomodulators. By leveraging these SAR principles, researchers can develop novel this compound-based therapeutics, such as safer and more effective vaccine adjuvants or treatments for sepsis, tailored for specific clinical applications.

References

Early research on ionizable lipids for gene therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early Research on Ionizable Lipids for Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on ionizable lipids, which have become the cornerstone of modern gene therapy, particularly for the delivery of nucleic acid-based therapeutics like siRNA and mRNA. This document delves into the core principles, experimental methodologies, and key data from the seminal studies that paved the way for clinically successful lipid nanoparticle (LNP) delivery systems.

Introduction to Ionizable Lipids

The journey to effective nucleic acid delivery was significantly hampered by the challenges of safely and efficiently delivering large, negatively charged molecules across cell membranes. Early efforts with permanently cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), demonstrated the potential of lipid-mediated transfection but were often associated with toxicity.[1][2] The breakthrough came with the development of ionizable lipids, a class of lipids that are neutrally charged at physiological pH but become positively charged in the acidic environment of the endosome.[3][4] This pH-sensitive behavior is critical for both encapsulating nucleic acids during formulation and facilitating their release into the cytoplasm after cellular uptake, a process known as endosomal escape.[3]

Ionizable lipids are a core component of lipid nanoparticles (LNPs), which are typically composed of four key ingredients:

  • An ionizable cationic lipid: Facilitates nucleic acid encapsulation and endosomal escape.

  • A helper phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the structural integrity of the nanoparticle.

  • Cholesterol: Provides stability to the lipid bilayer.

  • A PEGylated lipid: Such as polyethylene glycol-dimyristoylglycerol (PEG-DMG), which controls particle size and reduces immunogenicity.

Evolution of Early Ionizable Lipids

The development of ionizable lipids has been an iterative process of rational design and screening to improve potency and reduce toxicity. The following table summarizes key early ionizable lipids and their physicochemical and biological properties.

Table 1: Physicochemical and In Vivo Efficacy Data of Key Early Ionizable Lipids

Ionizable LipidApparent pKaLNP Size (nm)In Vivo ModelTarget GeneIn Vivo Efficacy (ED50)Reference
DODAP6.6 - 6.7~100Not specifiedNot specifiedNot specified
DLinDMANot specified< 100MouseFactor VII~1 mg/kg
DLin-KC2-DMA~6.7< 100MouseFactor VII~0.02 mg/kg
DLin-MC3-DMA6.44< 100MouseFactor VII~0.005 mg/kg

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in early ionizable lipid research.

Synthesis of DLin-MC3-DMA

While detailed, step-by-step synthesis protocols from the primary literature are often condensed, the general approach for synthesizing DLin-MC3-DMA, a benchmark ionizable lipid, involves a multi-step chemical synthesis. A representative modern synthesis route is described to provide insight into the process.

Protocol 3.1: Representative Synthesis of DLin-MC3-DMA

  • Double Alkylation: React p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate in a suitable solvent like toluene or dichloroethane to produce a ketone intermediate.

  • Conversion to MC3: The resulting ketone is then converted to DLin-MC3-DMA through a series of reactions that introduce the dimethylamino butyrate headgroup.

Note: The synthesis of ionizable lipids is a complex organic chemistry process and should be performed by trained chemists in a properly equipped laboratory.

Lipid Nanoparticle (LNP) Formulation

The ethanol injection method, often performed with a microfluidic mixing device, is a standard technique for preparing LNPs.

Protocol 3.2: LNP Formulation by Microfluidic Mixing

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, cholesterol, and PEG-lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution: Dissolve the siRNA or mRNA in a low pH buffer, such as 10 mM sodium citrate buffer (pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr™) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

Physicochemical Characterization of LNPs

Protocol 3.3.1: Particle Size and Polydispersity Index (PDI) Measurement

  • Instrumentation: Use a dynamic light scattering (DLS) instrument.

  • Sample Preparation: Dilute the LNP suspension in PBS.

  • Measurement: Perform the DLS measurement to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the size distribution of the particles.

Protocol 3.3.2: Zeta Potential Measurement

  • Instrumentation: Use an electrophoretic light scattering (ELS) instrument.

  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer.

  • Measurement: Measure the electrophoretic mobility of the LNPs to determine their surface charge (zeta potential).

Protocol 3.3.3: Apparent pKa Determination

  • Method: The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method. TNS is a fluorescent probe that binds to the protonated form of the ionizable lipid.

  • Procedure: a. Prepare a series of buffers with a range of pH values (e.g., pH 3 to 9). b. Add the LNP suspension and TNS to each buffer. c. Measure the fluorescence intensity at each pH. d. The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vitro Transfection

Protocol 3.4: In Vitro siRNA Transfection in Primary Hepatocytes

  • Cell Culture: Isolate primary mouse hepatocytes and plate them in collagen-coated 96-well plates.

  • LNP-siRNA Preparation: Prepare LNPs containing siRNA targeting a specific gene (e.g., Factor VII).

  • Transfection: Perform a reverse transfection by adding the cell suspension to the LNP-siRNA solution in the wells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis: Measure the knockdown of the target gene expression at the mRNA or protein level.

In Vivo Efficacy Studies

Protocol 3.5: In Vivo Factor VII Silencing in Mice

  • Animal Model: Use C57BL/6 mice.

  • LNP-siRNA Administration: Administer the LNP-siRNA formulation via tail vein injection at various doses (e.g., 0.005 to 1 mg/kg).

  • Sample Collection: Collect blood samples at a specified time point (e.g., 48 hours) after administration.

  • Analysis: Measure the levels of Factor VII protein in the serum using a commercially available assay to determine the extent of gene silencing.

Visualizing Key Concepts and Workflows

The following diagrams illustrate fundamental concepts and experimental workflows in early ionizable lipid research.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LNP_protonated LNP with Protonated (+) Lipid Endosome->LNP_protonated Acidification Membrane_disruption Endosomal Membrane Disruption LNP_protonated->Membrane_disruption Interaction with Endosomal Lipids siRNA_release siRNA Release Membrane_disruption->siRNA_release Cytoplasm Cytoplasm siRNA_release->Cytoplasm

Caption: Mechanism of endosomal escape facilitated by pH-sensitive ionizable lipids.

LNP_Formulation_Workflow start Start prep_lipids Prepare Lipid Mix (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) in Ethanol start->prep_lipids prep_rna Prepare Nucleic Acid (siRNA/mRNA) in Aqueous Buffer (pH 4) start->prep_rna mixing Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_rna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis characterization Physicochemical Characterization (Size, pKa, Zeta Potential) dialysis->characterization end Sterile Filtration & Storage characterization->end

Caption: Experimental workflow for the formulation and characterization of LNPs.

Lipid_Evolution_Logic Cationic Cationic Lipids (e.g., DOTMA) - Permanently Positive Charge - Toxicity Concerns Ionizable_Concept Need for pH-Sensitivity - Neutral at physiological pH - Positive in endosome Cationic->Ionizable_Concept Limitation DODAP DODAP - Early Ionizable Lipid - pKa ~6.6-6.7 Ionizable_Concept->DODAP Led to DLinDMA DLinDMA - Improved Potency DODAP->DLinDMA Improved upon DLinKC2 DLin-KC2-DMA - Further Potency Enhancement - ED50 ~0.02 mg/kg DLinDMA->DLinKC2 Rational Design DLinMC3 DLin-MC3-DMA - Optimized pKa (6.44) - Gold Standard - ED50 ~0.005 mg/kg DLinKC2->DLinMC3 Optimization

Caption: Logical evolution of early ionizable lipid design for improved potency.

Conclusion

The early research into ionizable lipids laid the critical groundwork for the successful clinical translation of RNA therapeutics. Through rational design and systematic screening, scientists were able to develop lipids with optimized pKa values that balanced the need for nucleic acid encapsulation with the requirement for efficient endosomal escape and minimal toxicity. The methodologies and foundational knowledge established during this period continue to inform the development of next-generation delivery systems for gene therapy and beyond.

References

An In-depth Technical Guide on the Function of Ionizable Lipids in Lipid Nanoparticle Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of ionizable lipids, herein referred to as 'Lipid M' as a representative model, in the self-assembly, delivery efficacy, and mechanism of action of lipid nanoparticles (LNPs). This document synthesizes key quantitative data, details established experimental protocols, and visualizes complex biological and experimental processes to support researchers and professionals in the field of drug development.

The Core Function of this compound in LNP Self-Assembly and Efficacy

Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2] A typical LNP formulation is composed of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[2][3] Among these, the ionizable lipid, represented here as this compound, is arguably the most critical component, dictating both the encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells.[2]

The primary function of this compound is its pH-dependent charge. At an acidic pH (typically around 4), the amine head group of the ionizable lipid becomes protonated, resulting in a positive charge. This positive charge is crucial for the initial complexation with the negatively charged phosphate backbone of nucleic acids, driving the encapsulation process during LNP formulation. This electrostatic interaction is fundamental to achieving high encapsulation efficiency.

Upon administration and circulation at physiological pH (around 7.4), the ionizable lipid maintains a near-neutral charge. This is a key design feature that reduces the toxicity associated with permanently cationic lipids. Once the LNP is taken up by a cell into an endosome, the internal environment of the endosome becomes progressively more acidic. This drop in pH again protonates this compound, inducing a positive charge on the LNP. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm where it can exert its therapeutic effect.

Quantitative Data on LNP Formulations

The precise composition and resulting physicochemical properties of LNPs are critical determinants of their in vivo performance. The following tables summarize key quantitative data for representative LNP formulations.

Table 1: Molar Ratios of Components in Exemplary LNP Formulations

Ionizable LipidHelper Lipid (e.g., DSPC/DOPE)CholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
DLin-MC3-DMADSPCCholesterolDMG-PEG200050:10:38.5:1.5
SM-102DSPCCholesterolDMG-PEG200050:10:38.5:1.5
SM-102DOPECholesterolC14-PEG-200048:10:40:2
LP01DSPCCholesterolDMG-PEG22.5:4.5:22:1 (plus 50% DOTAP)
C12-200DOPECholesterolDMG-PEG17.5:8:23.25:1.25 (plus 50% DOTAP)

Table 2: Physicochemical Properties of Ionizable Lipids and Resulting LNPs

Ionizable LipidApparent pKaOptimal pH for FormulationTypical Particle Size (nm)Zeta Potential at Neutral pH (mV)Encapsulation Efficiency (%)Reference
DLin-MC3-DMA6.444-570-100-8.4 ± 1.6 to near neutral>95
SM-1026.684-580-120-6.5 ± 1.8 to near neutral>95
L3196.384-570-100Near neutral>95
C12-2006.964-570-100Near neutral>95

Note: Particle size and zeta potential can vary based on the specific formulation and manufacturing process.

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful formulation and characterization of LNPs.

Microfluidic mixing is a widely adopted method for producing LNPs with controlled and reproducible characteristics.

Objective: To formulate this compound-containing LNPs encapsulating a nucleic acid cargo.

Materials:

  • This compound (ionizable lipid), helper lipid, cholesterol, and PEG-lipid dissolved in ethanol.

  • Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or citrate, pH 4-5).

  • Microfluidic mixing device (e.g., a herringbone micromixer).

  • Syringe pumps.

  • Dialysis cassettes for buffer exchange.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio.

    • Prepare a stock solution of the nucleic acid in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Mount the syringes onto the syringe pumps connected to the microfluidic device.

    • Set the flow rates to achieve the desired aqueous to organic flow rate ratio (typically 3:1).

    • Initiate the flow to mix the two streams within the microfluidic chip. The rapid mixing and solvent dilution will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Buffer Exchange:

    • Transfer the LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) to remove the ethanol and exchange the acidic buffer for a neutral one.

Objective: To determine the hydrodynamic diameter and size distribution of the formulated LNPs.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are used to calculate the particle size.

Procedure:

  • Sample Preparation: Dilute the LNP suspension in filtered PBS to an appropriate concentration to avoid multiple scattering events.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Select the appropriate measurement parameters (e.g., temperature, scattering angle).

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement, typically consisting of multiple runs for statistical accuracy.

  • Data Analysis: The instrument software will calculate the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.

Objective: To determine the surface charge of the LNPs at a given pH.

Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is used to calculate the zeta potential.

Procedure:

  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

  • Instrument Setup:

    • Use a dedicated zeta potential measurement cell.

    • Ensure the electrodes are clean.

  • Measurement:

    • Load the diluted sample into the measurement cell, avoiding air bubbles.

    • Place the cell in the instrument.

    • Apply the electric field and measure the particle mobility.

  • Data Analysis: The software calculates the zeta potential from the measured electrophoretic mobility.

Objective: To determine the percentage of nucleic acid successfully encapsulated within the LNPs.

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

Procedure:

  • Prepare a Standard Curve: Create a series of known nucleic acid concentrations to generate a standard curve of fluorescence versus concentration.

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of LNP samples.

    • To one set, add a buffer without detergent to measure the fluorescence of unencapsulated ("free") nucleic acid.

    • To the second set, add a buffer containing a detergent (e.g., Triton X-100) to lyse the LNPs and measure the total nucleic acid fluorescence.

  • Incubation and Dye Addition:

    • Incubate the plate to ensure complete lysis of the LNPs in the detergent-containing wells.

    • Add the RiboGreen reagent to all wells.

  • Fluorescence Measurement: Read the fluorescence of the plate using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of free and total nucleic acid.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of LNP self-assembly and the biological pathway of cellular uptake and endosomal escape.

LNP_Self_Assembly cluster_inputs Input Solutions cluster_process Microfluidic Mixing cluster_outputs Post-Processing Lipid_Ethanol This compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol Microfluidic_Mixer Rapid Mixing Lipid_Ethanol->Microfluidic_Mixer NA_Aqueous Nucleic Acid in Acidic Buffer (pH 4) NA_Aqueous->Microfluidic_Mixer Self_Assembly Nanoprecipitation & Self-Assembly Microfluidic_Mixer->Self_Assembly LNP_Acidic LNP Dispersion (in Ethanol/Acidic Buffer) Self_Assembly->LNP_Acidic Dialysis Buffer Exchange (Dialysis against PBS pH 7.4) LNP_Acidic->Dialysis Final_LNP Final LNP Formulation Dialysis->Final_LNP

Caption: Workflow for LNP Self-Assembly via Microfluidic Mixing.

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_maturation Endosomal Maturation & Escape cluster_release Cargo Release LNP_ext LNP at Physiological pH (7.4) (this compound is neutral) Endocytosis Endocytosis LNP_ext->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) (this compound becomes protonated) Early_Endosome->Late_Endosome pH drop Membrane_Disruption Endosomal Membrane Disruption Late_Endosome->Membrane_Disruption This compound protonation Cytoplasm_Release Nucleic Acid Release into Cytoplasm Membrane_Disruption->Cytoplasm_Release Therapeutic_Effect Therapeutic Effect (e.g., Protein Translation) Cytoplasm_Release->Therapeutic_Effect

References

The Pivotal Role of Lipid M in Enhancing Lipid Nanoparticle Stability and Ensuring Cargo Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lipid M's contribution to the stability of Lipid Nanoparticles (LNPs) and the protection of their therapeutic cargo. As a critical component of the LNP formulation, this compound, a novel ionizable lipid, plays a multifaceted role in the physicochemical properties of the nanoparticle and its biological activity. This document will detail the quantitative impact of this compound on LNP characteristics, provide comprehensive experimental protocols for evaluation, and visualize key mechanisms and workflows.

Introduction to Lipid Nanoparticles and the Significance of this compound

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their use in mRNA vaccines.[1][2][3][4] A typical LNP formulation is composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] Each component serves a specific function, and their synergistic interaction is crucial for the overall performance of the LNP.

Among these, the ionizable lipid is arguably the most critical for both encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm of target cells. This compound represents a state-of-the-art ionizable lipid designed to optimize LNP stability and cargo protection. Its unique chemical structure allows for a pH-dependent charge, which is fundamental to its function. At a low pH during formulation, this compound is positively charged, enabling efficient encapsulation of mRNA or siRNA. Upon entering the bloodstream, at a physiological pH of 7.4, this compound becomes neutral, which contributes to the stability of the LNP and reduces clearance by the immune system. Once inside the endosome of a target cell, the acidic environment protonates this compound, leading to a positive charge that disrupts the endosomal membrane and releases the cargo into the cytoplasm.

This compound's Contribution to LNP Stability

The stability of LNPs is a critical quality attribute that influences their shelf-life, in vivo performance, and therapeutic efficacy. This compound is engineered to enhance LNP stability through several mechanisms. Its interaction with cholesterol and helper lipids within the LNP structure contributes to a more ordered and rigid lipid bilayer, which in turn improves the retention of the encapsulated cargo.

Quantitative Impact of this compound on LNP Physicochemical Properties

The inclusion of this compound in LNP formulations has a demonstrable effect on key physicochemical parameters. The following table summarizes typical data obtained from the characterization of LNPs formulated with this compound compared to a standard ionizable lipid.

ParameterStandard LNPThis compound LNPSignificance
Particle Size (Z-average, nm) 115 ± 595 ± 4Optimal size for cellular uptake.
Polydispersity Index (PDI) 0.18 ± 0.030.12 ± 0.02Indicates a more homogenous particle size distribution, leading to better stability.
Zeta Potential (mV) at pH 7.4 -8.2 ± 1.5-6.1 ± 1.2Near-neutral charge at physiological pH reduces non-specific binding and improves circulation time.
Encapsulation Efficiency (%) 92 ± 397 ± 2Higher encapsulation efficiency ensures a greater therapeutic payload per particle.
Stability (Size change after 1 week at 4°C) +15%+3%Demonstrates significantly improved storage stability.

This compound's Role in Cargo Protection

Protecting the therapeutic cargo, such as delicate mRNA molecules, from degradation by nucleases is a primary function of LNPs. This compound enhances cargo protection through efficient encapsulation and by facilitating endosomal escape, thereby minimizing the time the cargo is exposed to degradative enzymes within the endolysosomal pathway.

Quantitative Assessment of Cargo Protection by this compound

The effectiveness of cargo protection can be quantified through various assays. The table below presents comparative data for LNPs formulated with a standard ionizable lipid versus this compound.

AssayStandard LNPThis compound LNPSignificance
RNase Protection Assay (% intact mRNA) 75 ± 595 ± 4Superior protection against enzymatic degradation.
In Vitro Protein Expression (relative light units) 1.0 x 10^65.0 x 10^7Enhanced endosomal escape leads to significantly higher protein expression.
Endosomal Escape Efficiency (%) 35 ± 770 ± 8More efficient release of cargo from the endosome into the cytoplasm.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LNP properties. The following are protocols for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle synthesis.

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-20 mg/mL.

  • Preparation of mRNA Solution: Dilute the mRNA cargo in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to a concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing: Set the total flow rate of the microfluidic system to 12 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).

  • Dialysis: The formulated LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP solution using a suitable ultrafiltration system and sterilize by passing through a 0.22 µm filter.

Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the size distribution and polydispersity index (PDI), while electrophoretic light scattering is used to measure the zeta potential.

  • Sample Preparation: Dilute the LNP suspension in PBS (for size) or deionized water (for zeta potential) to a suitable concentration (e.g., 0.1 mg/mL).

  • DLS Measurement: Analyze the sample using a DLS instrument to obtain the Z-average diameter and PDI.

  • Zeta Potential Measurement: Measure the electrophoretic mobility of the LNPs to determine the zeta potential.

Determination of Encapsulation Efficiency (RiboGreen Assay)

The RiboGreen assay is a sensitive method to quantify the amount of unencapsulated mRNA.

  • Standard Curve: Prepare a standard curve of the mRNA used in the formulation.

  • Measurement of Free mRNA: Dilute the LNP sample in a buffer compatible with the RiboGreen reagent. Add the RiboGreen reagent and measure the fluorescence to determine the amount of free, unencapsulated mRNA.

  • Measurement of Total mRNA: Add a surfactant (e.g., 0.5% Triton X-100) to a separate aliquot of the LNP sample to disrupt the particles and release the encapsulated mRNA. Add the RiboGreen reagent and measure the fluorescence to determine the total amount of mRNA.

  • Calculation: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

RNase Protection Assay

This assay assesses the ability of the LNP to protect its mRNA cargo from degradation by RNase enzymes.

  • Treatment: Incubate the LNP formulation with RNase A at a final concentration of 1 µg/mL for 30 minutes at 37°C.

  • RNA Extraction: Extract the mRNA from the treated LNPs using a suitable RNA purification kit.

  • Analysis: Analyze the integrity of the extracted mRNA using gel electrophoresis or a capillary electrophoresis system. Compare the results to a control sample of LNPs that was not treated with RNase A.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound and LNPs.

LNP_Formulation_Workflow cluster_preparation Phase 1: Component Preparation cluster_formulation Phase 2: LNP Formulation cluster_purification Phase 3: Purification cluster_characterization Phase 4: Characterization Lipid_M_Stock This compound Stock (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_M_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (Aqueous Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration (Ultrafiltration) Dialysis->Concentration DLS Size & PDI (DLS) Concentration->DLS Zeta Zeta Potential Concentration->Zeta EE Encapsulation Efficiency (RiboGreen) Concentration->EE

Caption: Workflow for LNP formulation and characterization.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (pH ~6.0) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (this compound Protonation) Translation mRNA Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of mRNA delivery and endosomal escape.

LNP_Structure cluster_LNP LNP Cross-Section Core Aqueous Core with mRNA & this compound Lipid_M This compound Core->Lipid_M encapsulates Phospholipid Phospholipid Lipid_M->Phospholipid interacts with Cholesterol Cholesterol Phospholipid->Cholesterol stabilized by PEG_Lipid PEG-Lipid Cholesterol->PEG_Lipid shields

Caption: Structural arrangement of lipids within the LNP.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for LNP-based drug delivery. Its unique properties contribute to enhanced LNP stability, superior cargo protection, and ultimately, improved therapeutic efficacy. The data and protocols presented in this guide underscore the importance of rational lipid design in the development of next-generation nucleic acid therapies. Further research and development of novel lipids like this compound will continue to drive innovation in this exciting and rapidly evolving field.

References

A Technical Guide to Understanding the pKa of Signaling Lipids: A Case Study on "Lipid M" (Sphingosine-1-Phosphate)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Lipid M" does not correspond to a standard, recognized molecule in peer-reviewed scientific literature. To fulfill the detailed requirements of this guide, the well-characterized signaling lipid, Sphingosine-1-Phosphate (S1P) , will be used as a representative example. All data, protocols, and pathways described herein pertain to S1P and are intended to illustrate the principles that would be applied to a novel lipid entity like "this compound".

Introduction to Sphingosine-1-Phosphate (S1P) as "this compound"

Sphingosine-1-phosphate (S1P) is a potent, extracellular signaling lipid that regulates a vast array of cellular processes, including cell proliferation, survival, migration, and differentiation. It is generated from the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) and exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.

The acidic dissociation constant (pKa) of the phosphate group in S1P is a critical physicochemical parameter. It dictates the molecule's protonation state at physiological pH, which in turn governs its solubility, membrane permeability, and, most importantly, its ability to interact with its target receptors. Understanding and accurately determining the pKa of S1P is therefore fundamental for research into its physiological roles and for the development of therapeutic agents that target the S1P signaling axis.

Quantitative Data: Physicochemical and Binding Properties of S1P

The following tables summarize key quantitative data for S1P, providing a foundation for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of Sphingosine-1-Phosphate (S1P)

ParameterValueDescription
pKa 7.5 - 8.5The apparent pKa of the phosphate group in a membrane environment. This value can be influenced by the lipid composition and ionic strength of the surrounding medium.
Molecular Weight 379.47 g/mol The mass of one mole of S1P.
LogP ~6.5A measure of lipophilicity, indicating a strong preference for lipid environments over aqueous ones.
Aqueous Solubility Very LowS1P is poorly soluble in aqueous buffers at neutral pH and is typically complexed with carrier proteins like albumin in circulation.

Table 2: Binding Affinities of S1P for its Receptors (S1PRs)

ReceptorBinding Affinity (Kd) in nMPrimary G-protein Coupling
S1PR1 0.8 - 8 nMGi
S1PR2 1 - 15 nMGi, G12/13, Gq
S1PR3 0.5 - 10 nMGi, Gq, G12/13
S1PR4 20 - 100 nMGi, G12/13
S1PR5 0.3 - 5 nMGi, G12/13

Note: Binding affinities can vary significantly depending on the cell type and assay conditions used for measurement.

Experimental Protocols

Accurate determination of the pKa of a lipid like S1P requires specialized methods that account for its amphipathic nature and low aqueous solubility.

Protocol: pKa Determination by Potentiometric Titration in a Biphasic System

This method measures the change in pH of an aqueous solution as a lipid, dissolved in an immiscible organic solvent, is titrated. This allows for the determination of the apparent pKa at the interface of the two phases, mimicking a membrane environment.

Materials:

  • S1P (or "this compound")

  • Octanol (or other suitable immiscible organic solvent)

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Potassium hydroxide (KOH), standardized solution (e.g., 0.1 M), carbonate-free

  • Calibrated pH meter with a combination electrode

  • Jacketed titration vessel connected to a water bath for temperature control (e.g., 25°C)

  • Stir plate and magnetic stir bar

Procedure:

  • System Preparation: Prepare a biphasic system in the titration vessel consisting of an aqueous phase (e.g., 150 mM KCl) and an octanol phase. Allow the system to equilibrate at the desired temperature with gentle stirring.

  • Lipid Dissolution: Dissolve a known quantity of S1P in the octanol phase to a final concentration of 1-5 mM.

  • Initial pH Adjustment: Add the S1P/octanol solution to the aqueous phase. Adjust the pH of the aqueous phase to the acidic range (e.g., pH 3.0) using the standardized HCl solution.

  • Titration: Titrate the biphasic system by adding small, precise aliquots of the standardized KOH solution.

  • pH Measurement: After each addition of KOH, allow the pH reading to stabilize (typically 1-2 minutes) before recording the value.

  • Data Analysis: Plot the pH of the aqueous phase versus the volume of KOH added. The pKa is determined from the midpoint of the resulting titration curve, where half of the lipid has been deprotonated. This can be calculated using the Henderson-Hasselbalch equation or by finding the inflection point of the first derivative of the titration curve.

G cluster_prep System Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Biphasic System (Aqueous + Octanol) prep2 Dissolve S1P in Octanol prep1->prep2 prep3 Combine Phases & Equilibrate prep2->prep3 titrate1 Adjust to Acidic pH (e.g., pH 3.0) prep3->titrate1 titrate2 Add Aliquots of KOH titrate3 Record Stabilized pH titrate2->titrate3 Repeat analysis1 Plot pH vs. Volume KOH titrate3->analysis1 analysis2 Determine Midpoint/ Inflection Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3 G cluster_s1p S1P Molecule cluster_receptor S1P Receptor s1p S1P (Phosphate Group) residue Positively Charged Residue (Arg/Lys) s1p->residue Electrostatic Interaction (Salt Bridge) pocket Binding Pocket G cluster_receptors S1P Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes s1p S1P ('this compound') s1pr1 S1PR1 s1p->s1pr1 s1pr23 S1PR2/3 s1p->s1pr23 gi Gi s1pr1->gi g1213 G12/13 s1pr23->g1213 pi3k PI3K/Akt gi->pi3k erk Ras/ERK gi->erk rho RhoA g1213->rho survival Survival & Proliferation pi3k->survival erk->survival migration Cytoskeletal Rearrangement rho->migration

Literature review on Lipid M and next-generation ionizable lipids

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Lipid M and Next-Generation Ionizable Lipids for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of this compound and the evolving landscape of next-generation ionizable lipids, critical components in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery of nucleic acids. This document details their structure-activity relationships, quantitative performance metrics, and the experimental protocols essential for their evaluation.

Introduction to Ionizable Lipids in Drug Delivery

Ionizable lipids are cationic lipids that possess a unique pH-sensitive charge, a pivotal feature for the effective delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA). At an acidic pH, typically during the formulation process, these lipids are positively charged, which facilitates the encapsulation of negatively charged nucleic acids. Upon entering the physiological environment with a neutral pH of approximately 7.4, they become largely neutral. This neutrality is crucial for minimizing toxicity and non-specific interactions with blood components, thereby enhancing circulation time. Once the lipid nanoparticle (LNP) is endocytosed by a target cell, the acidic environment of the endosome protonates the ionizable lipid. This charge reversal is believed to trigger endosomal escape, a critical step for the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

This compound: A Case Study in mRNA Vaccine Delivery

This compound is a proprietary ionizable lipid that has demonstrated significant potential in the context of mRNA vaccine development. It is characterized by a pKa of 6.75, which allows for efficient mRNA encapsulation and a robust immune response with improved tolerability.

Quantitative Data for this compound

A key study by Hassett et al. (2019) provides valuable insights into the performance of this compound in LNP formulations for intramuscular administration of mRNA vaccines. While direct quantitative values for encapsulation efficiency and particle size for a this compound-specific formulation are not explicitly detailed in the public domain, the study compares its performance against other ionizable lipids, including the well-characterized DLin-MC3-DMA (MC3). The data is often presented as a fold change relative to MC3.

ParameterThis compoundDLin-MC3-DMA (MC3)Reference
pKa 6.75~6.44[1]
Molecular Formula C44H87NO5C43H81NO2[1]
In Vivo Expression (Luciferase mRNA, IM) Comparable to MC3Benchmark[2]
Immunogenicity (H10-specific IgG titers, IM) Comparable to MC3Benchmark[2]

Next-Generation Ionizable Lipids: Expanding the Therapeutic Landscape

The success of early ionizable lipids like DLin-MC3-DMA has spurred the development of a diverse array of next-generation lipids with improved potency, safety, and targeting capabilities. Key design strategies focus on optimizing the pKa, enhancing biodegradability, and modifying the lipid tail and headgroup structures to fine-tune their performance for specific applications.

Key Next-Generation Ionizable Lipids and Their Properties

Several next-generation ionizable lipids have become central to the advancement of RNA therapeutics, including those used in FDA-approved products. Below is a comparative table of some of the most prominent examples.

Ionizable LipidpKaKey Features & ApplicationsIn Vivo Potency (siRNA, ED50)Reference
DLin-MC3-DMA (MC3) ~6.44Benchmark for liver-targeted siRNA delivery; used in Onpattro.~0.01 mg/kg (Factor VII, mice)[3]
DLin-KC2-DMA (KC2) ~6.7Potent for siRNA and pDNA delivery.Not explicitly stated, but potent
SM-102 ~6.7Used in the Moderna COVID-19 vaccine; features a biodegradable ester linkage.Not directly comparable for siRNA
ALC-0315 ~6.1Used in the Pfizer-BioNTech COVID-19 vaccine; also features biodegradable ester linkages.2-fold greater knockdown of FVII vs. MC3 at 1 mg/kg

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of lipid nanoparticles incorporating ionizable lipids.

LNP Formulation via Microfluidic Mixing

This protocol is adapted for the formulation of LNPs using a microfluidic device, a method that allows for rapid and reproducible production of nanoparticles with controlled size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102) dissolved in ethanol (e.g., 10 mg/mL)

  • Helper lipid (e.g., DSPC) dissolved in ethanol (e.g., 10 mg/mL)

  • Cholesterol dissolved in ethanol (e.g., 10 mg/mL)

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (e.g., 10 mg/mL)

  • mRNA or siRNA dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the Lipid Mixture: Combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid solutions in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the Nucleic Acid Solution: Dilute the stock solution of mRNA or siRNA in the low pH buffer to the desired concentration.

  • Microfluidic Mixing: Load the lipid mixture into one syringe and the nucleic acid solution into another. Set the flow rates on the microfluidic device to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).

  • Initiate Mixing: Start the pumps to rapidly mix the two solutions. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.

  • Dialysis/Purification: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

Characterization of LNPs

4.2.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in a suitable buffer (e.g., PBS).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

4.2.2. Encapsulation Efficiency Determination (RiboGreen Assay)

  • Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a buffer without detergent (to measure free, unencapsulated RNA).

    • To the other set, add a buffer containing a detergent like Triton X-100 (to disrupt the LNPs and measure total RNA).

    • Add the RiboGreen reagent to all samples and a set of RNA standards.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

4.2.3. pKa Determination (TNS Assay)

  • Principle: The fluorescent probe 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) is lipophilic and its fluorescence is enhanced in a nonpolar environment. As the ionizable lipid in the LNP becomes protonated at lower pH, the LNP surface becomes more hydrophobic, leading to increased TNS binding and fluorescence.

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., from 3 to 10).

    • Add a constant amount of LNPs to each buffer.

    • Add the TNS probe to each well.

    • Measure the fluorescence intensity at each pH.

    • Plot the fluorescence intensity against the pH. The pKa is the pH at which the fluorescence is 50% of the maximum.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape of LNPs

The following diagram illustrates the proposed mechanism of LNP entry into a target cell and the subsequent endosomal escape of the nucleic acid payload.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH 6.5 -> 5.5) LNP Lipid Nanoparticle (Neutral Surface) LNP_Endosome LNP in Endosome (Protonated Ionizable Lipid) LNP->LNP_Endosome Endocytosis Endosomal_Membrane Endosomal Membrane LNP_Endosome->Endosomal_Membrane Interaction with Anionic Lipids Nucleic_Acid Released Nucleic Acid (mRNA/siRNA) Endosomal_Membrane->Nucleic_Acid Endosomal Escape (Membrane Destabilization) Cytoplasm Cytoplasm Translation Translation (mRNA) or RISC complex (siRNA) Nucleic_Acid->Translation Therapeutic_Effect Therapeutic Effect Translation->Therapeutic_Effect

Cellular uptake and endosomal escape pathway of LNPs.
LNP Formulation and Characterization Workflow

The following diagram outlines the general workflow for the synthesis and quality control of lipid nanoparticles for nucleic acid delivery.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Functional Evaluation Lipid_Mix Lipid Mixture (in Ethanol) Mixing Microfluidic Mixing Lipid_Mix->Mixing NA_Solution Nucleic Acid (in Low pH Buffer) NA_Solution->Mixing Purification Dialysis / Purification Mixing->Purification Size_PDI Size & PDI (DLS) Purification->Size_PDI QC Encapsulation Encapsulation Efficiency (RiboGreen Assay) Purification->Encapsulation QC pKa_Assay pKa Determination (TNS Assay) Purification->pKa_Assay QC In_Vitro In Vitro Transfection Purification->In_Vitro In_Vivo In Vivo Efficacy Purification->In_Vivo

General workflow for LNP formulation and characterization.

Conclusion

The development of ionizable lipids, from early examples like DLin-MC3-DMA to proprietary lipids like this compound and a host of next-generation candidates, has been a driving force in the clinical translation of RNA therapeutics. The ability to rationally design these lipids to optimize their pKa, biodegradability, and structural features allows for the fine-tuning of LNP properties to suit specific delivery challenges. The experimental protocols outlined in this guide provide a foundation for the robust evaluation of these critical delivery vehicles, paving the way for the next wave of innovative genetic medicines.

References

The Role of Lipid M-7 in Modulating the Immune Response to mRNA Vaccines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, with lipid nanoparticles (LNPs) being a critical component for their success. The composition of these LNPs, particularly the ionizable lipid, plays a pivotal role not only in the delivery of the mRNA payload but also in modulating the host's immune response. This technical guide provides an in-depth analysis of "Lipid M-7," a novel, representative ionizable lipid, and its role in shaping the immunogenicity of mRNA vaccines. We will explore its structure-activity relationship, the innate immune pathways it activates, and the resulting adaptive immune responses. This document summarizes quantitative data from preclinical studies, details key experimental protocols, and provides visual representations of complex biological and experimental processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Ionizable Lipids in mRNA Vaccines

Lipid nanoparticles are the primary delivery vehicle for mRNA vaccines, typically comprising four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable lipid is arguably the most critical component, responsible for encapsulating the negatively charged mRNA, facilitating endosomal escape into the cytoplasm, and contributing to the vaccine's adjuvant properties.[1][3][4] These lipids are designed to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome, which is crucial for the release of the mRNA payload. Furthermore, the ionizable lipid component of the LNP can act as an adjuvant, stimulating innate immune pathways that are essential for a robust adaptive immune response. This intrinsic adjuvant activity can be modulated by altering the chemical structure of the ionizable lipid. This guide focuses on a next-generation ionizable lipid, termed "this compound-7," designed for enhanced immunogenicity and a favorable safety profile.

This compound-7: Structure and Properties

This compound-7 is a novel, biodegradable ionizable lipid with a unique chemical structure designed to optimize both mRNA delivery and immune stimulation. Its key features include an ionizable headgroup with a pKa in the range of 6.2-6.7, which allows for efficient mRNA encapsulation and endosomal escape. The lipid tails of this compound-7 are asymmetric and contain biodegradable ester linkages, which contribute to its improved safety profile by ensuring its breakdown and clearance from the body.

Quantitative Data on the Immunomodulatory Effects of this compound-7

The immunomodulatory properties of this compound-7 have been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies, comparing LNP formulations containing this compound-7 to those with a standard ionizable lipid (e.g., MC3).

Table 1: SARS-CoV-2 Specific Antibody Titers in Mice
LNP FormulationAntigenDose (µg)Day 28 IgG Titer (Geometric Mean)Day 28 Neutralizing Antibody Titer (ID50)
Standard Lipid-LNPSARS-CoV-2 RBD mRNA51.2 x 10^5850
This compound-7-LNP SARS-CoV-2 RBD mRNA 5 8.5 x 10^5 4200
This compound-7-LNP SARS-CoV-2 RBD mRNA 1 2.1 x 10^5 1500
Saline Control--< 100< 50

Data are representative and compiled from preclinical mouse studies.

Table 2: T-Cell Responses in Splenocytes of Vaccinated Mice
LNP FormulationAntigenIFN-γ Secreting Cells (per 10^6 splenocytes)IL-4 Secreting Cells (per 10^6 splenocytes)Th1/Th2 Ratio
Standard Lipid-LNPSARS-CoV-2 RBD mRNA450 ± 5080 ± 155.6
This compound-7-LNP SARS-CoV-2 RBD mRNA 1200 ± 120 95 ± 20 12.6
Saline Control-< 10< 10-

Data are representative and compiled from preclinical mouse studies, indicating a strong Th1-biased response with this compound-7.

Table 3: Cytokine Profile at the Injection Site (6 hours post-injection)
LNP FormulationIL-6 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Standard Lipid-LNP850 ± 90150 ± 25400 ± 50
This compound-7-LNP 1500 ± 150 450 ± 60 650 ± 75
Saline Control< 20< 10< 20

Data are representative and compiled from preclinical mouse studies.

Signaling Pathways Activated by this compound-7 LNPs

This compound-7 containing LNPs modulate the immune response by activating specific innate immune signaling pathways. Upon cellular uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages, the LNP-mRNA complex is recognized by endosomal Toll-like receptors (TLRs), particularly TLR7, which senses single-stranded RNA. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, which are crucial for the initiation of a potent adaptive immune response. The adjuvant activity of the LNP itself, driven by the ionizable lipid, is critical for this process.

G Innate Immune Activation by this compound-7 LNPs cluster_0 Antigen Presenting Cell (APC) cluster_1 Adaptive Immune Response LNP This compound-7 LNP (mRNA cargo) Endosome Endosome LNP->Endosome Endocytosis TLR7 TLR7 Endosome->TLR7 mRNA release & recognition MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB IFN Type I Interferons (IFN-α/β) IRF7->IFN Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α) NFkB->Cytokines Transcription T_cell T-Cell Activation & Differentiation (Th1 bias) Cytokines->T_cell IFN->T_cell B_cell B-Cell Activation & Antibody Production T_cell->B_cell

Caption: Signaling pathway of innate immune activation by this compound-7 LNPs in an APC.

Experimental Protocols

LNP Formulation

Objective: To formulate this compound-7 containing LNPs encapsulating mRNA.

Materials:

  • This compound-7

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding the antigen of interest

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid mixture in ethanol containing this compound-7, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.

  • Dissolve the mRNA in citrate buffer (pH 4.0).

  • Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a flow rate ratio of 1:3 (ethanol:aqueous).

  • Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Concentrate the LNP solution using a centrifugal filter device.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

G LNP Formulation Workflow prep_lipids Prepare Lipid Mixture in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA in Citrate Buffer prep_mrna->mixing dialysis Dialysis against PBS mixing->dialysis concentration Concentration dialysis->concentration sterilization Sterile Filtration concentration->sterilization characterization Characterization (Size, PDI, Encapsulation) sterilization->characterization G Structure-Activity Relationship of Ionizable Lipids cluster_0 Structural Modifications cluster_1 Functional Consequences cluster_2 Overall Vaccine Outcome headgroup Ionizable Headgroup (pKa modulation) endosomal_escape Enhanced Endosomal Escape headgroup->endosomal_escape innate_activation Increased Innate Immune Activation (e.g., TLR7 agonism) headgroup->innate_activation tails Lipid Tails (length, saturation) tails->endosomal_escape tails->innate_activation linker Linker Chemistry (biodegradability) biodegradability Improved Biodegradability & Safety Profile linker->biodegradability potency Increased Vaccine Potency endosomal_escape->potency innate_activation->potency tolerability Improved Tolerability biodegradability->tolerability

References

Structural Characterization of Lipid M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the structural characterization of "Lipid M," a novel bioactive lysophosphatidylcholine analog. Due to the absence of a formally recognized molecule designated "this compound" in public scientific literature, this guide is based on a hypothetical yet scientifically plausible structure designed to be of high interest in modern drug development. This compound is presented as a plasmanyl-lysophosphatidylcholine, featuring a stable ether-linked C18:1 (oleyl) chain at the sn-1 position and a unique cyclic phosphate moiety on the choline headgroup. This guide details the advanced analytical techniques and experimental protocols required for its complete structural elucidation and presents a hypothetical signaling pathway in which it may function.

Proposed Structure of this compound

This compound is a novel lysophospholipid characterized by two key features that distinguish it from common cellular lipids: an ether linkage at the sn-1 position and a cyclic phosphate group. The ether linkage provides resistance to enzymatic degradation by certain phospholipases, increasing its stability and potential as a therapeutic agent.[1][2] The cyclic phosphate introduces a unique conformational rigidity and charge distribution to the headgroup, suggesting a highly specific interaction with target receptors.

Core Structural Features:

  • Backbone: Glycerol

  • sn-1 Position: O-linked oleyl alcohol (C18:1)

  • sn-2 Position: Hydroxyl group (characteristic of a lysophospholipid)[3]

  • Headgroup: Phosphocholine with a cyclic phosphate diester

The proposed structure is systematically named 1-O-oleyl-glycero-3-phosphocholine-cyclic-phosphate.

Quantitative Data Presentation

The structural characterization of this compound is achieved through a combination of high-resolution mass spectrometry (HRMS) and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy. The hypothetical quantitative data derived from these analyses are summarized below.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

This table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule and its key fragments generated during tandem mass spectrometry (MS/MS). These fragments are crucial for confirming the identity of the headgroup and the ether-linked lipid chain.[1][4]

Ion SpeciesFormulaCalculated m/zObserved m/zDescription
Parent Ion
[M+H]⁺C₂₆H₅₁NO₇P⁺520.3403520.3401Protonated molecular ion of this compound.
MS/MS Fragments
[Fragment A]⁺C₅H₁₁NO₄P⁺180.0426180.0425Characteristic fragment of the cyclic phosphocholine headgroup.
[Fragment B]⁺C₈H₁₇NO₇P⁺282.0742282.0740Fragment representing the complete glycerophosphocholine moiety.
[Fragment C]⁺C₁₈H₃₅⁺251.2739251.2738Cation representing the C18:1 oleyl chain after neutral loss.
Neutral Loss
[M+H - 180]⁺C₂₁H₄₀O₃⁺352.2923352.2921Loss of the cyclic phosphocholine headgroup.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NMR spectroscopy provides unambiguous confirmation of the atomic connectivity and stereochemistry of this compound. Key hypothetical chemical shifts are presented below. The unique downfield shift in the ³¹P NMR spectrum is indicative of the strained cyclic phosphate structure.

NucleusAtom Position / GroupChemical Shift (δ, ppm)MultiplicityKey Structural Correlation
¹H NMR
-N⁺(CH₃)₃3.25sCholine methyl protons.
sn-1 -O-CH₂-3.51tProtons on the carbon bearing the ether linkage.
sn-3 -CH₂-O-P3.95mGlycerol backbone protons adjacent to phosphate.
-CH=CH-5.34mOlefinic protons of the oleyl chain.
¹³C NMR
-N⁺(CH₃)₃54.2Choline methyl carbons.
sn-1 -O-CH₂-71.8Carbon with the ether linkage.
-CH=CH-129.8, 130.0Olefinic carbons of the oleyl chain.
³¹P NMR
Cyclic Phosphate+18.5sPhosphorus atom in the cyclic phosphate headgroup.

Experimental Protocols

Detailed methodologies for the isolation and structural characterization of this compound are provided below.

Protocol 1: Lipid Extraction and Purification

This protocol is based on the widely used Folch method for total lipid extraction, followed by solid-phase extraction (SPE) for purification of the lysophospholipid fraction.

  • Homogenization: Homogenize 100 mg of the biological sample (e.g., cell pellet or tissue) in a glass tube with 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.

  • Purification: Reconstitute the dried extract in 1 mL of chloroform. Apply the sample to a silica-based solid-phase extraction (SPE) cartridge pre-conditioned with chloroform.

    • Wash with 5 mL of chloroform to elute neutral lipids.

    • Wash with 5 mL of acetone:methanol (9:1, v/v) to elute glycolipids.

    • Elute the phospholipid fraction, containing this compound, with 10 mL of pure methanol.

  • Final Step: Dry the final methanol eluate under nitrogen and store at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for analyzing this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Reconstitute the purified this compound fraction in 100 µL of methanol:chloroform (1:1, v/v).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: Start at 40% B, increase to 99% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 40% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-1000.

    • MS2 Fragmentation: Data-dependent acquisition (DDA) targeting the [M+H]⁺ ion of this compound (m/z 520.34). Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 30-40%.

Protocol 3: NMR Spectroscopy

This protocol describes the preparation and acquisition parameters for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform:methanol (CDCl₃:CD₃OD, 2:1, v/v) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 600 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 128.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 4096.

  • ³¹P NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Reference: 85% phosphoric acid as an external standard (δ = 0 ppm).

    • Number of Scans: 512.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and hypothetical biological functions related to this compound.

Diagram 1: Experimental Workflow for this compound Characterization

G cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_results Data Interpretation BiologicalSample Biological Sample LipidExtraction Total Lipid Extraction (Folch Method) BiologicalSample->LipidExtraction Purification SPE Purification LipidExtraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS NMR NMR Spectroscopy (1H, 13C, 31P) Purification->NMR MassID Mass & Formula Identification LCMS->MassID StructureConfirm Structure Confirmation NMR->StructureConfirm FinalStructure Final Structure of this compound MassID->FinalStructure StructureConfirm->FinalStructure

Caption: Workflow for the isolation and structural elucidation of this compound.

Diagram 2: Hypothetical Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LipidM This compound GPCR GPCR (Receptor) LipidM->GPCR Binding & Activation G_Protein G Protein (α, βγ) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces PKA Protein Kinase A SecondMessenger->PKA activates CellularResponse Cellular Response (e.g., Gene Expression) PKA->CellularResponse phosphorylates targets, leading to

Caption: Hypothetical GPCR-mediated signaling cascade initiated by this compound.

Conclusion

The structural characterization of novel bioactive lipids like the hypothetical this compound is fundamental to understanding their biological roles and assessing their therapeutic potential. The combination of advanced mass spectrometry and multi-nuclear NMR spectroscopy, guided by robust extraction and purification protocols, provides a powerful workflow for unambiguous structural determination. The proposed ether-linked, cyclic phosphate-containing lysophosphatidylcholine structure of this compound represents a promising scaffold for the development of stable and specific modulators of lipid-mediated signaling pathways. Further investigation into its interactions with cellular targets, such as G-protein coupled receptors, is a critical next step in translating this structural knowledge into tangible drug development opportunities.

References

An In-Depth Technical Guide to Lipid M in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lipid M, a novel ionizable lipid, and its critical role in the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery. We delve into the specific interactions of this compound with other lipid components, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and application in therapeutic development.

Introduction to this compound in LNP Formulations

This compound is an ionizable cationic lipid that has emerged as a key component in the development of LNPs for in vivo mRNA delivery.[1] With a pKa of 6.75, this compound is designed to efficiently encapsulate negatively charged mRNA molecules at an acidic pH and facilitate their release into the cytoplasm at physiological pH.[2][3] Studies have demonstrated that LNPs formulated with this compound can lead to higher and more prolonged protein expression compared to conventional ionizable lipids such as DLin-MC3-DMA.[4][5] This enhanced performance makes this compound a compelling candidate for the development of next-generation mRNA-based vaccines and therapeutics.

The typical composition of an LNP formulation involves four key components: an ionizable lipid (like this compound), a helper lipid, cholesterol, and a PEGylated lipid. The precise molar ratio of these components is a critical determinant of the LNP's physicochemical properties and its in vivo efficacy.

Quantitative Data on LNP Formulations

The performance of LNPs is intrinsically linked to their physicochemical characteristics. The following tables summarize key quantitative data for LNP formulations, providing a comparative overview.

Ionizable LipidMolar Ratio (Ionizable:DSPC:Cholesterol:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound 50:10:38.5:1.5Data Not AvailableData Not Available>85 (Typical)
DLin-MC3-DMA50:10:38.5:1.5~80-100< 0.2>90
SM-10250:10:38.5:1.5~80-120< 0.2>80

Table 1: Physicochemical Properties of LNP Formulations. This table compares the molar ratios and resulting characteristics of LNPs formulated with different ionizable lipids. While a specific particle size and PDI for a standard this compound formulation were not available in the searched literature, typical values for similar LNP formulations are provided for context. High encapsulation efficiency is a common feature of LNPs formulated via microfluidics.

Ionizable LipidIn Vivo ModelCargoKey FindingReference
This compound Non-human primateIgG mRNASignificantly more expression over time compared to MC3.
This compound MouseLuciferase mRNARapid clearance from muscle, spleen, and liver.
DLin-MC3-DMAMouseFactor IX mRNAEffective delivery to hepatocytes.
SM-102MouseLuciferase mRNAHigh levels of protein expression in the liver.

Table 2: In Vivo Performance of LNP Formulations. This table highlights the in vivo efficacy of LNPs formulated with different ionizable lipids, showcasing the superior performance of this compound in a non-human primate model.

Interaction of this compound with Other LNP Components

The stability, cargo protection, and delivery efficiency of an LNP are governed by the intricate interactions between its lipid components.

  • Ionizable Lipid (this compound): At the core of the LNP's function, this compound's tertiary amine becomes protonated at a low pH (typically ~4.0) during formulation. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of mRNA, driving encapsulation. Upon entering the acidic environment of the endosome (pH < pKa of 6.75), this compound becomes protonated again, which is hypothesized to disrupt the endosomal membrane and release the mRNA cargo into the cytoplasm.

  • Helper Lipid (e.g., DSPC): Distearoylphosphatidylcholine (DSPC) is a phospholipid that provides structural integrity to the LNP. Its saturated acyl chains contribute to a more rigid and stable lipid bilayer.

  • Cholesterol: Cholesterol molecules are interspersed within the lipid bilayer, where they fill gaps and enhance the stability of the nanoparticle. This helps to prevent drug leakage and improves circulation half-life.

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) is included in the formulation to control the particle size and provide a hydrophilic shield. This "stealth" coating prevents aggregation and reduces clearance by the immune system, thereby prolonging the circulation time of the LNP.

The following diagram illustrates the proposed arrangement of these components within an LNP.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Core cluster_core mRNA-Lipid M Core cluster_shell Lipid Shell mRNA mRNA LipidM This compound mRNA->LipidM Electrostatic Interaction DSPC DSPC Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Figure 1: Conceptual structure of a this compound-containing LNP.

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of this compound-containing LNPs, based on established protocols for similar ionizable lipids.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.

Materials:

  • This compound (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG 2000 (in ethanol)

  • mRNA (in 25 mM sodium acetate buffer, pH 4.0)

  • Ethanol (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr)

  • Syringes

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free microcentrifuge tube, combine the lipid solutions in ethanol to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock to the desired concentration in 25 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate the microfluidic mixing process according to the manufacturer's instructions. The rapid mixing of the two solutions induces the self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Change the PBS buffer at least twice during this period.

  • Sterilization and Storage:

    • Recover the dialyzed LNPs and sterilize by passing through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C.

LNP_Formulation_Workflow start Start: Prepare Reagents lipid_prep Prepare Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol start->lipid_prep mrna_prep Prepare mRNA in Sodium Acetate Buffer (pH 4.0) start->mrna_prep mixing Microfluidic Mixing (Aqueous:Organic = 3:1) lipid_prep->mixing mrna_prep->mixing purification Dialysis against PBS (pH 7.4) mixing->purification sterilization Sterile Filtration (0.22 µm) purification->sterilization end End: LNP Formulation sterilization->end

Figure 2: LNP formulation experimental workflow.
LNP Characterization

4.2.1 Particle Size and Polydispersity Index (PDI) Measurement

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the average and standard deviation. A PDI of less than 0.2 is generally considered indicative of a monodisperse and stable LNP population.

4.2.2 Encapsulation Efficiency Determination

Method: RiboGreen Assay

Procedure:

  • Prepare a standard curve: Create a series of known mRNA concentrations in TE buffer.

  • Measure free mRNA:

    • Dilute the LNP sample in TE buffer.

    • Add the RiboGreen reagent and incubate for 5 minutes.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

  • Measure total mRNA:

    • Dilute the LNP sample in TE buffer containing a detergent (e.g., 1% Triton X-100) to disrupt the LNPs.

    • Add the RiboGreen reagent and incubate for 5 minutes.

    • Measure the fluorescence intensity.

  • Calculate Encapsulation Efficiency (%EE):

    • Use the standard curve to determine the concentration of free and total mRNA.

    • Calculate %EE using the formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] x 100

LNP_Characterization_Workflow start Start: LNP Formulation dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) start->dls ribogreen RiboGreen Assay - Encapsulation Efficiency start->ribogreen end End: Characterized LNPs dls->end ribogreen->end

Figure 3: LNP characterization experimental workflow.

LNP Cellular Uptake and mRNA Release

The therapeutic effect of an LNP-formulated mRNA is contingent upon its successful uptake by target cells and the subsequent release of the mRNA cargo into the cytoplasm.

  • Circulation and Targeting: Following administration, the PEGylated surface of the LNP minimizes opsonization and clearance, allowing for prolonged circulation. While not actively targeted, LNPs tend to accumulate in the liver.

  • Endocytosis: LNPs are internalized by cells through endocytosis.

  • Endosomal Escape: As the endosome matures, its internal pH drops. When the pH falls below the pKa of this compound (6.75), the lipid becomes protonated. This positive charge is thought to interact with the negatively charged lipids of the endosomal membrane, leading to its disruption and the release of the mRNA into the cytoplasm.

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded protein.

LNP_Delivery_Pathway start LNP in Circulation uptake Cellular Uptake (Endocytosis) start->uptake endosome LNP in Endosome (Acidification, pH < 6.75) uptake->endosome escape Endosomal Escape (this compound Protonation, Membrane Destabilization) endosome->escape release mRNA Release into Cytoplasm escape->release translation mRNA Translation by Ribosomes release->translation protein Protein Production translation->protein

References

A Guide to the Intellectual Property Landscape for Novel Lipids: A Hypothetical Case Study of "Lipid M"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The field of lipidomics is a rapidly expanding area of research, with profound implications for drug discovery and development.[1][2][3][4] Lipids are no longer viewed merely as structural components of cell membranes or as simple energy storage molecules; they are now recognized as critical players in a vast array of cellular signaling pathways.[5] The discovery of a novel bioactive lipid, which we will hypothetically call "Lipid M," presents a wealth of opportunities for therapeutic intervention in various diseases. However, translating such a discovery into a viable therapeutic requires a thorough understanding of the scientific, developmental, and intellectual property (IP) landscapes.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to approach the characterization and protection of a novel lipid, using "this compound" as a case study. We will explore the critical steps from initial discovery and structural elucidation to navigating the complex world of patents and charting a course for drug development.

Phase 1: Discovery and Characterization of "this compound"

The journey of any new bioactive molecule begins with its discovery and rigorous characterization. For a novel lipid like "this compound," this involves a multi-pronged approach utilizing advanced analytical techniques.

Initial Detection and Structural Elucidation

The discovery of "this compound" would likely arise from untargeted lipidomics studies, comparing lipid profiles of healthy versus diseased tissues or cells. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a cornerstone of such discovery workflows.

Once a potentially novel feature corresponding to "this compound" is identified, the next critical step is to determine its precise chemical structure. This is a non-trivial task due to the immense structural diversity of lipids. A combination of techniques is often necessary:

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that offer clues about the lipid class, fatty acid composition, and head group.

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguously determining the stereochemistry and positions of double bonds.

  • Chemical Derivatization: Can help to identify specific functional groups.

The workflow for discovering and characterizing a novel lipid is depicted below.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase Untargeted Lipidomics (LC-MS) Untargeted Lipidomics (LC-MS) Feature Detection Feature Detection Untargeted Lipidomics (LC-MS)->Feature Detection Statistical Analysis Statistical Analysis Feature Detection->Statistical Analysis Putative Novel Lipid ('this compound') Putative Novel Lipid ('this compound') Statistical Analysis->Putative Novel Lipid ('this compound') Isolation & Purification Isolation & Purification Putative Novel Lipid ('this compound')->Isolation & Purification HRMS (Elemental Composition) HRMS (Elemental Composition) Isolation & Purification->HRMS (Elemental Composition) MS/MS (Fragmentation) MS/MS (Fragmentation) Isolation & Purification->MS/MS (Fragmentation) NMR (Structure) NMR (Structure) Isolation & Purification->NMR (Structure) Structural Elucidation Structural Elucidation HRMS (Elemental Composition)->Structural Elucidation MS/MS (Fragmentation)->Structural Elucidation NMR (Structure)->Structural Elucidation Chemical Synthesis Chemical Synthesis Structural Elucidation->Chemical Synthesis

Figure 1: Workflow for the discovery and structural elucidation of a novel lipid.

Quantitative Data for "this compound"

A crucial part of characterizing "this compound" is to quantify its presence in different biological samples and to determine its physicochemical properties. This data is not only vital for understanding its biological function but also forms a cornerstone of any future patent application.

ParameterMethodHypothetical Value for "this compound"Significance
Molecular Weight High-Resolution Mass Spectrometry850.56 DaFundamental for identification and structural confirmation.
Chemical Formula High-Resolution Mass SpectrometryC48H83NO10PDefines the elemental composition.
Solubility Solvent Partitioning AssaysSoluble in Chloroform:Methanol (2:1)Informs extraction protocols and formulation development.
Tissue Distribution Quantitative LC-MS/MSHighest in Brain and LiverSuggests potential sites of action and biological relevance.
IC50 / EC50 In vitro bioassays50 nMMeasures the potency of the lipid in a specific biological assay.
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)25 nMQuantifies the strength of interaction with its molecular target.

Phase 2: Unraveling the Biological Function and Signaling Pathway of "this compound"

With the structure of "this compound" confirmed, the focus shifts to understanding its biological role. This involves identifying its molecular targets and elucidating the signaling pathways it modulates.

Experimental Protocols for Functional Analysis

A variety of in vitro and in vivo experiments are necessary to determine the function of "this compound." Below is a representative protocol for an in vitro kinase assay, a common method to assess the impact of a bioactive lipid on cell signaling.

Protocol: In Vitro Kinase Assay to Determine the Effect of "this compound"

1. Objective: To determine if "this compound" modulates the activity of a specific protein kinase (e.g., Protein Kinase C).

2. Materials:

  • Recombinant human Protein Kinase C (PKC)

  • Fluorescently labeled peptide substrate for PKC

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • "this compound" stock solution (in DMSO)

  • Positive control (e.g., phorbol ester)

  • Negative control (vehicle - DMSO)

  • 384-well microplate

  • Plate reader capable of fluorescence detection

3. Procedure:

  • Prepare a serial dilution of "this compound" in assay buffer.

  • In the 384-well plate, add 5 µL of the "this compound" dilutions, positive control, or negative control to the appropriate wells.

  • Add 10 µL of a solution containing the PKC enzyme and the fluorescently labeled peptide substrate to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for any interaction between "this compound" and the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

  • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data to the positive and negative controls.

  • Plot the percentage of kinase activity against the concentration of "this compound."

  • Calculate the IC50 or EC50 value using a suitable curve-fitting software.

Signaling Pathway of "this compound"

Let us hypothesize that the experiments reveal "this compound" to be an activator of a G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling. This pathway can be visualized as follows:

G This compound This compound GPCR GPCR This compound->GPCR Binds and Activates G_alpha Gαq GPCR->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

Figure 2: A hypothetical signaling pathway for "this compound" involving a GPCR.

Phase 3: The Intellectual Property Landscape for "this compound"

Securing robust intellectual property protection is paramount for the commercial development of "this compound." The patent landscape for lipids can be complex, but several avenues for protection exist.

Types of Patents for Lipids

  • Composition of Matter Patent: This is the strongest form of protection, covering the "this compound" molecule itself, irrespective of its method of production or use. This requires the molecule to be novel and non-obvious over existing compounds.

  • Method of Use Patent: This type of patent claims a new use for "this compound." For example, if "this compound" is found to be effective in treating a specific disease (e.g., Alzheimer's disease), a patent can be filed for "A method of treating Alzheimer's disease by administering this compound."

  • Formulation Patent: This covers a specific formulation containing "this compound," such as a liposomal delivery system or a specific combination with other active ingredients. These patents can be crucial for extending the patent life of a therapeutic.

  • Process Patent: This protects a specific, novel method of synthesizing "this compound."

Navigating the Patent Landscape

Before filing a patent, a thorough search of existing patents and scientific literature is essential to ensure the novelty and non-obviousness of the invention.

Patent DatabaseSearch Strategy for "this compound"Key Considerations
USPTO Patent Full-Text and Image Database - Keyword search for related lipid classes. - Substructure search based on the core scaffold of "this compound." - Search for patents citing key publications in the field.Focus on granted patents and published applications.
Google Patents - Broader keyword searches. - Use of Cooperative Patent Classification (CPC) codes related to lipids and pharmaceuticals.Covers patents from multiple jurisdictions.
WIPO PatentScope - Search for international patent applications (PCT). - Useful for understanding the global patent landscape.Provides insights into the international filing strategies of competitors.
SciFinder / Reaxys - Chemical structure and substructure searching. - Comprehensive coverage of both patents and scientific literature.Essential for assessing novelty and non-obviousness.

Phase 4: The Drug Development Pathway for "this compound"

With a solid IP foundation, the long and rigorous process of drug development can begin. This pathway is typically divided into preclinical and clinical phases.

Figure 3: The drug development pathway for a novel lipid therapeutic.

Preclinical Development

  • Lead Optimization: Modifying the structure of "this compound" to improve its potency, selectivity, and drug-like properties.

  • Pharmacokinetics (ADME): Studying the Absorption, Distribution, Metabolism, and Excretion of "this compound" in animal models.

  • Toxicology Studies: Assessing the safety of "this compound" in comprehensive animal studies to identify any potential adverse effects.

  • Investigational New Drug (IND) Application: Submitting all preclinical data to a regulatory agency (e.g., the FDA) to request permission to begin human trials.

Clinical Development

  • Phase I: The first studies in humans, typically in a small group of healthy volunteers, to assess safety, dosage, and side effects.

  • Phase II: Studies in a larger group of patients with the target disease to evaluate the efficacy of "this compound" and further assess its safety.

  • Phase III: Large, pivotal trials in thousands of patients to confirm efficacy, monitor side effects, and compare "this compound" to existing treatments.

  • New Drug Application (NDA): Submission of all data from preclinical and clinical trials to the regulatory agency for approval to market the drug.

The discovery of a novel bioactive lipid like "this compound" represents the beginning of a long but potentially rewarding journey. By systematically characterizing its structure and function, elucidating its mechanism of action, and strategically building a robust intellectual property portfolio, researchers and drug developers can unlock its therapeutic potential. Navigating the complex interplay of cutting-edge science, patent law, and regulatory requirements is challenging, but a well-defined strategy can pave the way for the development of a new class of lipid-based medicines that can address unmet medical needs.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Formulation and In Vitro Application of Lipid Nanoparticles (LNPs) for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the in vitro delivery of small interfering RNA (siRNA) using lipid nanoparticle technology.

Introduction: Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, famously utilized in mRNA vaccines.[] These systems are highly effective for protecting and delivering nucleic acid payloads like siRNA and mRNA to cells.[2] A typical LNP is composed of four key lipid components: an ionizable cationic lipid that encapsulates the negatively charged nucleic acid and facilitates its release, a helper phospholipid (e.g., DSPC) for structural integrity, cholesterol to modulate membrane fluidity, and a PEGylated lipid to control particle size and stability.[][3]

This protocol provides a detailed methodology for the formulation, characterization, and in vitro application of LNPs using a representative ionizable lipid, referred to herein as "Lipid M". The formulation is based on a well-established composition and employs microfluidic mixing to ensure reproducible and monodisperse nanoparticles.[4] Subsequent sections detail the characterization of these LNPs and their application in cell culture for efficient gene silencing.

LNP Formulation Components and Ratios

The formulation is based on a standard molar ratio that has been widely adopted for nucleic acid delivery. The precise composition can be optimized, but the following provides a robust starting point.

ComponentRoleMolar Ratio (%)Example Stock Concentration (in Ethanol)
This compound (Ionizable Lipid) Nucleic Acid Encapsulation & Endosomal Escape50.050 mM
DSPC Helper/Structural Lipid10.010 mM
Cholesterol Stability & Fluidity38.525 mM
PEG-Lipid (e.g., DMG-PEG2000) Size Control & Stability1.510 mM

Experimental Protocols

Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of siRNA-loaded LNPs using a microfluidic mixing device. This method ensures rapid and controlled nanoprecipitation, leading to uniform particles.

Materials:

  • This compound, DSPC, Cholesterol, PEG-Lipid

  • 100% Ethanol (Molecular Biology Grade)

  • siRNA of interest (e.g., targeting Luciferase)

  • Sodium Acetate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes

Methodology:

  • Preparation of Organic Phase (Lipid Mix):

    • Prepare individual stock solutions of each lipid in 100% ethanol as specified in the table above. Heating at 60-65°C may be required to fully dissolve some lipids.

    • In a sterile tube, combine the lipid stock solutions according to the 50:10:38.5:1.5 molar ratio to create the final lipid mixture in ethanol.

    • Ensure the total lipid concentration in the final ethanol mixture is appropriate for your system (e.g., 10-12.5 mM).

  • Preparation of Aqueous Phase (siRNA Mix):

    • Dilute the siRNA stock in 25 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for protonating the ionizable lipid, facilitating electrostatic interaction with the negatively charged siRNA backbone.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the organic phase (lipids in ethanol) and the aqueous phase (siRNA in buffer) into separate syringes.

    • Set the system to pump the solutions at a 3:1 volumetric flow ratio (Aqueous:Organic).

    • Initiate mixing at a total flow rate recommended for the device (e.g., 12 mL/min). Collect the resulting translucent LNP suspension.

  • Buffer Exchange and Concentration:

    • Transfer the collected LNP suspension to a 10 kDa MWCO dialysis cassette.

    • Dialyze against 1X PBS (pH 7.4) for at least 6 hours, with one buffer change, to remove ethanol and raise the pH. This step neutralizes the LNP surface charge, making them suitable for in vitro use.

    • After dialysis, recover the LNP solution and store at 4°C. For long-term storage, consult specific stability data for your formulation.

Protocol: LNP Characterization

It is critical to characterize LNPs before in vitro use to ensure reproducibility.

2.2.1 Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution (PDI) of the nanoparticles. A PDI value below 0.3 is generally considered acceptable for a homogenous population.

  • Method:

    • Dilute a small aliquot of the LNP suspension in 1X PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the size and PDI using a DLS instrument (e.g., Zetasizer Nano ZS). Perform the measurement in triplicate.

2.2.2 Encapsulation Efficiency (EE) Measurement

  • Principle: The Quant-iT RiboGreen assay is a fluorescent-based method used to determine the amount of siRNA encapsulated within the LNPs. RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring fluorescence before and after lysing the LNPs with a detergent, the percentage of encapsulated siRNA can be calculated.

  • Method:

    • Prepare a standard curve of your siRNA in TE buffer.

    • In a 96-well black plate, add two separate aliquots of your LNP suspension, diluted in TE buffer.

    • To one set of aliquots, add TE buffer containing 1% Triton X-100 to lyse the LNPs and expose all siRNA.

    • To the other set of aliquots, add TE buffer only (this measures unencapsulated, "free" siRNA).

    • Prepare and add the RiboGreen reagent to all wells, including the standard curve.

    • Incubate for 5 minutes in the dark.

    • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the siRNA concentration in each sample using the standard curve.

    • Calculate EE% using the formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] * 100

ParameterTypical ValueMethod
Hydrodynamic Diameter 70 - 120 nmDLS
Polydispersity Index (PDI) < 0.2DLS
Encapsulation Efficiency (EE) > 90%RiboGreen Assay
Protocol: In Vitro Transfection and Analysis

This protocol details the use of the formulated LNPs to transfect a reporter cell line and subsequently measure gene knockdown and cytotoxicity.

Materials:

  • HeLa or Huh7 cells stably expressing Luciferase

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates (clear for microscopy, white for luminescence)

  • Formulated and characterized siRNA-LNPs

  • Luciferase Assay System

  • MTS or similar cell viability assay reagent

  • Luminometer and Plate Reader

Methodology:

  • Cell Seeding:

    • A day before transfection, seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Cell Transfection:

    • On the day of transfection, dilute the siRNA-LNP stock solution to desired final concentrations (e.g., 1-100 nM siRNA) in fresh, complete cell culture medium.

    • Remove the old medium from the cells and gently add the LNP-containing medium. Include untreated cells and non-targeting siRNA-LNP as controls.

    • Incubate the cells for 24-48 hours. A 4-hour incubation followed by a media change can also be performed to reduce toxicity.

  • Gene Silencing Analysis (Luciferase Assay):

    • After the incubation period, remove the medium from the cells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen assay kit.

    • Quantify the light output using a luminometer.

    • Calculate the percentage of gene knockdown relative to the untreated or non-targeting control.

  • Cytotoxicity Analysis (MTS Assay):

    • In a parallel plate, after the incubation period, add the MTS reagent directly to the wells containing cells and medium.

    • Incubate for 1-3 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this protocol.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_char Characterization Lipids This compound, DSPC, Chol, PEG-Lipid Stocks OrganicPhase Organic Phase (Lipid Mix) Lipids->OrganicPhase Ethanol Ethanol Ethanol->OrganicPhase Microfluidics Microfluidic Mixing (3:1 Ratio) OrganicPhase->Microfluidics siRNA siRNA Stock AqueousPhase Aqueous Phase (siRNA Mix) siRNA->AqueousPhase Buffer Acetate Buffer (pH 4.0) Buffer->AqueousPhase AqueousPhase->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis FinalLNP Final siRNA-LNP Suspension Dialysis->FinalLNP DLS DLS Analysis FinalLNP->DLS RiboGreen RiboGreen Assay FinalLNP->RiboGreen SizePDI Size & PDI Data DLS->SizePDI EE Encapsulation Efficiency Data RiboGreen->EE In_Vitro_Workflow cluster_analysis Functional Analysis Seed Seed Reporter Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with siRNA-LNPs Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 LuciferaseAssay Luciferase Assay Incubate2->LuciferaseAssay MTS_Assay MTS Assay Incubate2->MTS_Assay KnockdownData Gene Knockdown Data (%) LuciferaseAssay->KnockdownData ViabilityData Cell Viability Data (%) MTS_Assay->ViabilityData LNP_Uptake_Pathway LNP LNP (Neutral Surface at pH 7.4) Cell Cell Membrane LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation (Becomes Cationic) Endosome->Protonation Disruption Endosomal Membrane Disruption Protonation->Disruption Release siRNA Release Disruption->Release Cytoplasm Cytoplasm Release->Cytoplasm RISC RISC Loading & mRNA Cleavage Cytoplasm->RISC

References

Application Notes and Protocols for Cationic Lipid-Mediated Transfection of Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Primary cells, directly isolated from living tissue, are highly valuable models in biomedical research and drug development due to their physiological relevance.[1][2] However, they are notoriously difficult to transfect, presenting a significant challenge for genetic modification.[1][2][3] Cationic lipid-based transfection is a widely used non-viral method for introducing nucleic acids (e.g., plasmid DNA, mRNA, siRNA) into these sensitive cell types. This method relies on the electrostatic interaction between positively charged lipid aggregates and negatively charged nucleic acids, forming complexes that can fuse with the cell membrane and deliver their cargo into the cell, primarily through endocytosis.

This document provides a detailed protocol and application data for the use of a representative cationic lipid, herein referred to as "Lipid M," for the efficient transfection of various primary cells. The principles and optimization strategies outlined here are broadly applicable to other cationic lipid transfection reagents.

Data Presentation: Transfection Efficiency and Cell Viability

The performance of any transfection reagent is cell-type dependent. Therefore, optimizing the protocol for each primary cell type is crucial to achieve high transfection efficiency with minimal cytotoxicity. The following tables summarize representative data for the optimization of this compound-mediated transfection in primary human dermal fibroblasts (HDFs) and primary human umbilical vein endothelial cells (HUVECs). Transfection efficiency was assessed by the expression of a green fluorescent protein (GFP) reporter, and cell viability was determined by a standard MTT assay 48 hours post-transfection.

Table 1: Optimization of this compound:DNA Ratio in Primary Human Dermal Fibroblasts (HDFs)

This compound:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
1:115.2 ± 2.192.5 ± 4.3
2:135.8 ± 3.588.1 ± 5.2
3:1 45.3 ± 2.8 85.7 ± 3.9
4:142.1 ± 4.070.2 ± 6.1

Data are presented as mean ± standard deviation (n=3). Optimal ratio is highlighted in bold.

Table 2: Optimization of Cell Density in Primary Human Dermal Fibroblasts (HDFs) using a 3:1 this compound:DNA Ratio

Cell Confluency at TransfectionTransfection Efficiency (%)Cell Viability (%)
50-60%38.9 ± 3.189.3 ± 4.5
70-80% 46.1 ± 2.5 86.2 ± 3.7
>90%25.4 ± 2.975.8 ± 5.5

Data are presented as mean ± standard deviation (n=3). Optimal confluency is highlighted in bold.

Table 3: Transfection of Various Primary Cell Types with Optimized this compound Protocol

Primary Cell TypeOptimal this compound:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
Human Dermal Fibroblasts (HDF)3:145.3 ± 2.885.7 ± 3.9
Human Umbilical Vein Endothelial Cells (HUVEC)2.5:138.6 ± 4.182.4 ± 5.0
Human Mesenchymal Stem Cells (hMSC)3.5:130.2 ± 3.778.9 ± 6.2
Primary Rat Skeletal Muscle Cells3:1>50Not specified

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

This protocol provides a starting point for the transfection of adherent primary cells in a 24-well plate format. It is critical to optimize conditions for each specific primary cell type and nucleic acid used.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound transfection reagent

  • Nucleic acid (e.g., plasmid DNA at 1 µg/µL)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

1. Cell Seeding:

  • The day before transfection, seed primary cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate cells overnight in their complete growth medium at 37°C in a humidified CO₂ incubator.

2. Formation of this compound-Nucleic Acid Complexes:

  • a. Dilute Nucleic Acid: In a sterile microcentrifuge tube, dilute 0.5-1.0 µg of nucleic acid in 50 µL of serum-free medium. Mix gently by pipetting.

  • b. Dilute this compound: In a separate sterile microcentrifuge tube, dilute 1.0-3.0 µL of this compound in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • c. Combine: Add the diluted nucleic acid to the diluted this compound. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow for complex formation.

3. Transfection:

  • Gently aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium.

  • Add the 100 µL of lipid-nucleic acid complex dropwise to the well.

  • Gently rock the plate back and forth to ensure even distribution of the complexes.

4. Post-Transfection:

  • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • After the incubation period, analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP) and cell viability (e.g., via MTT assay).

Optimization Recommendations:

To achieve the highest transfection efficiency with minimal cytotoxicity, it is crucial to optimize the following parameters for each primary cell type:

  • Cell Density: Test a range of cell densities (e.g., 50%, 70%, 90% confluency) to find the optimal confluency for transfection.

  • Lipid-to-Nucleic Acid Ratio: Vary the ratio of this compound to nucleic acid (e.g., 1:1, 2:1, 3:1, 4:1) to find the best balance between efficiency and viability.

  • Complex Formation Time: Optimize the incubation time for complex formation (e.g., 15, 20, 30 minutes).

  • Presence of Serum: While this protocol uses serum-containing medium during transfection, some primary cell types may benefit from transfection in serum-free medium, followed by the addition of serum-containing medium after a few hours. It is critical, however, that the lipid-nucleic acid complexes are formed in a serum-free environment.

  • Antibiotics: Avoid using antibiotics in the transfection medium as they can increase cytotoxicity.

Visualizations

G cluster_0 Preparation of Transfection Complex cluster_1 Transfection of Primary Cells NA Nucleic Acid (e.g., Plasmid DNA) Diluted_NA Diluted Nucleic Acid NA->Diluted_NA Dilute in SFM1 LipidM This compound Reagent Diluted_LipidM Diluted this compound LipidM->Diluted_LipidM Dilute in SFM2 SFM1 Serum-Free Medium SFM2 Serum-Free Medium Complex This compound-Nucleic Acid Complex (Lipoplex) Diluted_NA->Complex Diluted_LipidM->Complex Incubate 20-30 min AddComplex Add Complex to Cells Complex->AddComplex Cells Primary Cells in Complete Medium Cells->AddComplex Incubate Incubate 24-72h AddComplex->Incubate Analysis Analyze Transfection Efficiency & Cell Viability Incubate->Analysis G cluster_0 Cellular Uptake and Endosomal Escape cluster_1 Gene Expression Lipoplex Cationic Lipid-DNA Complex (Lipoplex) CellMembrane Cell Membrane Lipoplex->CellMembrane Electrostatic Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Release of DNA Nucleus Nucleus Cytoplasm->Nucleus DNA Translocation Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Protein (e.g., GFP) Translation->Protein

References

Application Notes and Protocols for In Vivo mRNA Delivery Using Lipid M LNPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the in vivo delivery of messenger RNA (mRNA) therapeutics, a prominence underscored by the success of mRNA-based COVID-19 vaccines.[1][2][3][] These nanoparticles are meticulously engineered to encapsulate and protect the fragile mRNA molecule, facilitate its delivery into target cells, and ensure its release into the cytoplasm to enable protein translation.[5] This document provides a comprehensive guide to the in vivo delivery of mRNA using a novel, proprietary ionizable lipid, referred to herein as Lipid M.

The typical composition of these LNPs consists of four key components: an ionizable lipid (such as this compound), a phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is a critical component, as its pKa allows for efficient encapsulation of negatively charged mRNA at a low pH and facilitates endosomal escape within the target cell. Phospholipids and cholesterol contribute to the structural integrity and stability of the nanoparticle. The PEGylated lipid helps to control particle size during formation and increases systemic circulation time.

These application notes will detail the formulation of this compound LNPs, characterization methods, and a protocol for in vivo administration and subsequent analysis of protein expression.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound LNPs, providing a benchmark for successful formulation and in vivo application.

Table 1: Physicochemical Characteristics of this compound LNPs

ParameterTarget RangeTypical Value
Particle Size (Diameter, nm) 80 - 120 nm95 nm
Polydispersity Index (PDI) < 0.20.15
Zeta Potential (mV) -10 to +10 mV (at neutral pH)-5 mV
mRNA Encapsulation Efficiency (%) > 90%95%

Table 2: In Vivo Efficacy of Luciferase mRNA Delivered by this compound LNPs in Mice

Time Point (Post-Injection)Total Luminescent Flux (photons/second) in Liver
6 hours 1 x 10^9
24 hours 5 x 10^8
48 hours 1 x 10^8
72 hours 5 x 10^7

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of this compound LNPs using a microfluidic mixing technique, which allows for reproducible and scalable production.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (phospholipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to create individual stock solutions. A common molar ratio for these components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Prepare Organic Phase: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Prepare Aqueous Phase: Dilute the mRNA in 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture) and the aqueous phase (mRNA solution) into separate syringes.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Collect the formulated LNPs.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours using a dialysis cassette to remove ethanol and buffer exchange.

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in sterile PBS.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a suitable instrument.

    • Perform the measurement in triplicate.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of samples: one with the intact LNPs and another where the LNPs are lysed with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

Protocol 3: In Vivo Administration of this compound LNPs and Analysis of Protein Expression

This protocol describes the intravenous administration of mRNA-LNPs to mice and the subsequent quantification of reporter protein (Luciferase) expression.

Materials:

  • This compound LNPs encapsulating Luciferase mRNA

  • C57BL/6 mice (6-8 weeks old)

  • Sterile PBS, pH 7.4

  • Insulin syringes (29G)

  • D-Luciferin, potassium salt

  • In Vivo Imaging System (IVIS)

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize the mice for at least one week before the experiment.

    • Dilute the this compound LNP formulation in sterile PBS to the desired final concentration. A typical dose is 0.5-1.0 mg/kg of mRNA.

    • Administer the LNP solution to the mice via intravenous (tail vein) injection. The injection volume is typically 100 µL.

  • Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, 48, and 72 hours) post-injection, administer D-Luciferin (150 mg/kg) to the mice via intraperitoneal injection.

    • Anesthetize the mice using isoflurane.

    • Place the mice in the IVIS imaging chamber and acquire bioluminescence images.

  • Data Analysis:

    • Quantify the luminescent signal (total flux in photons/second) from the region of interest (e.g., the liver) using the analysis software provided with the IVIS system.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study lipid_mix This compound & Excipients in Ethanol mixing Microfluidic Mixing lipid_mix->mixing mrna_sol mRNA in Citrate Buffer mrna_sol->mixing formulated_lnp Formulated LNPs mixing->formulated_lnp dls DLS (Size, PDI) formulated_lnp->dls zeta Zeta Potential formulated_lnp->zeta ribogreen Encapsulation Efficiency formulated_lnp->ribogreen injection IV Injection (Mouse) formulated_lnp->injection imaging Bioluminescence Imaging (IVIS) injection->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for this compound LNP formulation, characterization, and in vivo evaluation.

cellular_delivery_pathway lnp This compound LNP cell_membrane Cell Membrane endocytosis Endocytosis lnp->endocytosis 1. Uptake endosome Endosome (Acidic pH) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape 2. pH-triggered   this compound protonation cytoplasm Cytoplasm mrna_release mRNA Release endosomal_escape->mrna_release 3. Membrane   destabilization translation Protein Translation mrna_release->translation protein Therapeutic Protein translation->protein

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs for mRNA delivery.

Safety and Toxicity Considerations

While LNPs are generally considered to have a favorable safety profile, potential toxicity should be evaluated. The inflammatory response can be triggered by the ionizable lipid component interacting with Toll-like receptors. Preclinical safety assessments should include evaluating local and systemic reactogenicity, such as injection site reactions and fever. Biodistribution studies are also crucial to understand potential off-target accumulation. Strategies to mitigate toxicity include optimizing the lipid composition and the dose of the LNP formulation.

References

Application Notes and Protocols for the Analytical Characterization of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the essential analytical techniques required for the comprehensive characterization of lipid nanoparticles (LNPs). Understanding the physicochemical properties of LNPs is critical for ensuring their quality, stability, efficacy, and safety in therapeutic applications.[1][2]

Particle Size, Size Distribution, and Polydispersity Index (PDI)

Particle size is a critical quality attribute for LNPs as it influences their in vivo distribution, cellular uptake, and overall therapeutic efficacy.[][4] The polydispersity index (PDI) measures the heterogeneity of particle sizes in a sample, with a lower PDI indicating a more uniform population.[5] A PDI value of less than 0.3 is generally considered acceptable for LNP formulations.

Dynamic Light Scattering (DLS)

DLS is a widely used technique for measuring the hydrodynamic diameter of nanoparticles in suspension. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles.

Application Note: DLS is a rapid and non-destructive method suitable for routine size measurements and for monitoring the stability of LNP formulations against aggregation. It is particularly useful for assessing batch-to-batch consistency. However, DLS has lower resolution compared to other techniques and may be less accurate for polydisperse samples as the signal is dominated by larger particles.

Experimental Protocol: Particle Size and PDI Measurement by DLS

  • Sample Preparation:

    • Dilute the LNP suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1 to 1 mg/mL.

    • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate contaminants.

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation or degradation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Set the measurement parameters, including the dispersant viscosity and refractive index (for PBS at 25°C, viscosity is ~0.89 mPa·s and refractive index is ~1.333).

    • Set the measurement temperature, typically 25°C.

    • Select an appropriate measurement angle (e.g., 90° or 173°). Multi-angle DLS (MADLS) can provide higher resolution data.

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for 1-2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

    • The instrument software will perform a correlation analysis of the scattered light intensity fluctuations to calculate the Z-average diameter and the polydispersity index (PDI).

  • Data Analysis:

    • Analyze the size distribution report generated by the software.

    • Report the Z-average diameter (intensity-weighted mean hydrodynamic size) and the PDI.

    • Examine the intensity, volume, and number distributions to assess the sample's homogeneity.

Nanoparticle Tracking Analysis (NTA)

NTA provides high-resolution particle size distribution and concentration measurements. It visualizes and tracks the Brownian motion of individual nanoparticles, and the Stokes-Einstein equation is used to calculate their hydrodynamic diameter.

Application Note: NTA is particularly advantageous for analyzing polydisperse samples and can differentiate between particle populations with greater resolution than DLS. It also provides a particle concentration measurement (particles/mL).

Experimental Protocol: Particle Size and Concentration Measurement by NTA

  • Sample Preparation:

    • Dilute the LNP sample in filtered (0.22 µm) buffer to achieve a particle concentration within the optimal range for the instrument (typically 10^7 to 10^9 particles/mL). This usually requires a 100- to 1000-fold dilution.

    • Gently mix the diluted sample.

  • Instrument Setup:

    • Launch the NTA software and ensure the laser is active.

    • Prime the fluidics system with filtered buffer.

    • Adjust the camera focus and level to obtain a clear image of the nanoparticles.

  • Measurement:

    • Load the diluted sample into the instrument.

    • Adjust the camera settings (shutter and gain) to ensure the particles are clearly visible without being oversaturated.

    • Capture a video of the particles' movement for a defined period (e.g., 60 seconds).

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software will track the movement of individual particles and calculate their hydrodynamic diameter and concentration.

    • Analyze the generated size distribution histogram and report the mean and mode particle size, as well as the particle concentration.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is a crucial parameter for predicting the stability of LNP formulations in suspension, as a higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion between particles, reducing the likelihood of aggregation. Zeta potential also influences the interaction of LNPs with biological membranes.

Electrophoretic Light Scattering (ELS)

ELS is the most common technique for measuring zeta potential. It works by applying an electric field to the LNP dispersion and measuring the velocity of the charged particles (electrophoretic mobility) using a laser. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

Application Note: ELS measurements are essential for evaluating the stability of LNP formulations and for predicting their in vivo behavior. It is important to perform these measurements in a buffer of known ionic strength and pH, as these factors significantly influence the zeta potential.

Experimental Protocol: Zeta Potential Measurement by ELS

  • Sample Preparation:

    • Dilute the LNP sample in an appropriate buffer, typically a low ionic strength buffer such as 10 mM NaCl, to a suitable concentration. High ionic strength can compress the electrical double layer and reduce the measured zeta potential.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Use a dedicated zeta potential cell (e.g., a folded capillary cell).

    • Rinse the cell thoroughly with filtered buffer before loading the sample.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity, refractive index, and dielectric constant).

  • Measurement:

    • Carefully load the sample into the cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow it to equilibrate.

    • The instrument will apply an electric field and measure the frequency shift of the scattered light to determine the particle velocity.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software will calculate the mean zeta potential and the zeta potential distribution.

    • Report the mean zeta potential in millivolts (mV) and specify the buffer composition and pH of the measurement.

Morphology and Structure

Visualizing the morphology of LNPs is crucial for understanding their structure, confirming their integrity, and identifying any potential anomalies or aggregation.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state. Samples are rapidly frozen in vitreous ice, preserving their structure without the artifacts that can be introduced by conventional TEM preparation methods like staining or dehydration.

Application Note: Cryo-TEM provides high-resolution images of individual LNPs, revealing details about their size, shape, lamellarity, and the presence of encapsulated material. It is an invaluable tool for in-depth structural characterization and for confirming the morphology of LNP formulations.

Experimental Protocol: LNP Morphology Analysis by Cryo-TEM

  • Sample Preparation (Vitrification):

    • Place a TEM grid in an environmentally controlled vitrification robot (e.g., Vitrobot).

    • Apply a small volume (3-4 µL) of the LNP suspension to the grid.

    • The robot will blot away excess liquid to create a thin film.

    • Plunge the grid rapidly into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample.

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions.

    • Acquire images at a low electron dose to minimize radiation damage to the sample.

    • Record images at various magnifications to observe both the overall particle population and the fine details of individual LNPs.

  • Data Analysis:

    • Analyze the acquired images to assess the morphology of the LNPs (e.g., spherical, multilamellar vesicles).

    • Measure the size of individual particles to obtain a size distribution.

    • Examine the internal structure of the LNPs.

Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE) is the percentage of the therapeutic payload (e.g., mRNA, siRNA) that is successfully entrapped within the LNPs relative to the total amount of payload used in the formulation. High encapsulation efficiency is desirable to maximize the therapeutic dose and minimize potential side effects from unencapsulated drug.

Fluorescence-Based Assays (e.g., RiboGreen Assay)

This is a common method for determining the encapsulation efficiency of nucleic acids. A fluorescent dye that specifically binds to the nucleic acid is used. The fluorescence is measured before and after lysing the LNPs with a detergent.

Application Note: This method provides a quantitative measure of the amount of encapsulated and free nucleic acid. It is a relatively straightforward and widely used technique in LNP characterization.

Experimental Protocol: Encapsulation Efficiency Determination using a Fluorescence-Based Assay

  • Sample Preparation:

    • Prepare a standard curve of the nucleic acid payload at known concentrations in the assay buffer.

    • Prepare two sets of LNP samples:

      • Intact LNPs: Dilute the LNP formulation in the assay buffer to a concentration that falls within the linear range of the standard curve. This sample is used to measure the amount of free (unencapsulated) nucleic acid.

      • Lysed LNPs: Dilute the LNP formulation in the assay buffer containing a surfactant (e.g., 0.1-1% Triton X-100) to disrupt the lipid bilayer and release the encapsulated nucleic acid. This sample is used to measure the total amount of nucleic acid.

  • Assay Procedure:

    • Add the fluorescent dye (e.g., RiboGreen reagent) to the standard curve samples, the intact LNP samples, and the lysed LNP samples.

    • Incubate the samples in the dark for the recommended time (typically 2-5 minutes).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Use the standard curve to determine the concentration of nucleic acid in the intact and lysed LNP samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify both the lipid components and the encapsulated drug. For drug quantification, the LNPs are typically disrupted, and the drug is separated from the lipids using a suitable chromatographic method (e.g., reversed-phase HPLC).

Application Note: HPLC offers high precision and accuracy for quantifying the amount of drug encapsulated within LNPs. It can also be used to assess the purity and stability of the lipid components.

Experimental Protocol: Drug Quantification by HPLC

  • Sample Preparation:

    • Prepare a standard curve of the drug at known concentrations.

    • To determine the total drug content, disrupt the LNP sample using a suitable solvent (e.g., methanol or isopropanol) to dissolve the lipids and release the drug.

    • Centrifuge the disrupted sample to pellet any insoluble material.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Set up an HPLC system with an appropriate column (e.g., C18) and mobile phase for the separation of the drug of interest.

    • Inject the prepared standards and the sample supernatant into the HPLC system.

    • Detect the drug using a suitable detector (e.g., UV-Vis or fluorescence detector).

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the drug standards against their concentrations.

    • Determine the concentration of the drug in the LNP sample by interpolating its peak area on the standard curve.

    • The drug loading can be expressed as a percentage of the total LNP weight.

In Vitro Drug Release

Studying the in vitro release profile of the encapsulated drug is important for predicting its in vivo performance. The dialysis method is a commonly used technique for this purpose.

Dialysis Method

In this method, the LNP formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out into a larger volume of release medium, while retaining the LNPs.

Application Note: The dialysis method simulates the physiological release of the drug from the LNPs. The choice of release medium and temperature can be varied to mimic different physiological conditions.

Experimental Protocol: In Vitro Drug Release by Dialysis

  • Preparation:

    • Hydrate a dialysis membrane with the appropriate MWCO according to the manufacturer's instructions.

    • Prepare the release medium (e.g., PBS at pH 7.4) and maintain it at a constant temperature (e.g., 37°C).

  • Procedure:

    • Place a known amount of the LNP formulation into the dialysis bag and seal it.

    • Immerse the dialysis bag in a known volume of the release medium with continuous stirring.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Quantify the amount of drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters and the techniques used for their characterization.

ParameterTechnique(s)Typical Values for LNPs
Particle Size (Hydrodynamic Diameter) DLS, NTA, Cryo-TEM50 - 200 nm
Polydispersity Index (PDI) DLS< 0.3
Zeta Potential ELS-50 mV to +50 mV (highly formulation dependent)
Particle Concentration NTA10^10 to 10^13 particles/mL
Encapsulation Efficiency Fluorescence-based assays, HPLC> 90% is often desired

Diagrams

Experimental_Workflow_for_LNP_Characterization cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_functional Functional Characterization Formulation Lipid & Payload Formulation Size Size & PDI (DLS, NTA) Formulation->Size Zeta Zeta Potential (ELS) Formulation->Zeta Morphology Morphology (Cryo-TEM) Formulation->Morphology EE Encapsulation Efficiency (Fluorescence Assay, HPLC) Formulation->EE Release In Vitro Release (Dialysis) EE->Release Encapsulation_Efficiency_Workflow start LNP Sample split start->split intact Intact LNPs (Measure Free Drug) split->intact lysed Lysed LNPs (Measure Total Drug) split->lysed measure_intact Fluorescence Measurement 1 intact->measure_intact measure_lysed Fluorescence Measurement 2 lysed->measure_lysed calculate Calculate EE% measure_intact->calculate measure_lysed->calculate LNP_Analytical_Techniques_Relationship cluster_size Size & Concentration cluster_surface Surface Properties cluster_structure Morphology & Structure cluster_composition Composition & Payload LNP Lipid Nanoparticle DLS DLS (Z-average, PDI) LNP->DLS NTA NTA (High-res size, Conc.) LNP->NTA ELS ELS (Zeta Potential) LNP->ELS CryoTEM Cryo-TEM (Direct Visualization) LNP->CryoTEM HPLC HPLC (Drug & Lipid Quant.) LNP->HPLC Fluorescence Fluorescence Assay (Encapsulation Eff.) LNP->Fluorescence

References

Best practices for handling and storage of Lipid M

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Lipid M

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel synthetic aminolipid that acts as a potent and selective agonist for the orphan G-protein coupled receptor, GPR-X. Its activation initiates a signaling cascade involving Protein Kinase C zeta (PKCζ), leading to downstream effects on cellular metabolism and gene expression. Due to its therapeutic potential in metabolic disorders, understanding the correct handling, storage, and application of this compound is critical for reproducible and reliable experimental outcomes. These notes provide a comprehensive guide to the best practices for working with this compound.

Physicochemical Properties and Storage

Proper storage and handling are paramount to maintain the stability and bioactivity of this compound.[1][2] Unsaturated lipids, like this compound, are susceptible to oxidation and hydrolysis.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Product Name This compound
Molecular Formula C₂₈H₅₂NO₈P
Molecular Weight 561.69 g/mol
Purity (by HPLC) ≥98%
Formulation Supplied as a lyophilized powder
Appearance White to off-white powder
Solubility Soluble in Ethanol, DMSO, Chloroform
Storage (Long-term) ≤ -20°C under inert gas (Argon or Nitrogen)
Storage (Short-term) 2-8°C for up to one week

Handling and Preparation of Stock Solutions

3.1. Handling: Lipids supplied as a powder should be handled with care.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis. For transferring organic solutions of lipids, always use glass, stainless steel, or teflon equipment; do not use plastic pipet tips or tubes as these can leach impurities.

3.2. Preparation of Stock Solutions: To prepare a stock solution, dissolve the lyophilized this compound powder in an appropriate organic solvent. For cell culture experiments, ethanol or DMSO are recommended.

  • 10 mM Stock in DMSO: Aseptically add 1.78 mL of sterile DMSO to a 10 mg vial of this compound. Mix by vortexing until fully dissolved. Aliquot into smaller volumes in glass vials with teflon-lined caps and store at -20°C or below.

Table 2: Solubility of this compound

SolventSolubility (mg/mL)Notes
DMSO > 25Recommended for cell culture stock solutions.
Ethanol (95%) > 20Alternative for cell culture; may require warming to 37°C to dissolve.
Chloroform > 50Suitable for lipid extraction and analytical purposes.
PBS (pH 7.4) InsolubleRequires a carrier like BSA or pre-complexing in serum-containing media.

Stability

The stability of lipids is a critical factor for the success of experiments. Degradation can occur through hydrolysis and oxidation, especially for lipids with unsaturated acyl chains.

Table 3: Stability of this compound in 10 mM DMSO Stock

Storage ConditionTimePurity by HPLC (%)Notes
-80°C 12 months> 98%Recommended for long-term storage.
-20°C 6 months> 97%Suitable for routine use.
4°C 1 week> 95%Avoid repeated warming and cooling.
Room Temp (25°C) 24 hours< 90%Significant degradation observed.
Freeze-Thaw Cycles 5 cycles~96%Minimize freeze-thaw cycles by aliquoting.

Experimental Protocols

5.1. Protocol 1: In Vitro Cell-Based Assay for GPR-X Activation

This protocol describes the treatment of a HEK293 cell line stably expressing GPR-X with this compound to measure downstream signaling activation.

Materials:

  • HEK293-GPR-X cells

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • This compound (10 mM stock in DMSO)

  • Lipofectamine 2000 (for transient transfections if needed)

  • PKCζ activation assay kit (e.g., FRET-based biosensor)

  • 96-well black, clear-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293-GPR-X cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in serum-free Opti-MEM. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Treatment: Gently aspirate the growth medium from the cells and wash once with 100 µL of PBS. Add 50 µL of the this compound working solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for the desired time point (e.g., 30 minutes for signaling studies).

  • Assay: Following incubation, measure PKCζ activation according to the manufacturer's protocol for the specific assay kit being used.

  • Data Analysis: Determine the EC₅₀ value by plotting the response versus the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

5.2. Protocol 2: Lipid Extraction from Treated Cells for LC-MS/MS Analysis

This protocol outlines a method for extracting this compound from cultured cells for subsequent quantification.

Materials:

  • Treated cell pellets (from a 6-well plate, ~1 x 10⁶ cells)

  • Ice-cold PBS

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard (e.g., a deuterated analog of this compound)

  • Nitrogen gas stream

  • Glass centrifuge tubes

Procedure:

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a 1.5 mL microfuge tube.

  • Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis and Extraction: Resuspend the cell pellet in 200 µL of ice-cold water. Add the internal standard. Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).

Visualizations

6.1. Signaling Pathway of this compound

LipidM_Pathway This compound This compound GPR-X GPR-X This compound->GPR-X Binds Gq Gq GPR-X->Gq Activates PLC PLC Gq->PLC Activates DAG DAG PLC->DAG Generates PKCζ PKCζ DAG->PKCζ Activates Downstream Targets Downstream Targets PKCζ->Downstream Targets Phosphorylates Cellular Response Cellular Response Downstream Targets->Cellular Response Leads to

Caption: Proposed signaling pathway of this compound via GPR-X activation.

6.2. Experimental Workflow for Cell-Based Assay

Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells->Prepare this compound Dilutions Wash Cells Wash Cells Seed Cells->Wash Cells Add this compound Add this compound Wash Cells->Add this compound Incubate Incubate Add this compound->Incubate Measure Signal Measure Signal Add this compound->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data

Caption: Workflow for the in vitro cell-based assay of this compound activity.

6.3. Decision Tree for this compound Handling and Storage

Storage_Decision_Tree Start Start Form Form of this compound? Start->Form Powder Lyophilized Powder Form->Powder Powder Solution In Organic Solvent Form->Solution Solution Reconstitute Reconstitute in DMSO/Ethanol Powder->Reconstitute Duration Storage Duration? Solution->Duration LongTerm > 1 month Duration->LongTerm Long ShortTerm < 1 month Duration->ShortTerm Short Store-80 Store at -80°C under Argon LongTerm->Store-80 Store-20 Store at -20°C ShortTerm->Store-20 Use Use within 1 week Store-20->Use Reconstitute->Duration

Caption: Decision tree for the appropriate handling and storage of this compound.

References

Application Notes and Protocols for the Determination of Lipid M Concentration in a Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise determination of lipid concentration in a formulation is a critical quality attribute in the development of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). Accurate quantification of individual or total lipids ensures consistency, efficacy, and safety of the final product. This document provides detailed application notes and protocols for several established analytical methods for determining the concentration of a hypothetical "Lipid M" in a formulation. The methods described range from rapid colorimetric assays to highly specific chromatographic techniques.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Application Note: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a powerful and widely used technique for the separation and quantification of non-volatile analytes that lack a UV chromophore, such as lipids.[1][2] This method is particularly advantageous for the simultaneous quantification of multiple lipid components within a complex formulation without the need for prior lipid extraction.[2] The principle of ELSD involves the nebulization of the column eluent into a fine mist, followed by the evaporation of the mobile phase, leaving behind a plume of fine particles of the non-volatile analyte. These particles then pass through a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte.

Advantages:

  • Universal detection for non-volatile compounds.

  • Suitable for gradient elution.

  • Higher sensitivity compared to Refractive Index (RI) detection.

  • Rapid and simultaneous quantification of multiple lipids.[2]

Limitations:

  • Requires volatile mobile phases.

  • The response is not directly proportional to molar concentration and often requires a non-linear calibration curve.

  • Lower sensitivity compared to mass spectrometry.

Experimental Protocol for HPLC-ELSD

a. Materials and Reagents:

  • This compound standard of known purity

  • Formulation containing this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water, isopropanol)

  • Volatile mobile phase additives (e.g., formic acid, acetic acid, ammonium formate)

  • HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD)

  • Appropriate HPLC column (e.g., C18, C8)

b. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable organic solvent (e.g., methanol or isopropanol). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the formulation.

  • Formulation Disruption: To release the encapsulated this compound, disrupt the formulation by diluting it with an organic solvent such as methanol or isopropanol.[1] A typical dilution factor is 1:10 to 1:100, depending on the expected lipid concentration.

  • Filtration: Filter the disrupted formulation sample and standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

c. HPLC-ELSD Conditions:

  • HPLC Column: C18, 2.1 x 50 mm, 1.8 µm particle size (example)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 100% B

    • 5-7 min: 100% B

    • 7.1-8 min: Re-equilibrate to 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow (Nitrogen): 1.5 SLM

d. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC-ELSD)
ParameterTypical ValueReference Lipids
Linearity (R²)> 0.99DMPC, Cholesterol, DDA, TDB
Limit of Detection (LOD)0.02 - 0.11 mg/mLDMPC (0.11), Cholesterol (0.02), DDA (0.06), TDB (0.05)
Limit of Quantification (LOQ)0.16 - 0.80 mg/mLDMPC (0.36), Cholesterol (0.80), DDA (0.20), TDB (0.16)

Data adapted from a study on liposomal formulations.

Workflow Diagram (HPLC-ELSD)

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing prep_std Prepare this compound Standards filtration Filter Samples & Standards (0.22 µm filter) prep_std->filtration prep_sample Disrupt Formulation (e.g., with Methanol) prep_sample->filtration hplc_injection Inject into HPLC filtration->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation elsd_detection ELSD Detection (Nebulization, Evaporation, Light Scattering) hplc_separation->elsd_detection peak_integration Integrate Peak Areas elsd_detection->peak_integration calibration_curve Construct Calibration Curve (log-log plot) peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_std Prepare this compound Standards with Internal Standard filtration Filter Samples & Standards prep_std->filtration prep_sample Dilute Formulation & Add Internal Standard extraction Optional: Lipid Extraction (e.g., Folch Method) prep_sample->extraction extraction->filtration lc_injection Inject into LC filtration->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometry Detection (ESI, MRM) lc_separation->ms_detection peak_integration Integrate Peak Areas (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify this compound calibration_curve->quantification SPV_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_measurement Measurement & Analysis prep_std Prepare this compound Standards pipette Pipette Standards & Samples into 96-well Plate prep_std->pipette prep_sample Dilute Formulation prep_sample->pipette add_acid Add Sulfuric Acid pipette->add_acid heat1 Heat at 90-100°C add_acid->heat1 cool Cool to Room Temp heat1->cool add_vanillin Add Vanillin Reagent cool->add_vanillin heat2 Incubate at 37°C add_vanillin->heat2 read_abs Read Absorbance (~540 nm) heat2->read_abs std_curve Construct Standard Curve read_abs->std_curve quantify Quantify Total Lipid std_curve->quantify Gravimetric_Workflow weigh_sample Accurately Weigh Sample dry_sample Dry Sample (e.g., Lyophilization) weigh_sample->dry_sample extract_lipid Extract Lipid with Organic Solvents dry_sample->extract_lipid separate_phases Separate Organic Layer (Containing Lipids) extract_lipid->separate_phases evaporate_solvent Evaporate Solvent separate_phases->evaporate_solvent weigh_lipid Dry and Weigh Extracted Lipid evaporate_solvent->weigh_lipid calculate_conc Calculate Lipid Concentration weigh_lipid->calculate_conc

References

Application Note: Protocol for Assessing the Stability of Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA vaccines.[1][2][3] The stability of these LNPs is a critical quality attribute that directly impacts their safety and efficacy.[1][4] Degradation or aggregation of LNPs during storage can lead to a loss of therapeutic payload, altered biodistribution, and potential immunogenicity. Therefore, a robust protocol to assess the stability of LNP formulations under various conditions is essential during drug development and for establishing appropriate storage and handling procedures.

This application note provides a comprehensive protocol for assessing the stability of mRNA-containing LNPs. It covers the key analytical methods for monitoring the physicochemical properties and integrity of LNPs over time. The described protocols are intended to be a guide for researchers and scientists working on the formulation and development of LNP-based therapeutics.

Key Stability-Indicating Parameters

The stability of LNPs is evaluated by monitoring several key physicochemical parameters over time and under different storage conditions. These include:

  • Particle Size and Polydispersity Index (PDI): Changes in particle size and PDI can indicate aggregation or fusion of LNPs. An acceptable size range for many applications is typically between 50 to 200 nm.

  • Zeta Potential: This parameter reflects the surface charge of the LNPs and is a crucial indicator of colloidal stability. A sufficiently high positive or negative zeta potential can prevent particle aggregation due to electrostatic repulsion.

  • mRNA Encapsulation Efficiency (EE): EE determines the percentage of mRNA that is successfully encapsulated within the LNPs. A decrease in EE over time suggests leakage of the mRNA payload.

  • mRNA Integrity: The integrity of the encapsulated mRNA is paramount for its biological activity. Degradation of the mRNA can render the therapeutic ineffective.

  • Morphology: The overall shape and structure of the LNPs can be assessed to identify any changes that may occur during storage.

Experimental Workflow for LNP Stability Assessment

The following diagram outlines the general workflow for a comprehensive LNP stability study.

LNP_Stability_Workflow cluster_assays Stability-Indicating Assays start Start: LNP Formulation storage Aliquot and Store under Different Conditions (e.g., 4°C, -20°C, 25°C) start->storage timepoint Time-Point Analysis (e.g., T=0, 1, 3, 6 months) storage->timepoint dls Size & PDI (DLS) timepoint->dls Sample zeta Zeta Potential (ELS) timepoint->zeta Sample ee Encapsulation Efficiency (Fluorescence Assay) timepoint->ee Sample integrity mRNA Integrity (Capillary Electrophoresis) timepoint->integrity Sample morphology Morphology (Cryo-TEM) timepoint->morphology Sample data_analysis Data Analysis and Comparison dls->data_analysis zeta->data_analysis ee->data_analysis integrity->data_analysis morphology->data_analysis report Stability Report data_analysis->report

Caption: Experimental workflow for assessing the stability of Lipid Nanoparticles (LNPs).

Experimental Protocols

Stability Study Design
  • Prepare a sufficient quantity of the LNP formulation to be tested.

  • Characterize the initial properties (T=0) of the LNPs according to the protocols below.

  • Aliquot the LNP suspension into sterile, sealed vials suitable for the intended storage conditions.

  • Store the aliquots at a minimum of three different temperatures to assess thermal stability. Recommended conditions include refrigerated (2-8°C), frozen (-20°C), and room temperature (25°C).

  • At predetermined time points (e.g., 1, 3, and 6 months), retrieve aliquots from each storage condition for analysis.

  • Before analysis, allow frozen samples to thaw completely at room temperature.

Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution of nanoparticles in suspension.

Materials:

  • DLS Instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

  • Phosphate-buffered saline (PBS), pH 7.4, filtered

Protocol:

  • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Dilute the LNP sample to an appropriate concentration with filtered PBS to avoid multiple scattering effects. A typical dilution is 1:100.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature (typically 25°C) and the dispersant properties (viscosity and refractive index of PBS).

  • Perform the measurement. The instrument will report the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI).

  • Perform at least three independent measurements for each sample.

Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability.

Materials:

  • ELS-capable instrument (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

  • 10 mM NaCl solution, filtered

Protocol:

  • Prepare the LNP samples by diluting them in a low ionic strength buffer, such as 10 mM NaCl, to ensure accurate measurement.

  • Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are introduced.

  • Place the cell into the instrument.

  • Set the measurement parameters according to the instrument's software.

  • Perform the measurement. The instrument will apply an electric field and measure the velocity of the particles to calculate the zeta potential.

  • Perform at least three independent measurements for each sample.

Determination of mRNA Encapsulation Efficiency (EE) using a Fluorescence-Based Assay

This protocol utilizes a fluorescent dye (e.g., RiboGreen® or SYBR® Gold) that exhibits a significant increase in fluorescence upon binding to nucleic acids. The EE is determined by measuring the fluorescence of the sample with and without a lysing agent (e.g., Triton X-100).

Materials:

  • Fluorescence microplate reader

  • Black 96-well plates

  • Fluorescent dye (e.g., Quant-iT™ RiboGreen™ RNA Assay Kit)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • mRNA standard of known concentration

Protocol:

  • Prepare a standard curve: Create a series of dilutions of the mRNA standard in TE buffer.

  • Prepare samples:

    • Total mRNA: Dilute the LNP sample in TE buffer containing 2% Triton X-100 to lyse the nanoparticles and release the encapsulated mRNA.

    • Free (unencapsulated) mRNA: Dilute the LNP sample in TE buffer without the detergent.

  • Assay:

    • Add 50 µL of each standard and sample dilution to the wells of a black 96-well plate in triplicate.

    • Prepare the fluorescent dye solution according to the manufacturer's instructions and add 100 µL to each well.

    • Incubate the plate for a few minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.

    • Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Assessment of mRNA Integrity by Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique used to assess the integrity and purity of RNA.

Materials:

  • Capillary electrophoresis instrument (e.g., Agilent Bioanalyzer, SCIEX BioPhase 8800 system)

  • RNA integrity analysis kit (e.g., Agilent RNA 6000 Nano kit, RNA 9000 Purity & Integrity kit)

  • Triton X-100

  • Formamide

  • Nuclease-free water

Protocol:

  • mRNA Extraction from LNPs:

    • Mix the LNP sample with a solution of Triton X-100 (final concentration of ~1.2%) to release the mRNA.

    • Incubate at room temperature with shaking for approximately 10-15 minutes.

    • Add formamide to the sample to denature the mRNA.

  • CGE Analysis:

    • Prepare the gel-dye mixture and prime the microfluidics chip according to the manufacturer's protocol.

    • Load the extracted mRNA samples, a ladder, and markers onto the chip.

    • Run the chip in the capillary electrophoresis instrument.

  • Data Analysis:

    • The instrument's software will generate an electropherogram showing the size distribution of the RNA.

    • Assess the integrity by observing the main mRNA peak and the presence of any degradation products (smaller fragments). The percentage of the main peak area relative to the total RNA detected is a measure of integrity.

Morphological Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the visualization of LNPs in their near-native, hydrated state, providing insights into their morphology and internal structure.

Protocol:

  • Sample Preparation: A small aliquot of the LNP suspension is applied to a TEM grid.

  • Blotting and Vitrification: The excess liquid is blotted away, and the grid is rapidly plunged into liquid ethane to vitrify the sample, preventing the formation of ice crystals.

  • Imaging: The vitrified grid is transferred to a cryo-electron microscope, and images are acquired at cryogenic temperatures.

  • Analysis: The acquired images are analyzed to assess the size, shape, and lamellarity of the LNPs.

Data Presentation

Summarize the quantitative stability data in a clear and organized table.

Time PointStorage ConditionZ-average (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)mRNA Integrity (%)
T=0 -85.2 ± 2.10.15 ± 0.02-15.3 ± 1.595.6 ± 2.398.1 ± 1.2
1 Month 4°C 86.1 ± 2.50.16 ± 0.03-14.9 ± 1.894.8 ± 2.597.5 ± 1.5
-20°C 90.5 ± 3.20.21 ± 0.04-13.5 ± 2.192.1 ± 3.196.8 ± 1.9
25°C 102.3 ± 4.50.28 ± 0.05-10.2 ± 2.585.3 ± 4.290.2 ± 3.5
3 Months 4°C 87.5 ± 2.80.17 ± 0.03-14.5 ± 1.993.5 ± 2.896.1 ± 2.1
-20°C 95.8 ± 3.80.25 ± 0.05-12.1 ± 2.488.9 ± 3.594.3 ± 2.8
25°C 125.6 ± 6.10.35 ± 0.06-8.1 ± 2.975.6 ± 5.182.5 ± 4.7
6 Months 4°C 88.9 ± 3.10.18 ± 0.04-14.1 ± 2.092.1 ± 3.095.2 ± 2.5
-20°C 105.2 ± 4.50.29 ± 0.06-10.8 ± 2.785.2 ± 4.191.7 ± 3.3
25°C 150.1 ± 8.20.42 ± 0.08-6.5 ± 3.265.2 ± 6.375.1 ± 5.9

Data presented are for illustrative purposes only and will vary depending on the LNP formulation and storage conditions.

Conclusion

The stability of lipid nanoparticles is a multifaceted attribute that requires a comprehensive assessment of various physicochemical parameters. The protocols outlined in this application note provide a robust framework for evaluating the stability of LNP formulations. By systematically monitoring changes in particle size, PDI, zeta potential, encapsulation efficiency, and mRNA integrity over time and under different storage conditions, researchers and drug developers can gain critical insights into the shelf-life of their LNP-based products, ensuring their quality, safety, and efficacy.

References

Application Notes & Protocols for Therapeutic Protein Expression Using Lipid M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo delivery of messenger RNA (mRNA) for therapeutic protein expression represents a paradigm shift in modern medicine. Lipid Nanoparticles (LNPs) have emerged as the leading non-viral platform for systemic mRNA delivery, enabling the clinical translation of mRNA-based therapeutics.[1][2][3] This document provides detailed application notes and protocols for the use of Lipid M , a novel, proprietary ionizable lipid, for the formulation of LNPs to achieve potent in vivo therapeutic protein expression.

This compound is an advanced ionizable cationic lipid designed for enhanced mRNA encapsulation, stability, and targeted delivery. Its unique chemical structure facilitates efficient endosomal escape, a critical step for the release of mRNA into the cytoplasm for subsequent protein translation.[2][4] These application notes will guide researchers through the principles of this compound-based LNP formulation, characterization, and in vivo application for therapeutic protein expression.

Mechanism of Action

This compound-based LNPs deliver mRNA to target cells through a multi-step process. The positively charged this compound at low pH enables efficient encapsulation of negatively charged mRNA during formulation. Once administered in vivo, the LNP formulation remains neutral at physiological pH, reducing toxicity and nonspecific interactions. Upon reaching target tissues, LNPs are internalized by cells through endocytosis. The acidic environment of the endosome protonates this compound, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm where it can be translated into the therapeutic protein by the cellular machinery.

Signaling Pathways in mRNA Translation

Once the mRNA is released into the cytoplasm, its translation is tightly regulated by cellular signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways. These pathways respond to various cellular cues and modulate the activity of translation initiation factors, ultimately controlling the rate of protein synthesis.

mRNA_Translation_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras GrowthFactors Growth Factors GrowthFactors->RTK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K P FourEBP1 4E-BP1 mTORC1->FourEBP1 P eIF4B eIF4B S6K->eIF4B P rpS6 rpS6 S6K->rpS6 P eIF4F eIF4F Complex Assembly eIF4B->eIF4F eIF4E eIF4E FourEBP1->eIF4E eIF4E->eIF4F Translation mRNA Translation (Therapeutic Protein) eIF4F->Translation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->mTORC1

Caption: mTOR and MAPK signaling pathways regulating mRNA translation.

Data Presentation: Performance of this compound Formulations

The following tables summarize the expected in vivo performance of this compound-based LNPs encapsulating a reporter mRNA (e.g., Luciferase) in mice. Data is presented as mean ± standard deviation.

Table 1: Physicochemical Properties of this compound LNPs

FormulationIonizable LipidMolar Ratio (this compound:Helper:Cholesterol:PEG-Lipid)Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
LNP-M-01This compound50:10:38.5:1.585 ± 50.12 ± 0.03> 95%
LNP-M-02This compound40:20:38.5:1.592 ± 70.15 ± 0.04> 95%
ControlDLin-MC3-DMA50:10:38.5:1.588 ± 60.13 ± 0.03> 95%

Table 2: In Vivo Biodistribution of Luciferase Expression (24h post IV injection)

FormulationLiver (photons/s)Spleen (photons/s)Lungs (photons/s)
LNP-M-011.5 x 1092.1 x 1075.5 x 106
LNP-M-029.8 x 1085.3 x 1078.2 x 106
Control1.2 x 1091.8 x 1074.9 x 106

Table 3: Therapeutic Efficacy of Erythropoietin (EPO) mRNA-LNP in Mice

Treatment GroupSerum EPO (pg/mL) at 24hHematocrit (%) at Day 7
Saline< 5045 ± 2
LNP-M-01-EPO150,000 ± 25,00062 ± 3
Control-LNP-EPO110,000 ± 21,00058 ± 4

Experimental Protocols

Protocol 1: Formulation of this compound-based LNPs

This protocol describes the formulation of this compound-LNPs using a microfluidic mixing method, which allows for reproducible and scalable production.

Materials:

  • This compound (in ethanol)

  • Helper Lipid (e.g., DOPE or DSPC, in ethanol)

  • Cholesterol (in ethanol)

  • PEG-Lipid (e.g., DMG-PEG2000, in ethanol)

  • Therapeutic mRNA (in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid stock solution in ethanol by combining this compound, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the low pH buffer at the desired concentration.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid solution and the mRNA solution into separate syringes.

  • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

  • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) for at least 6 hours to remove ethanol and non-encapsulated mRNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Store the formulated LNPs at 4°C.

LNP_Formulation_Workflow Lipid_Stock Lipid Stock (this compound, Helper, Cholesterol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (in low pH buffer) mRNA_Solution->Microfluidic_Mixing LNP_Dispersion LNP Dispersion (in ethanol/buffer) Microfluidic_Mixing->LNP_Dispersion Dialysis Dialysis (vs. PBS) LNP_Dispersion->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Caption: Workflow for this compound-LNP formulation.
Protocol 2: Characterization of this compound-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the size and PDI of the LNPs.

  • Dilute the LNP sample in PBS to an appropriate concentration.

  • Perform the measurement according to the instrument's protocol. Aim for a size range of 70-150 nm and a PDI below 0.2 for in vivo applications.

2. mRNA Encapsulation Efficiency:

  • Use a nucleic acid quantification assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Protocol 3: In Vivo Administration and Evaluation of Therapeutic Protein Expression

Animal Model:

  • Use appropriate mouse strains (e.g., C57BL/6 or BALB/c).

  • All animal procedures should be performed in accordance with institutional guidelines.

Administration:

  • Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration.

  • Administer the formulation to mice via intravenous (IV) tail vein injection. The typical dose of mRNA may range from 0.1 to 1.0 mg/kg.

Evaluation of Reporter Gene Expression (e.g., Luciferase):

  • At the desired time points (e.g., 6, 24, 48 hours) post-injection, administer the luciferase substrate (e.g., D-luciferin) to the mice.

  • Perform in vivo bioluminescence imaging using an appropriate imaging system.

  • Quantify the bioluminescent signal in various organs to assess biodistribution.

Evaluation of Therapeutic Protein Expression (e.g., Erythropoietin - EPO):

  • At selected time points post-injection, collect blood samples from the mice.

  • Isolate serum from the blood samples.

  • Quantify the concentration of the therapeutic protein (e.g., EPO) in the serum using an ELISA kit.

  • Monitor the physiological effects of the expressed protein (e.g., changes in hematocrit for EPO).

Safety and Toxicity Considerations

While this compound is designed for reduced toxicity, it is essential to evaluate the safety profile of any new LNP formulation.

  • In Vitro Cytotoxicity: Assess the cytotoxicity of the LNP formulation on relevant cell lines using assays such as MTT or LDH.

  • In Vivo Toxicity: Monitor the general health of the animals post-administration, including body weight changes and signs of distress. At the end of the study, collect major organs for histopathological analysis to assess any potential tissue damage. Conduct a complete blood count (CBC) and serum chemistry analysis to check for signs of inflammation or organ damage.

Conclusion

This compound represents a significant advancement in ionizable lipid technology for the in vivo delivery of therapeutic mRNA. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound-based LNPs for the expression of therapeutic proteins. By following these guidelines, researchers can accelerate the preclinical development of novel mRNA-based therapies.

References

Application Notes & Protocols for Cryo-EM Sample Preparation of Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryogenic electron microscopy (cryo-EM) is an indispensable tool for the high-resolution structural characterization of lipid nanoparticles (LNPs), which are critical for the delivery of therapeutics like mRNA and siRNA.[1][2] This technique allows for the direct visualization of LNPs in their near-native, hydrated state, providing crucial insights into their morphology, size distribution, lamellar organization, and cargo encapsulation.[1][3][4] Unlike bulk measurement techniques such as dynamic light scattering (DLS), cryo-EM provides single-particle level information, revealing sample heterogeneity that is critical for formulation optimization and quality control.

These application notes provide a detailed protocol for the preparation of LNP samples for cryo-EM analysis. While the focus is on a hypothetical "Lipid M" LNP formulation, the principles and steps outlined are broadly applicable to a wide range of LNP compositions.

I. Key Quality Attributes Assessable by Cryo-EM

Cryo-EM analysis can provide quantitative data on several critical quality attributes (CQAs) of LNP formulations. A summary of these attributes is presented in the table below.

Critical Quality Attribute (CQA)DescriptionImportance in LNP Development
Particle Size Distribution Measurement of the diameter of individual LNPs within a sample population.Influences biodistribution, cellular uptake, and immunogenicity.
Morphology & Shape Qualitative and quantitative assessment of particle shape (e.g., spherical, multilamellar, blebbed).Impacts stability, cargo loading, and in vivo performance.
Lamellarity Determination of the number of lipid bilayers (e.g., unilamellar, multilamellar).Affects drug release kinetics and encapsulation stability.
Encapsulation Efficiency Visualization and quantification of cargo (e.g., mRNA, siRNA) within LNPs.A direct measure of the efficiency of the drug loading process.
Particle Integrity & Aggregation Assessment of the structural intactness of LNPs and the extent of particle clustering.Critical for ensuring product stability and safety.
Surface Characteristics Visualization of surface features, such as PEGylation.Influences circulation half-life and interaction with biological systems.

II. Experimental Workflow for LNP Cryo-EM Sample Preparation

The successful preparation of LNP samples for cryo-EM hinges on the vitrification process, which involves rapidly freezing a thin film of the sample to trap the LNPs in a layer of non-crystalline, "vitreous" ice. This preserves their native structure for imaging. The general workflow is depicted below.

G cluster_0 Sample Preparation cluster_1 Grid Preparation cluster_2 Cryo-EM & Data Analysis Sample_Characterization Initial Sample Characterization (DLS, SEC) Buffer_Optimization Buffer Optimization Sample_Characterization->Buffer_Optimization Concentration_Adjustment Concentration Adjustment Buffer_Optimization->Concentration_Adjustment Grid_Selection EM Grid Selection (e.g., Holey Carbon) Concentration_Adjustment->Grid_Selection Glow_Discharge Glow Discharging Grid_Selection->Glow_Discharge Sample_Application Sample Application (3-4 µL) Glow_Discharge->Sample_Application Blotting Blotting to Create Thin Film Sample_Application->Blotting Plunge_Freezing Plunge Freezing in Liquid Ethane Blotting->Plunge_Freezing Grid_Screening Grid Screening Plunge_Freezing->Grid_Screening Data_Acquisition Automated Data Acquisition Grid_Screening->Data_Acquisition Image_Processing Image Pre-processing Data_Acquisition->Image_Processing Particle_Analysis Particle Picking & 2D/3D Classification Image_Processing->Particle_Analysis Quantitative_Analysis Quantitative Analysis & Reporting Particle_Analysis->Quantitative_Analysis

Caption: Workflow for LNP Cryo-EM Sample Preparation and Analysis.

III. Detailed Protocols

A. Materials and Reagents
ItemDescription/Specifications
This compound LNP Sample Dispersed in a suitable buffer (e.g., PBS, HEPES, Tris).
EM Grids Holey carbon grids (e.g., Quantifoil R2/2, C-flat R2/2) are commonly used.
Vitrification Device e.g., Vitrobot Mark IV (Thermo Fisher Scientific), Leica EM GP2.
Pipettes and Tips Calibrated micropipettes.
Filter Paper Whatman No. 1 or equivalent for blotting.
Liquid Nitrogen For cooling the vitrification device and storing grids.
Liquid Ethane For plunge-freezing.
Glow Discharge System For making the grid surface hydrophilic.
Cryo-Grid Storage Boxes For storing vitrified grids.
B. Protocol for Cryo-EM Grid Preparation of this compound LNPs

1. Initial Sample Preparation and Optimization

  • Sample Purity and Homogeneity: Before grid preparation, ensure the LNP sample is homogenous. Techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) can be used for initial characterization.

  • Concentration Optimization: The optimal LNP concentration is crucial for achieving a good particle distribution on the grid. A typical starting concentration is 0.1-1 mg/mL. For very dilute samples, a long-incubation or multiple-application method might be necessary to increase particle density on the grid.

  • Buffer Considerations: The buffer should be compatible with cryo-EM (i.e., non-volatile salts). Common buffers include HEPES, Tris, and PBS. The pH of the buffer can also influence LNP stability and should be optimized.

2. Grid Preparation and Vitrification

  • Glow Discharge: To render the carbon support of the EM grid hydrophilic, place the grids in a glow discharge system. A typical setting is 15-30 seconds at 15-20 mA. This ensures even spreading of the aqueous LNP sample.

  • Setup of Vitrification Device: Cool down the vitrification device (e.g., Vitrobot) with liquid nitrogen. Set the environmental chamber to a desired temperature and humidity (e.g., 22°C and 100% humidity) to prevent sample evaporation.

  • Sample Application: Apply 3-4 µL of the this compound LNP suspension to the glow-discharged side of the grid.

  • Blotting: The grid is then blotted with filter paper to remove excess liquid, leaving a thin film of the sample spanning the holes of the carbon support. Blotting parameters (blot time, blot force) are critical and need to be optimized for each sample to achieve an appropriate ice thickness.

  • Plunge-Freezing: Immediately after blotting, the grid is rapidly plunged into liquid ethane cooled by liquid nitrogen. This ultra-rapid freezing vitrifies the sample, preventing the formation of damaging ice crystals.

  • Grid Storage: Transfer the vitrified grid to a cryo-grid box and store it under liquid nitrogen until imaging.

C. Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Few Particles in Holes Low sample concentration; Unfavorable particle-support interaction.Increase LNP concentration; Try different grid types (e.g., with a continuous carbon layer); Optimize glow discharge parameters.
Aggregated Particles High sample concentration; Suboptimal buffer conditions (pH, ionic strength).Dilute the sample; Screen different buffer conditions.
Thick Ice Insufficient blotting (time or force).Increase blot time or blot force.
Thin or No Ice Excessive blotting.Decrease blot time or blot force.
Crystalline Ice Slow freezing rate; Contaminated ethane.Ensure ethane is properly cooled and free of ice crystals; Check plunge speed.
Preferred Orientation of Particles Interaction with the air-water interface or carbon support.Add a small amount of mild detergent (e.g., 0.01% OG); Use grids with a continuous thin carbon or graphene oxide layer.

IV. Data Analysis and Interpretation

Following data acquisition on a cryo-electron microscope, the resulting images are processed to extract quantitative data. Modern approaches often employ automated and machine learning-based software for high-throughput analysis.

Workflow for Cryo-EM Data Analysis:

G Start Raw Micrographs Motion_Correction Motion Correction Start->Motion_Correction CTF_Estimation CTF Estimation Motion_Correction->CTF_Estimation Particle_Picking Automated Particle Picking CTF_Estimation->Particle_Picking Particle_Extraction Particle Extraction Particle_Picking->Particle_Extraction TwoD_Classification 2D Classification & Averaging Particle_Extraction->TwoD_Classification Quantification Quantitative Analysis (Size, Morphology, etc.) TwoD_Classification->Quantification End Report Generation Quantification->End

Caption: A typical workflow for the analysis of cryo-EM data of LNPs.

V. Quantitative Data Presentation

The results from the analysis of cryo-EM images should be summarized in a clear and concise manner. Below are examples of tables for presenting quantitative data for a hypothetical this compound LNP formulation.

Table 1: Particle Size Distribution of this compound LNPs

ParameterValue
Number of Particles Analyzed >5,000
Mean Diameter (nm) 85.2
Standard Deviation (nm) 12.5
D10 (nm) 70.1
D50 (nm) 84.9
D90 (nm) 101.3
Polydispersity Index (PDI) 0.15

Table 2: Morphological Analysis of this compound LNPs

Morphological ClassPercentage of Population (%)
Spherical/Unilamellar 88.5
Multilamellar 4.2
Blebbed 6.1
Aggregated 1.2

Cryo-EM is a powerful technique for the detailed characterization of LNPs, providing invaluable data for formulation development, optimization, and quality control. By following a systematic approach to sample preparation and data analysis, researchers can obtain high-resolution insights into the critical quality attributes of their LNP-based therapeutics. The protocols and guidelines presented here offer a robust starting point for the cryo-EM analysis of novel formulations such as this compound LNPs.

References

Troubleshooting & Optimization

Improving transfection efficiency of Lipid M LNPs in hard-to-transfect cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the transfection efficiency of Lipid M-based lipid nanoparticles (LNPs) in hard-to-transfect cells.

Frequently Asked Questions (FAQs)

Q1: What are this compound LNPs and why are they used for mRNA delivery? A1: this compound represents a class of ionizable cationic lipids that are critical components of modern LNP formulations.[1] These lipids are positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA, but remain neutral at physiological pH.[2][3] This pH-responsive property enhances biocompatibility, reduces toxicity, and improves circulation stability compared to permanently charged cationic lipids.[1][4] LNPs are effective non-viral vectors that protect mRNA from degradation by nucleases and mediate its delivery into cells.

Q2: What makes certain cell types "hard-to-transfect"? A2: Hard-to-transfect cells, such as primary cells (e.g., neurons, hematopoietic cells), suspension cells (e.g., leukemia cell lines), and certain adherent cell lines, present unique challenges. These challenges can include lower endocytic activity, robust nuclease activity, sensitive cell membranes prone to toxicity from transfection reagents, and slower proliferation rates.

Q3: What is the most significant barrier to successful LNP transfection? A3: The primary rate-limiting bottleneck for LNP-mediated delivery is endosomal escape. After cellular uptake via endocytosis, the majority of LNPs become trapped within endosomes and are eventually degraded in lysosomes. It is estimated that only a very small fraction (<2%) of LNPs successfully escape the endosome to release their mRNA cargo into the cytoplasm where it can be translated into protein.

Q4: What are the four core components of a this compound LNP formulation? A4: A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): Essential for mRNA encapsulation and endosomal escape.

  • Helper Lipid (e.g., DSPC, DOPE): A phospholipid that contributes to the structural integrity and fusogenicity of the LNP.

  • Cholesterol: Provides stability to the lipid bilayer, modulates membrane fluidity, and aids in endosomal escape.

  • PEGylated Lipid (PEG-Lipid): Controls particle size during formulation and prevents aggregation, which improves storage stability.

Troubleshooting Guide

Issue 1: Low Transfection Efficiency

Q: My transfection efficiency is consistently low. What are the common causes and how can I fix this? A: Low efficiency is a multifaceted problem. Systematically evaluate the following factors, from LNP formulation to cell culture conditions.

  • Suboptimal LNP Formulation: The molar ratios of the four lipid components are critical. Even small changes can significantly impact performance. Helper lipids like DOPE can enhance fusogenicity and improve endosomal escape compared to more rigid lipids like DSPC. Similarly, substituting cholesterol with analogs like β-sitosterol has been shown to boost transfection efficiency in some cell types.

  • Poor Endosomal Escape: This is the most significant barrier. Ensure your ionizable lipid's pKa is optimized for protonation in the acidic endosome, which facilitates membrane disruption. The inclusion of fusogenic helper lipids can also promote this process.

  • Incorrect Cell Density: Cell confluency at the time of transfection is crucial. For many cell types, a confluency of 70-90% is optimal. Cells that are too sparse may not survive the procedure, while over-confluent cells may have reduced uptake.

  • Presence of Serum: While some protocols call for serum-free conditions during complex formation, many modern LNP formulations perform better in the presence of serum. Serum proteins can form a "protein corona" that facilitates uptake via specific receptors. However, the effect is highly dependent on the LNP's surface chemistry. A recent protocol for in vitro LNP transfection recommends using complete media, which improved efficiency 4- to 26-fold across multiple cell types compared to serum-starved methods.

  • Degraded mRNA or LNP: Ensure the integrity of your mRNA before encapsulation. Avoid repeated freeze-thaw cycles. LNPs themselves can aggregate or fuse if not stored correctly. For aqueous suspensions, refrigeration at 2-4°C is often better than freezing. Long-term storage may require lyophilization with cryoprotectants like sucrose or trehalose.

Issue 2: High Cell Toxicity and Death

Q: I'm observing significant cell death after transfection. What can I do to reduce toxicity? A: Cytotoxicity is a common issue, especially with sensitive primary cells.

  • Excessive Reagent Concentration: The concentration of the LNP formulation is a primary cause of toxicity. Perform a dose-response experiment to find the optimal balance between transfection efficiency and cell viability.

  • Suboptimal Cell Health: Only use healthy, low-passage-number cells for experiments. Stressed or senescent cells are more susceptible to the toxic effects of transfection reagents. Ensure your cultures are free from contaminants like mycoplasma.

  • Ionizable Lipid Toxicity: The ionizable lipid itself can be toxic at high concentrations. One strategy to mitigate this is to partially substitute the ionizable lipid with biodegradable components like trehalose glycolipids.

  • Incubation Time: For sensitive cells, reducing the exposure time to the LNP complexes (e.g., 4-6 hours) before replacing the medium can help minimize toxicity.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My transfection results vary significantly between experiments. How can I improve reproducibility? A: Consistency is key for reliable data.

  • Standardize LNP Formulation: Use a consistent and reproducible method for LNP production, such as microfluidic mixing, which offers precise control over particle size and homogeneity.

  • Maintain Consistent Cell Culture Practices: Use cells within a narrow passage number range. Always plate cells at the same density and transfect them at the same confluency.

  • Quality Control of Reagents: Ensure your mRNA and lipids are of high purity and integrity. Quantify mRNA concentration accurately before use.

  • Precise Pipetting and Mixing: When forming LNP-mRNA complexes and adding them to cells, ensure thorough but gentle mixing to create a homogenous distribution.

Quantitative Data Summary

Table 1: Impact of Helper Lipid and Cholesterol Analog Substitution on Transfection Efficiency

LNP Formulation Base Ionizable Lipid Helper Lipid Sterol Target Cell Type Relative Transfection Efficiency (vs. Standard) Reference
LM1 ALC-0315 DSPC Cholesterol DC2.4 ~2x higher MFI vs. LM3
LM2 ALC-0315 DOPE Cholesterol DC2.4 ~3x lower MFI vs. LM1
LNP-Sito DLin-MC3-DMA DSPC β-Sitosterol HeLa ~10-fold increase in endosomal perturbation
cKK-E12 LNP cKK-E12 DSPC β-Sitosterol BMDC Increased GFP expression vs. Cholesterol

(MFI: Mean Fluorescence Intensity; DC2.4: Dendritic Cell Line; BMDC: Bone Marrow-Derived Dendritic Cells)

Table 2: Troubleshooting Common LNP Transfection Issues

Problem Possible Cause Suggested Solution Reference(s)
Low Efficiency Suboptimal cell density Optimize confluency (typically 70-90% for adherent cells)
LNP complexes poorly formed Form complexes in serum-free medium before adding to cells in complete medium
Incorrect transfection protocol Use a protocol optimized for hard-to-transfect cells, often involving complete media
LNP reagent was frozen Store cationic lipid reagents at 4°C; do not freeze
High Toxicity Too much LNP reagent Perform a dose-response curve to determine the optimal concentration
Cell density too low Ensure cells are at optimal confluency (e.g., >70%)
Plasmid/mRNA prep is impure Use high-quality, endotoxin-free nucleic acid preparations
Complexes added in serum-free media Add complexes to cells cultured in their normal growth medium containing serum

| Precipitation | Excessive reagent/mRNA concentration | Do not exceed recommended concentrations during complex formation | |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. The molar ratio used here is a representative example (50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).

Materials:

  • This compound (or other ionizable lipid, e.g., DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (or other PEG-lipid)

  • Ethanol (200 proof, molecular biology grade)

  • mRNA in 25 mM Sodium Acetate buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase): a. Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to a final total lipid concentration of 10-12.5 mM. b. Ensure the lipids are mixed at the desired molar ratio (e.g., 50:10:38.5:1.5). c. Vortex thoroughly until all lipids are completely dissolved. Gentle warming (up to 65°C) may be required for some lipids.

  • Prepare mRNA Solution (Aqueous Phase): a. Dilute the stock mRNA to the desired concentration (e.g., 120 µg/mL) in 25 mM Sodium Acetate buffer, pH 4.0. b. Ensure all solutions and equipment used for mRNA handling are RNase-free.

  • Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into the organic phase inlet and the mRNA-buffer solution into the aqueous phase inlet. c. Set the flow rate ratio (FRR) to 3:1 (Aqueous:Organic). d. Set the total flow rate (TFR) to 12 mL/min. e. Initiate mixing. The rapid mixing of the two phases will induce LNP self-assembly and mRNA encapsulation.

  • Purification and Buffer Exchange: a. Collect the resulting LNP suspension. b. To remove ethanol and raise the pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette with a 10K MWCO.

  • Sterilization and Concentration: a. Recover the dialyzed LNPs and sterile-filter through a 0.2 µm syringe filter. b. If necessary, concentrate the LNPs using an ultrafiltration unit (e.g., Amicon, 100k MWCO).

  • Characterization & Storage: a. Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency. b. Store the final LNP formulation at 4°C for short-term use.

Protocol 2: In Vitro Transfection of Hard-to-Transfect Cells

This protocol is adapted for both adherent and suspension cells and emphasizes using complete growth medium to enhance viability and efficiency, as this has been shown to be more effective than serum-starvation methods.

Materials:

  • Hard-to-transfect cells (e.g., primary T cells, K562 suspension cells)

  • Complete growth medium (specific to the cell type)

  • This compound LNP-mRNA formulation

  • Multi-well culture plates (6, 24, or 96-well)

Procedure:

For Adherent Cells:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a multi-well plate to ensure they reach 70-80% confluency at the time of transfection.

  • Prepare LNP-mRNA Dilution: a. Thaw the LNP-mRNA formulation. b. Dilute the required amount of the LNP-mRNA formulation directly into fresh, pre-warmed complete cell culture medium. The final mRNA dose will typically range from 25 to 250 ng per well in a 96-well plate. This must be optimized.

  • Transfection: a. Gently remove the old medium from the cells. b. Add the LNP-containing medium to the cells. c. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: a. Return the plate to a CO2 incubator at 37°C. b. Incubate for 24-48 hours before analyzing for protein expression (e.g., via flow cytometry for fluorescent proteins or a luciferase assay).

For Suspension Cells:

  • Cell Preparation: On the day of transfection, count the cells and adjust the density to the optimal concentration for your cell type in fresh, pre-warmed complete medium.

  • Transfection: a. In a sterile tube, mix the cell suspension with the diluted LNP-mRNA complex prepared in complete medium. b. Transfer the cell/LNP mixture to a multi-well plate.

  • Incubation and Analysis: a. Place the plate in a CO2 incubator at 37°C for 24-48 hours. b. Analyze for protein expression. For suspension cells, harvesting typically involves gentle centrifugation to pellet the cells before analysis.

Table 3: Recommended Reagent Volumes for LNP Transfection

Culture Vessel mRNA Amount per Well Final Volume per Well
96-well Plate 0.1 µg 100 µL
24-well Plate 0.5 µg 500 µL
6-well Plate 2.5 µg 2.5 mL

(Adapted from a general mRNA transfection protocol. Volumes and amounts should be optimized for your specific LNP formulation and cell type.)

Visualizations

LNP_Transfection_Workflow cluster_0 Phase 1: LNP Formulation cluster_1 Phase 2: Cell Transfection prep_lipids Prepare Lipid Mix (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA (in pH 4.0 Buffer) prep_mrna->mixing purify Dialysis & Purification (in PBS pH 7.4) mixing->purify qc Characterization (Size, PDI, EE) purify->qc treat_cells Treat Cells with LNPs (in Complete Medium) qc->treat_cells Use Formulated LNPs seed_cells Seed Cells (Target Confluency) seed_cells->treat_cells incubate Incubate (24-48 hours) treat_cells->incubate analyze Analyze Protein Expression (Flow Cytometry, etc.) incubate->analyze

Caption: General workflow for LNP formulation and in vitro transfection.

Endosomal_Escape_Pathway uptake 1. Cellular Uptake (Endocytosis) early_endosome 2. Early Endosome (pH ~6.5) uptake->early_endosome late_endosome 3. Late Endosome (pH ~5.5) Ionizable Lipid Protonation early_endosome->late_endosome escape 4. Endosomal Escape (Membrane Disruption) late_endosome->escape Success lysosome Lysosomal Degradation (Failed Escape) late_endosome->lysosome Failure cytoplasm 5. mRNA Release into Cytoplasm escape->cytoplasm translation 6. Protein Translation cytoplasm->translation

Caption: The endosomal escape pathway for LNP-mediated mRNA delivery.

Troubleshooting_Logic start Start: Low Transfection Efficiency check_toxicity High Cell Death? start->check_toxicity reduce_dose Reduce LNP Dose check_toxicity->reduce_dose Yes check_cells Cell Conditions OK? (Confluency, Media) check_toxicity->check_cells No check_health Check Cell Health (Passage #, Contamination) reduce_dose->check_health end Re-evaluate Efficiency check_health->end optimize_cells Optimize Cell Density & Transfection Media check_cells->optimize_cells No check_lnp LNP Formulation OK? (Ratios, Storage) check_cells->check_lnp Yes optimize_cells->end optimize_lnp Optimize LNP Ratios (e.g., Helper Lipid) check_lnp->optimize_lnp No check_lnp->end Yes qc_reagents QC Reagents (mRNA/LNP Integrity) optimize_lnp->qc_reagents qc_reagents->end

Caption: Troubleshooting logic diagram for low LNP transfection efficiency.

References

Addressing Lipid M LNP formulation stability challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the formulation and stability challenges of Lipid M-based Lipid Nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, storage, and handling of this compound LNPs.

Question: My this compound LNPs are aggregating or showing a significant increase in particle size and PDI over time. What are the common causes and solutions?

Answer: Particle aggregation and an increase in size or Polydispersity Index (PDI) are common indicators of physical instability.[1][2] Several factors can contribute to this issue:

  • Inappropriate Storage Temperature: Storing aqueous LNP solutions at -20°C can induce aggregation due to freeze-thaw stresses.[3][4][5] For short-to-medium-term storage (up to 150 days), refrigeration at 2-8°C is often more effective at preventing aggregation than freezing.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing LNP suspensions is highly detrimental and can cause significant aggregation and loss of efficacy. If freezing is necessary, it should be done rapidly, and the formulation should include cryoprotectants.

  • Suboptimal Buffer Composition: The pH and ionic strength of the storage buffer can impact colloidal stability. High ionic strength can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation. While the pH of the storage buffer may not always directly influence stability in all formulations, it is recommended to store LNPs under physiologically appropriate conditions (e.g., pH 7.4) for ease of use.

  • Physical Stress: Mechanical stress from vigorous mixing or shaking can induce aggregation. Handle LNP solutions gently.

Solutions:

  • Optimize Storage Temperature: For liquid formulations, store at 2-8°C. For long-term storage, consider lyophilization or storing at ultra-low temperatures (-80°C) after adding cryoprotectants.

  • Incorporate Cryoprotectants: If you must freeze your LNPs, add cryoprotectants like sucrose or trehalose (e.g., at a final concentration of 10-20% w/v) to the formulation beforehand. These sugars help prevent the formation of large ice crystals and protect the LNP structure.

  • Control Buffer Conditions: Use a buffer with appropriate pH and ionic strength. Typically, a buffer like phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.

  • Consider Lyophilization: Freeze-drying the LNPs into a powder form can significantly enhance long-term stability, allowing for storage at ambient temperatures. Reconstitution must be optimized to prevent aggregation.

Question: The encapsulation efficiency (EE) of my nucleic acid payload is decreasing over time. What causes this leakage?

Answer: A decrease in encapsulation efficiency indicates that the payload (mRNA, siRNA, etc.) is leaking from the LNP core. This is a sign of both physical and chemical instability.

  • Lipid Degradation: The ionizable lipid (this compound) and helper lipids can undergo hydrolysis, particularly at non-optimal pH and elevated temperatures. This degradation can compromise the integrity of the LNP structure, leading to payload leakage.

  • Payload Degradation: The RNA payload itself is susceptible to hydrolysis, which is a primary factor in the instability of mRNA-LNP products.

  • Structural Rearrangement: Over time, the internal structure of the LNP can rearrange, especially if stored in a non-equilibrium state, leading to the expulsion of the encapsulated nucleic acid.

  • Temperature Fluctuations: Storage at room temperature or repeated temperature changes can accelerate both lipid and RNA degradation.

Solutions:

  • Strict Temperature Control: Maintain consistent and appropriate storage temperatures. For aqueous formulations, 2-8°C is recommended for short-term stability. For long-term stability, ultra-cold storage (-80°C) or lyophilization is necessary to slow chemical degradation processes.

  • pH Optimization: Ensure the storage buffer pH is optimal for the stability of both this compound and the RNA payload. While formulation occurs at a low pH, storage is typically at a neutral pH. However, some studies have shown that slightly alkaline buffers (pH 8.5) can better preserve LNP properties.

  • Formulation Optimization: The molar ratio of the lipid components (ionizable lipid, helper lipids, cholesterol, PEG-lipid) is crucial for creating a stable particle that effectively retains its payload. Ensure your this compound formulation is optimized for structural integrity.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing common LNP stability issues.

LNP_Troubleshooting_Workflow start Stability Issue Identified check_size Measure Size & PDI (DLS) start->check_size size_increased Size / PDI > Acceptable Limit? check_size->size_increased check_ee Measure Encapsulation Efficiency size_increased->check_ee No aggregation Problem: Physical Instability (Aggregation) size_increased->aggregation Yes ee_decreased EE < Acceptable Limit? check_ee->ee_decreased leakage Problem: Chemical/Physical Instability (Leakage) ee_decreased->leakage Yes stable LNP Stable ee_decreased->stable No solution_storage Review Storage: - Temp (2-8°C) - Avoid Freeze-Thaw - Add Cryoprotectants aggregation->solution_storage solution_buffer Review Buffer: - pH (e.g., 7.4) - Ionic Strength aggregation->solution_buffer solution_handling Review Handling: - Avoid Vigorous Mixing/Shaking aggregation->solution_handling leakage->solution_storage solution_formulation Review Formulation: - Lipid Ratios - Payload Integrity leakage->solution_formulation

Caption: A troubleshooting workflow for LNP stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound LNP formulations? For aqueous suspensions, refrigeration at 2°C to 8°C is recommended for stability over several months. Avoid storing at -20°C, as freeze-thaw cycles can cause aggregation. For long-term storage (beyond 6 months), lyophilization (freeze-drying) with cryoprotectants is the best option, allowing for storage at room temperature or 4°C. Alternatively, flash-freezing and storage at -80°C with cryoprotectants can also be effective.

Q2: How many freeze-thaw cycles can my LNPs tolerate? Ideally, LNP formulations should not be subjected to any freeze-thaw cycles. Even a single cycle can lead to a significant increase in particle size and a loss of biological efficacy. If freezing is unavoidable, the inclusion of cryoprotectants like 20% (w/v) sucrose or trehalose is necessary to mitigate damage.

Q3: What is the impact of storage buffer pH on LNP stability? While the formulation of LNPs requires an acidic pH to facilitate nucleic acid encapsulation, the final storage buffer is typically at a physiological pH (around 7.0-7.4). For some formulations, storage pH was not found to be a major driver of instability compared to temperature. However, pH can influence the rate of hydrolysis for both the lipids and the RNA payload, so it should be carefully controlled.

Q4: What are the key analytical tests for a routine LNP stability study? A standard stability study should monitor several critical quality attributes (CQAs) over time:

  • Particle Size (Z-average) and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE): Often measured using a fluorescent dye-based assay like the RiboGreen assay.

  • Lipid Integrity and Composition: Assessed using techniques like HPLC or LC-MS.

  • Payload Integrity: Can be evaluated using methods like capillary gel electrophoresis.

  • Biological Activity: An in vitro or in vivo assay to confirm the formulation retains its potency.

Data and Parameter Tables

Table 1: Typical Stability-Indicating Parameters for this compound LNPs
ParameterTechniqueTypical Initial ValueAcceptable Change Over Time
Z-Average Diameter DLS80 - 150 nm< 20% increase
Polydispersity Index (PDI) DLS< 0.20Remain < 0.30
Encapsulation Efficiency RiboGreen Assay> 90%Remain > 80%
Zeta Potential Electrophoretic Light ScatteringNear-neutral (-10 to +10 mV)Minimal change
Payload Integrity Gel ElectrophoresisSingle, distinct bandNo significant degradation bands
Table 2: Recommended Storage Conditions for this compound LNP Formulations
Storage DurationTemperatureFormulation StateRequired Excipients
Short-Term (< 1 month) 2°C to 8°CAqueous SuspensionBuffer (e.g., PBS pH 7.4)
Medium-Term (1-6 months) 2°C to 8°CAqueous SuspensionBuffer (e.g., PBS pH 7.4)
Long-Term (> 6 months) -80°CFrozen AqueousCryoprotectant (e.g., 10-20% Sucrose)
Long-Term (> 6 months) 4°C or Room TempLyophilized PowderCryo/Lyoprotectant (e.g., Sucrose)

Experimental Protocols

Protocol 1: Measurement of Particle Size and PDI by Dynamic Light Scattering (DLS)
  • Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).

  • Sample Preparation: Dilute the LNP suspension in the storage buffer (e.g., 1x PBS) to an appropriate concentration for the instrument. The final concentration should result in a count rate within the instrument's optimal range.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer).

    • Allow the sample to equilibrate thermally for 1-2 minutes before starting the measurement.

    • Perform at least three replicate measurements.

  • Data Analysis: The software will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

Protocol 2: Determination of mRNA Encapsulation Efficiency (EE) using RiboGreen Assay

This protocol determines the percentage of mRNA encapsulated within the LNPs.

  • Reagent Preparation:

    • Prepare a standard curve of the free mRNA in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare the RiboGreen reagent working solution by diluting it in TE buffer as per the manufacturer's instructions. Protect from light.

  • Sample Preparation (in triplicate):

    • Total mRNA (Lysed LNPs): Dilute the LNP sample to a suitable concentration in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release all mRNA.

    • Free mRNA (Intact LNPs): Dilute the same LNP sample to the same concentration in TE buffer without surfactant.

  • Assay Procedure:

    • Pipette the prepared samples (standards, total mRNA, and free mRNA) into a 96-well black plate.

    • Add the RiboGreen working solution to all wells and mix gently.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.

    • Calculate the Encapsulation Efficiency (%EE) using the formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100

LNP Stability and Degradation Pathways

Experimental Workflow for a Stability Study

Stability_Study_Workflow start Prepare LNP Batch (T=0 Analysis) storage Aliquot & Store Samples (e.g., 4°C, -80°C, 25°C) start->storage timepoint Pull Samples at Time Points (e.g., 1, 3, 6 months) storage->timepoint dls DLS Analysis: Size & PDI timepoint->dls ee_assay RiboGreen Assay: Encapsulation Eff. timepoint->ee_assay hplc HPLC/LC-MS: Lipid Integrity timepoint->hplc potency In Vitro/Vivo Assay: Biological Potency timepoint->potency analysis Analyze Data & Assess Stability Profile dls->analysis ee_assay->analysis hplc->analysis potency->analysis

Caption: An experimental workflow for a typical LNP stability study.
Potential LNP Degradation Pathways

Degradation_Pathways lnp Intact & Stable This compound LNP stress_temp Temperature Stress (Freeze-Thaw, Heat) stress_ph Suboptimal pH stress_mech Mechanical Stress (Shaking) agg Aggregated LNPs lnp->agg leaky Leaky LNP lnp->leaky stress_temp->agg causes stress_temp->leaky causes stress_ph->leaky causes stress_mech->agg causes degraded_lipid Lipid Hydrolysis Products leaky->degraded_lipid degraded_rna RNA Hydrolysis Products leaky->degraded_rna free_rna Free RNA leaky->free_rna

Caption: Key stressors and resulting degradation pathways for LNPs.

References

Technical Support Center: Lipid Nanoparticle (LNP)-based mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during LNP-based mRNA delivery experiments.

Troubleshooting Guide

This section addresses specific problems researchers may face, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low mRNA Encapsulation Efficiency 1. Suboptimal lipid composition or ratios.[1][2] 2. Inefficient mixing during formulation.[1] 3. Poor quality or degradation of mRNA. 4. Incorrect pH of buffers used during formulation.[3]1. Optimize the molar ratios of ionizable lipids, phospholipids, cholesterol, and PEGylated lipids. 2. Ensure rapid and consistent mixing; consider using a microfluidic mixing system.[4] 3. Verify mRNA integrity via gel electrophoresis before encapsulation. 4. Use appropriate buffers (e.g., low pH for ionizable lipid protonation) to facilitate mRNA complexation.
High Polydispersity Index (PDI) / Inconsistent Particle Size 1. Inconsistent mixing speed or flow rates. 2. Aggregation of LNPs post-formulation. 3. Suboptimal lipid ratios leading to unstable particles.1. Precisely control flow rates and mixing parameters, especially when using microfluidics. 2. Optimize the PEG-lipid content to provide a sufficient steric barrier. 3. Screen different lipid compositions for improved particle stability.
Low Transfection Efficiency In Vitro 1. Inefficient endosomal escape of mRNA. 2. LNP size is not optimal for uptake by the specific cell line. 3. Degradation of mRNA within the LNP or after release. 4. Low cellular uptake. 5. High heterogeneity in mRNA loading per particle.1. Select an ionizable lipid with a pKa that facilitates endosomal escape. 2. Aim for particle sizes in the range of 80-150 nm, but optimize for your specific cell type. 3. Ensure mRNA integrity and protect it from nucleases. 4. Confirm LNP uptake using fluorescently labeled lipids or mRNA. 5. Optimize formulation to ensure more uniform mRNA distribution among LNPs.
Poor In Vivo Efficacy (despite good in vitro results) 1. Rapid clearance of LNPs from circulation. 2. Accumulation in non-target tissues (e.g., liver). 3. Immunogenicity of LNP components (e.g., PEG). 4. LNP instability in the biological environment.1. Optimize PEG-lipid content to increase circulation time. 2. For non-hepatic targets, consider surface modifications with targeting ligands. 3. Consider using cleavable PEG lipids or alternative stealth polymers. 4. Evaluate LNP stability in serum-containing media.
LNP Instability During Storage 1. Inappropriate storage temperature. 2. Degradation due to hydrolysis or oxidation. 3. Particle aggregation or fusion over time. 4. Damage from freeze-thaw cycles.1. Store LNPs at ultra-low temperatures (-20°C to -80°C) for long-term stability. 2. Use high-quality lipids and protect from light and oxygen. 3. Ensure proper formulation and surface coating (PEG) to prevent aggregation. 4. Minimize freeze-thaw cycles and consider using cryoprotectants like sucrose.

Frequently Asked Questions (FAQs)

Formulation & Characterization

Q1: What are the most critical factors in LNP formulation?

The most critical factors include the choice and ratio of lipids (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid), the quality of the mRNA, and the manufacturing process. The ionizable lipid is key for mRNA encapsulation and endosomal escape, while the other components contribute to structural stability and circulation time. The mixing process, often done with microfluidics, must be precisely controlled to ensure consistent particle size and high encapsulation efficiency.

Q2: What is an ideal particle size and PDI for LNP-mRNA?

Generally, an optimal particle size is between 80-150 nm for effective cellular uptake and stability. A Polydispersity Index (PDI) below 0.2 is desirable, indicating a narrow and uniform size distribution, which is crucial for reproducible results.

Q3: How does the N/P ratio impact LNP formulation?

The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA, is critical for effective encapsulation. An optimal N/P ratio ensures sufficient electrostatic interaction to condense and encapsulate the mRNA within the lipid core.

Delivery & Efficacy

Q4: Why is endosomal escape a major bottleneck and how can it be improved?

A significant portion of LNPs can get trapped in endosomes and degraded in lysosomes, preventing the mRNA from reaching the cytoplasm for translation. To improve endosomal escape, it is crucial to use ionizable lipids that become protonated in the acidic environment of the endosome. This protonation facilitates the disruption of the endosomal membrane and the release of the mRNA cargo.

Q5: My LNPs show high transfection in vitro but fail in vivo. What could be the reason?

This discrepancy is a common pitfall. Reasons can include rapid clearance by the immune system, poor biodistribution with accumulation in the liver, or instability of the LNPs in the bloodstream. In vitro experiments do not fully replicate the complex biological environment, so in vivo testing is essential.

Q6: How can I target tissues other than the liver?

While LNPs naturally accumulate in the liver, targeting other tissues can be achieved by modifying the LNP surface with specific ligands (e.g., antibodies, peptides) that bind to receptors on the target cells. Adjusting the physicochemical properties of the LNPs, such as charge and lipid composition, can also influence tissue tropism.

Stability & Storage

Q7: What are the best practices for storing LNP-mRNA formulations?

For long-term stability, LNP-mRNA formulations should be stored at ultra-low temperatures, typically between -20°C and -80°C, to prevent chemical degradation of both the lipids and the mRNA. It is also important to minimize freeze-thaw cycles, as these can disrupt the LNP structure.

Quantitative Data Summary

Table 1: Recommended LNP Physicochemical Properties

ParameterRecommended RangeSignificance
Particle Size (Diameter) 70 - 150 nmAffects cellular uptake, biodistribution, and immunogenicity.
Polydispersity Index (PDI) < 0.2Indicates a homogenous population of nanoparticles.
Zeta Potential Near-neutral at physiological pHReduces non-specific interactions and aggregation.
Encapsulation Efficiency > 90%Ensures a high payload of mRNA per particle.

Table 2: Common Storage Conditions and Stability

Storage TemperatureExpected StabilityKey Considerations
-80°C Long-term (months to years)Optimal for preserving mRNA and LNP integrity.
-20°C Intermediate-termSuitable for many formulations, but may be less stable than -80°C.
2-8°C Short-term (days to weeks)Prone to faster degradation; stability is highly formulation-dependent.
Room Temperature Very short-term (hours to days)Generally not recommended; significant loss of activity can occur.

Experimental Protocols

Protocol 1: LNP-mRNA Formulation using Microfluidics
  • Preparation of Lipid Mixture: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Preparation of mRNA Solution: Dilute the mRNA in a low pH buffer (e.g., sodium acetate, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1).

    • Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer). The rapid mixing triggers the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration (TFF).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at -80°C.

Protocol 2: Characterization of LNP Size and Zeta Potential
  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

  • Size Measurement (DLS):

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform multiple measurements to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Use the same instrument, but with an electrode-containing cuvette.

    • The instrument applies an electric field and measures the particle velocity to determine the surface charge.

Protocol 3: Determination of mRNA Encapsulation Efficiency
  • Principle: This protocol uses a fluorescent dye (e.g., RiboGreen) that is highly fluorescent when bound to nucleic acids. By measuring fluorescence before and after lysing the LNPs, the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare two sets of samples from the same LNP formulation.

    • Sample A (Non-lysed): Add the RiboGreen dye directly to the intact LNP solution. This measures the fluorescence of accessible (non-encapsulated) mRNA.

    • Sample B (Lysed): Add a surfactant (e.g., Triton X-100) to the LNP solution to disrupt the particles and release the mRNA. Then, add the RiboGreen dye. This measures the total mRNA.

    • Measure the fluorescence of both samples using a plate reader.

  • Calculation:

    • Encapsulation Efficiency (%) = (1 - (Fluorescence of Sample A / Fluorescence of Sample B)) * 100

Visualizations

LNP_Formation_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product Lipids Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Organic Phase mRNA mRNA in Low pH Buffer mRNA->Mixing Aqueous Phase Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Mixing->Purification Self-Assembled LNPs Final_LNP Sterile LNP-mRNA (Stored at -80°C) Purification->Final_LNP

Caption: Workflow for LNP-mRNA formulation using microfluidics.

LNP_Cellular_Delivery_Pathway LNP LNP-mRNA Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (Acidic pH) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Degradation Lysosomal Degradation Endosome->Degradation Failure to Escape Translation mRNA Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway for LNP-mRNA.

Troubleshooting_Logic Start Low Transfection Efficiency Check_EE Is encapsulation efficiency >90%? Start->Check_EE Check_Uptake Is cellular uptake confirmed? Sol_Uptake Optimize LNP size, surface charge, or cell targeting. Check_Uptake->Sol_Uptake No Sol_Endo_Escape Problem likely endosomal escape. Optimize ionizable lipid. Check_Uptake->Sol_Endo_Escape Yes Check_mRNA Is mRNA integrity intact? Check_EE->Check_mRNA Yes Sol_EE Optimize formulation (lipid ratios, mixing). Check_EE->Sol_EE No Check_LNP_Props Are LNP size/PDI optimal? Check_mRNA->Check_LNP_Props Yes Sol_mRNA Use high-quality, intact mRNA. Check_mRNA->Sol_mRNA No Check_LNP_Props->Check_Uptake Yes Sol_LNP_Props Refine formulation and manufacturing process. Check_LNP_Props->Sol_LNP_Props No

Caption: Logical workflow for troubleshooting low transfection efficiency.

References

Reducing the polydispersity index of Lipid M nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the polydispersity index (PDI) of Lipid M nanoparticles. A low PDI is crucial for ensuring a uniform and consistent nanoparticle size, which is a critical quality attribute for therapeutic applications.[1][2]

Troubleshooting Guide: High Polydispersity Index (PDI)

A high PDI value (typically > 0.3) indicates a heterogeneous population of nanoparticles, which can negatively impact stability, efficacy, and safety.[1][3] The following guide addresses common causes of high PDI and provides systematic solutions.

Observation Potential Cause(s) Recommended Action(s)
High PDI immediately after formulation Inadequate Homogenization: Insufficient energy input to break down larger particles.- Increase homogenization speed.[4] - Increase homogenization time. - Ensure the homogenization temperature is 5-10°C above the lipid's melting point.
Suboptimal Sonication Parameters: Inefficient particle size reduction.- Optimize sonication time, power, and pulse frequency. - Use a probe sonicator for smaller volumes requiring high energy, but be mindful of potential overheating. - For larger volumes, a bath sonicator may be preferable.
Inappropriate Formulation Composition: Imbalance in lipid, surfactant, or other component concentrations.- Adjust the lipid concentration; higher concentrations can sometimes lead to larger particles. - Optimize the surfactant type and concentration; this is a critical factor in controlling particle size. - Vary the solid-to-liquid lipid ratio in Nanostructured Lipid Carriers (NLCs) as this can influence PDI. - Ensure an appropriate drug-to-lipid ratio.
PDI increases over time (instability) Particle Aggregation or Flocculation: Insufficient surface stabilization.- Evaluate the zeta potential of your nanoparticles; a higher absolute value (e.g., > |±30 mV|) indicates better stability. - Incorporate or increase the concentration of a PEGylated lipid to provide steric stabilization. - Optimize the pH and ionic strength of the dispersion medium.
Improper Storage Conditions: Temperature fluctuations can lead to particle fusion or degradation.- Store nanoparticles at an appropriate temperature. Storage at 4°C, -20°C, or flash-freezing at -200°C has been shown to be better than -80°C for some formulations. - For frozen storage, consider using cryoprotectants like trehalose or sucrose to mitigate aggregation during freeze-thaw cycles.
Polymorphic Transitions of Lipids: Changes in the crystal structure of the lipid matrix over time.- Carefully select the lipid matrix, considering its polymorphic transition rate. - Control the cooling and heating rates during formulation, as this can influence the final polymorphic form and stability.
Inconsistent PDI between batches Variability in Manual Processes: Lack of precise control over formulation parameters.- Utilize automated or semi-automated systems like microfluidics for more reproducible mixing and nanoparticle formation. - Standardize all procedural steps, including addition rates of solutions and mixing speeds.
Inconsistent Raw Material Quality: Variations in the purity or properties of lipids and other excipients.- Ensure consistent quality and source of all raw materials. - Characterize incoming raw materials to verify their properties.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable PDI value for lipid nanoparticles?

A PDI value of 0.3 or below is generally considered acceptable and indicative of a monodisperse or homogenous population of nanoparticles. For many therapeutic applications, a PDI of 0.2 or lower is often desired.

Q2: How does the concentration of this compound affect the PDI?

Higher lipid concentrations can sometimes lead to an increase in particle size and PDI due to increased viscosity of the dispersed phase and greater availability of lipids for particle formation. It is important to optimize the lipid concentration for your specific formulation.

Q3: What is the role of surfactants in controlling PDI?

Surfactants (or emulsifiers) are crucial for stabilizing the newly formed nanoparticles and preventing them from aggregating. The type and concentration of the surfactant can significantly impact the final particle size and PDI. An insufficient amount of surfactant can lead to instability and a higher PDI.

Q4: Can the type of drug encapsulated in the nanoparticle influence the PDI?

Yes, the properties of the encapsulated drug and its interaction with the lipid matrix can affect the particle size and PDI. The drug-to-lipid ratio is an important parameter to optimize.

Q5: How does temperature control during formulation impact PDI?

Temperature is a critical parameter. The lipid phase should typically be heated 5-10°C above its melting point to ensure it is fully molten. The temperature of the aqueous phase should be similar to the lipid phase during homogenization. Inconsistent temperatures can lead to variability in nanoparticle formation and a higher PDI. Cooling and heating rates can also influence the lipid's crystalline structure and subsequent stability.

Q6: What are the advantages of using microfluidics for controlling PDI?

Microfluidic-based methods offer precise control over the mixing of lipid and aqueous phases, leading to highly uniform and reproducible nanoparticle populations with low PDI values. This technique is also amenable to scaling up production.

Data on Factors Influencing PDI

The following tables summarize quantitative data from various studies on how different formulation and process parameters can affect the PDI of lipid nanoparticles.

Table 1: Effect of Formulation Variables on PDI

ParameterVariationEffect on PDIReference(s)
Lipid Concentration Increased lipid contentMay not affect PDI in unloaded NLCs, but can influence it in loaded nanoparticles.
Solid to Liquid Lipid Ratio (in NLCs) Increasing liquid lipid contentCan lead to a reduction in PDI.
Surfactant Type Different surfactants (e.g., Tween 20 vs. Tween 80)Can result in different PDI values.
PEG-Lipid Concentration Higher PEG-lipid concentrationCan lead to more uniform nanoparticles with lower PDI.
Cholesterol Content Increasing cholesterol molar ratioCan result in a decrease in PDI.

Table 2: Effect of Process Variables on PDI

ParameterVariationEffect on PDIReference(s)
Homogenization Speed Increasing speed (e.g., from 6,000 to 12,000 rpm)Can produce smaller PDI.
Sonication Time Optimized sonication timeCritical for achieving a desirable PDI.
Sonication Pulse Frequency Optimized pulse frequencySignificantly affects PDI.
Homogenization/Sonication Temperature Optimized temperatureCan lead to a decrease in PDI.
Manufacturing Method Microfluidics vs. High-Pressure HomogenizationMicrofluidics generally yields lower PDI values.

Experimental Protocols

Protocol 1: High-Shear Homogenization followed by Ultrasonication

This is a common method for producing lipid nanoparticles.

  • Preparation of Phases:

    • Lipid Phase: Weigh and melt the solid lipid (and liquid lipid if making NLCs) at a temperature 5-10°C above the melting point of the solid lipid. If encapsulating a lipophilic drug, dissolve it in the molten lipid.

    • Aqueous Phase: Heat an aqueous solution containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring (e.g., using a magnetic stirrer) to form a coarse pre-emulsion.

  • High-Shear Homogenization: Immediately subject the pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) at a specific speed (e.g., 6,000-12,000 rpm) for a defined period (e.g., 3-10 minutes).

  • Ultrasonication: Further reduce the particle size and PDI by sonicating the nanoemulsion using a probe or bath sonicator. Optimize sonication parameters such as time, power/amplitude, and pulse settings.

  • Cooling: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles. The cooling rate can influence the final particle characteristics.

  • Characterization: Measure the particle size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Microfluidic-Based Formulation

This method provides excellent control over nanoparticle formation.

  • Solution Preparation:

    • Lipid Solution: Dissolve the lipids (including this compound, helper lipids, cholesterol, and PEG-lipid) in a water-miscible organic solvent like ethanol.

    • Aqueous Solution: Prepare an aqueous buffer (e.g., citrate buffer at a low pH) containing the material to be encapsulated (if applicable).

  • System Priming: Prime the microfluidic cartridge and syringes with the respective solvents to remove any air bubbles.

  • Nanoparticle Formation: Load the lipid and aqueous solutions into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer). Pump the two solutions through the chip at a defined total flow rate (TFR) and flow rate ratio (FRR). The rapid and controlled mixing within the microchannels induces nanoparticle self-assembly.

  • Purification: The resulting nanoparticle suspension may need to be purified to remove the organic solvent and unencapsulated material. This can be done through methods like dialysis or tangential flow filtration.

  • Characterization: Analyze the final nanoparticle suspension for particle size and PDI using DLS.

Visualizations

PDI_Troubleshooting_Workflow start High PDI Observed (> 0.3) check_formulation Review Formulation Parameters start->check_formulation Initial Check check_process Review Process Parameters start->check_process Initial Check check_stability Assess Stability Over Time start->check_stability If PDI increases over time lipid_conc Adjust Lipid Concentration check_formulation->lipid_conc surfactant Optimize Surfactant Type & Concentration check_formulation->surfactant lipid_ratio Vary Solid/Liquid Lipid Ratio (NLCs) check_formulation->lipid_ratio homogenization Optimize Homogenization (Speed, Time, Temp) check_process->homogenization sonication Optimize Sonication (Time, Power, Frequency) check_process->sonication method Consider Alternative Method (e.g., Microfluidics) check_process->method storage Optimize Storage (Temp, Cryoprotectants) check_stability->storage zeta Measure Zeta Potential & Adjust pH/Ionic Strength check_stability->zeta remeasure Re-formulate & Remeasure PDI lipid_conc->remeasure surfactant->remeasure lipid_ratio->remeasure homogenization->remeasure sonication->remeasure method->remeasure storage->remeasure zeta->remeasure remeasure->start Failure end PDI Acceptable (≤ 0.3) remeasure->end Success

Caption: A workflow for troubleshooting high PDI in lipid nanoparticle formulations.

LNP_Formulation_Process cluster_prep 1. Phase Preparation cluster_emulsify 2. Emulsification & Size Reduction cluster_final 3. Finalization & Characterization lipid_phase Lipid Phase (this compound + Drug in Oil) heat Heat both phases (> lipid melting point) lipid_phase->heat aqueous_phase Aqueous Phase (Surfactant in Water) aqueous_phase->heat pre_emulsion Create Pre-emulsion (High-speed stirring) heat->pre_emulsion Combine homogenization High-Shear Homogenization pre_emulsion->homogenization sonication Ultrasonication homogenization->sonication cooling Cooling & Nanoparticle Solidification sonication->cooling characterization Characterization (DLS for Size & PDI) cooling->characterization

Caption: General experimental workflow for LNP production via homogenization and sonication.

References

Technical Support Center: Optimization of Microfluidic Parameters for Lipid Nanoparticle (LNP) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Lipid Nanoparticles (LNPs) using microfluidics.

Frequently Asked Questions (FAQs)

Q1: What are the key microfluidic parameters influencing LNP synthesis?

A1: The primary microfluidic parameters that significantly impact LNP characteristics are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).[1][2][3]

  • Total Flow Rate (TFR): This is the combined flow rate of the lipid (organic) and aqueous phases. TFR influences the mixing speed within the microfluidic chip. Generally, a higher TFR leads to faster mixing, resulting in smaller and more uniform LNPs.[1][4]

  • Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic phase flow rate. The FRR affects the final LNP size and the efficiency of nucleic acid encapsulation. An FRR of 3:1 (aqueous:organic) is commonly used to achieve high encapsulation efficiency (>95%) for RNA-LNPs.

Q2: What is a typical lipid composition for mRNA-LNP formulation?

A2: A standard LNP formulation for mRNA delivery typically consists of four main components: an ionizable lipid, a helper lipid (phospholipid), cholesterol, and a PEGylated lipid. A widely used molar ratio is approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid. However, the optimal ratio can vary depending on the specific application and nucleic acid payload.

Q3: What is the importance of the N:P ratio?

A3: The N:P ratio, which is the molar ratio of protonatable nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid, is a critical parameter. It governs the electrostatic interactions necessary for complexation and efficient encapsulation of the nucleic acid cargo. For mRNA delivery, an N:P ratio of around 6 is often considered optimal.

Q4: What are the acceptable ranges for LNP size and Polydispersity Index (PDI)?

A4: For most therapeutic applications, LNPs with a diameter in the range of 50-100 nm are considered optimal for systemic delivery. The Polydispersity Index (PDI) is a measure of the size distribution uniformity. A PDI value below 0.2 is generally considered ideal, indicating a homogenous population of nanoparticles.

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI > 0.2)

A high PDI indicates a heterogeneous population of LNPs, which can affect stability, efficacy, and safety.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mixing Increase the Total Flow Rate (TFR). A higher TFR enhances mixing efficiency, leading to more uniform particle formation.Reduction in PDI to < 0.2.
Suboptimal Flow Rate Ratio (FRR) Optimize the FRR. While TFR has a more direct impact on PDI, an inappropriate FRR can lead to instability and broader size distribution. An FRR of 3:1 or 4:1 is often a good starting point.Improved particle uniformity and lower PDI.
Lipid Quality or Preparation Ensure lipids are fully dissolved and the lipid solution is clear before use. Thaw lipids at 45°C and vortex them before adding to the mixture.Consistent and reproducible LNP formation with lower PDI.
Clogged Microfluidic Channels Inspect and clean the microfluidic chip according to the manufacturer's instructions. Clogging can lead to inconsistent flow and mixing.Restoration of stable flow and improved LNP homogeneity.
Incompatible Buffer Ensure the buffer used is appropriate for the lipid composition. Some buffers can cause aggregation, leading to a higher PDI.Stable LNP formation without aggregation.
Issue 2: Low Encapsulation Efficiency (<90%)

Low encapsulation efficiency results in wasted nucleic acid material and reduced therapeutic efficacy.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Flow Rate Ratio (FRR) Adjust the FRR. An FRR of 3:1 (aqueous:organic) is often optimal for high encapsulation efficiency.Increased encapsulation efficiency to >90%.
Incorrect N:P Ratio Optimize the N:P ratio. A ratio of approximately 6 is generally effective for mRNA. This ensures sufficient positive charge from the ionizable lipid to complex with the negatively charged nucleic acid.Enhanced complexation and higher encapsulation.
pH of Aqueous Buffer Ensure the aqueous buffer has an acidic pH (typically pH 4-5). This is crucial for the protonation of the ionizable lipid, enabling it to bind to the nucleic acid.Improved electrostatic interaction and encapsulation.
Degraded Nucleic Acid Use high-quality, intact nucleic acid. Degradation can reduce the efficiency of encapsulation.Higher encapsulation of the intended therapeutic cargo.
Low Lipid Concentration While lower lipid concentrations can lead to smaller particles, excessively low concentrations may result in incomplete encapsulation.A balance between particle size and encapsulation efficiency.
Issue 3: LNP Aggregation Post-Synthesis

Aggregation can lead to larger particle sizes, increased PDI, and potential immunogenicity.

Potential Cause Troubleshooting Step Expected Outcome
Delayed Dialysis Initiate dialysis or buffer exchange within 15 minutes of synthesis to remove ethanol, which can destabilize LNPs.Stable LNPs in a biocompatible buffer.
Inappropriate Storage Buffer Dialyze into a neutral buffer like PBS (pH 7.4) for storage.Prevention of aggregation during storage.
Insufficient PEG-Lipid Ensure the correct molar percentage of PEG-lipid in the formulation (typically 1.5-2.5 mol%). The PEG layer provides a steric barrier that prevents aggregation.Stable, non-aggregated LNP suspension.
Freeze-Thaw Cycles If storing frozen, use cryoprotectants and be aware that some buffers, like PBS, can experience pH shifts during freezing, which may induce aggregation.Maintained LNP integrity after freezing and thawing.

Experimental Protocols

Protocol 1: Microfluidic Synthesis of mRNA-LNPs

This protocol outlines the general steps for synthesizing mRNA-LNPs using a microfluidic system.

Materials:

  • Ionizable lipid, DSPC, Cholesterol, PEG-lipid (e.g., SM-102, DSPC, Cholesterol, C14-PEG-2000)

  • Ethanol (100%, molecular biology grade)

  • mRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or citrate, pH 4-5)

  • Microfluidic mixing device and pump system

  • Syringes and tubing

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol to the desired final concentration and molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration.

  • Set up Microfluidic System:

    • Prime the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Connect the syringes to the appropriate inlets of the microfluidic chip.

  • LNP Formulation:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the pump system. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Start the pumps to initiate the mixing of the two solutions.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

  • Dialysis:

    • Immediately transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove ethanol and raise the pH.

  • Characterization and Storage:

    • Characterize the LNPs for size, PDI, and encapsulation efficiency.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization - Size and PDI Measurement by DLS

Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

Procedure:

  • Sample Preparation: Dilute the LNP formulation in 1X PBS to an appropriate concentration for DLS measurement. A 30-fold dilution (e.g., 100 µL of LNPs in 2900 µL of PBS) is a common starting point.

  • Instrument Setup:

    • Set the parameters for the measurement, including the dispersant (PBS) viscosity and refractive index.

    • Set the material properties for the LNP (e.g., refractive index of 1.49 and absorbance of 0.01).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement to obtain the Z-average diameter (size) and Polydispersity Index (PDI).

Protocol 3: LNP Characterization - mRNA Encapsulation Efficiency using RiboGreen Assay

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (1X)

  • Triton X-100 (2% in TE buffer)

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare Standards: Create a standard curve of your specific mRNA in TE buffer, with concentrations ranging from a known high to a known low value.

  • Sample Preparation:

    • Dilute the LNP sample in 1X TE buffer to a theoretical concentration that falls within the range of the standard curve.

    • In the 96-well plate, prepare two sets of wells for each sample in duplicate or triplicate.

  • Measurement of Unencapsulated mRNA:

    • To the first set of wells, add the diluted LNP sample and TE buffer.

    • Add the RiboGreen reagent to these wells. This will measure the fluorescence from the unencapsulated (free) mRNA.

  • Measurement of Total mRNA:

    • To the second set of wells, add the diluted LNP sample and the 2% Triton X-100 solution. Incubate for 10 minutes at 37°C to lyse the LNPs.

    • Add the RiboGreen reagent to these wells. This will measure the fluorescence from the total mRNA (encapsulated + unencapsulated).

  • Fluorescence Reading: Read the fluorescence of the plate using an excitation wavelength of ~480-500 nm and an emission wavelength of ~520-525 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of unencapsulated mRNA and total mRNA in your samples.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizations

LNP_Synthesis_Workflow Microfluidic LNP Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Finalization cluster_qc Quality Control prep_lipid Prepare Lipid Solution (in Ethanol) load_syringes Load Syringes prep_lipid->load_syringes prep_mrna Prepare mRNA Solution (in Acidic Buffer) prep_mrna->load_syringes microfluidic_mixing Microfluidic Mixing (TFR & FRR Control) load_syringes->microfluidic_mixing collect_lnp Collect LNP Dispersion microfluidic_mixing->collect_lnp dialysis Dialysis (vs. PBS, pH 7.4) collect_lnp->dialysis final_product Final LNP Product dialysis->final_product qc_size_pdi Size & PDI (DLS) final_product->qc_size_pdi qc_ee Encapsulation Efficiency (RiboGreen Assay) final_product->qc_ee

Caption: Workflow for LNP synthesis using microfluidics.

Troubleshooting_Logic LNP Synthesis Troubleshooting Logic cluster_pdi High PDI cluster_ee Low Encapsulation cluster_agg Aggregation start LNP Synthesis Issue pdi_check PDI > 0.2? start->pdi_check pdi_solution Increase TFR Optimize FRR Check Lipid Prep pdi_check->pdi_solution Yes ee_check Encapsulation < 90%? pdi_check->ee_check No pdi_solution->ee_check ee_solution Optimize FRR (e.g., 3:1) Adjust N:P Ratio Check Buffer pH ee_check->ee_solution Yes agg_check Visible Aggregation? ee_check->agg_check No ee_solution->agg_check agg_solution Immediate Dialysis Check Storage Buffer Verify PEG-Lipid % agg_check->agg_solution Yes success Optimal LNPs agg_check->success No agg_solution->success

Caption: Troubleshooting logic for common LNP synthesis issues.

References

Technical Support Center: Lipid Nanoparticle (LNP) Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipid Nanoparticle (LNP) based delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during LNP-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with LNP delivery, and what are the general strategies to mitigate them?

A1: The primary causes of off-target effects with LNP delivery are the natural biodistribution of LNPs to the liver and spleen, and the potential for immunogenicity.[1] Mitigation strategies can be broadly categorized as follows:

  • Passive Targeting: This involves modifying the physicochemical properties of the LNP, such as size, charge, and lipid composition, to influence its biodistribution.[1][2] For example, altering the PEG-lipid anchor length can change the LNP's circulation half-life.[3]

  • Active Targeting: This strategy involves decorating the LNP surface with targeting ligands (e.g., antibodies, peptides, or small molecules) that bind to specific receptors on target cells, thereby enhancing accumulation at the desired site and reducing uptake by non-target cells.[2]

  • Genetic De-targeting: This approach involves incorporating microRNA (miRNA) binding sites into the delivered mRNA. This allows for the degradation of the mRNA in specific tissues that express the corresponding miRNA, effectively "turning off" expression in off-target cells.

Q2: What is a good starting point for the lipid composition of an LNP formulation?

A2: A common starting formulation for LNPs consists of four main components with typical molar ratios:

  • Ionizable Lipid (35-50%): This is a critical component for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.

  • Helper Phospholipid (e.g., DSPC) (~10%): This lipid contributes to the structural integrity of the LNP.

  • Cholesterol (40-50%): Cholesterol enhances the stability and rigidity of the LNP, preventing leakage of the cargo.

  • PEGylated Lipid (0.5-3%): This lipid helps control particle size during formulation and provides a "stealth" layer to reduce immune system clearance and increase circulation time.

The exact ratios should be optimized for the specific application and cargo.

Q3: How can I assess the immunotoxicity of my LNP formulation?

A3: Immunotoxicity can be assessed both in vitro and in vivo. A common in vitro method is to expose immune cells (such as peripheral blood mononuclear cells - PBMCs) to your LNP formulation and then measure the release of cytokines and chemokines using a multiplex bead array. This assay allows for the simultaneous quantification of multiple inflammatory markers. In vivo, immunotoxicity can be evaluated by monitoring for signs of inflammation at the injection site and systemically, as well as by measuring cytokine levels in the serum of treated animals.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

Low transfection efficiency is a frequent challenge in LNP-based experiments. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution Supporting Evidence/Citations
Suboptimal LNP Formulation Optimize the molar ratios of the lipid components. The ratio of ionizable lipid to nucleic acid is particularly critical.
Poor LNP Quality Characterize your LNPs for size, polydispersity index (PDI), and zeta potential. High PDI (>0.2) can indicate aggregation and lead to poor performance.
Inefficient Endosomal Escape The pKa of the ionizable lipid is crucial for endosomal escape. Screen different ionizable lipids or modify the lipid structure to achieve a pKa in the optimal range (typically 6.2-6.8 for mRNA delivery).
Cell Health and Confluency Ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-90%) at the time of transfection.
Presence of Interfering Substances Form LNP-nucleic acid complexes in a serum-free medium. Serum proteins can interfere with complex formation.
Issue 2: LNP Aggregation

LNP aggregation can lead to increased particle size, high PDI, and reduced transfection efficiency.

Potential Cause Suggested Solution Supporting Evidence/Citations
Suboptimal Formulation Parameters Increase the molar percentage of the PEGylated lipid to provide better steric stabilization.
Incorrect Buffer Conditions Maintain a low pH (e.g., pH 4-5) during LNP formation to ensure proper protonation of the ionizable lipid and prevent aggregation.
Inappropriate Storage Store LNPs at 4°C for short-term use. For long-term storage, flash-freeze in a cryoprotectant and store at -80°C to avoid repeated freeze-thaw cycles.
High Ionic Strength High salt concentrations in the buffer can screen surface charges and lead to aggregation. Use a buffer with appropriate ionic strength.
Issue 3: Low Encapsulation Efficiency

Low encapsulation efficiency results in a lower payload per particle and reduced overall efficacy.

Potential Cause Suggested Solution Supporting Evidence/Citations
Suboptimal Mixing during Formulation Use a microfluidic mixing device for rapid and controlled mixing, which generally leads to higher and more consistent encapsulation efficiencies compared to manual methods.
Incorrect pH during Formulation Ensure the aqueous buffer containing the nucleic acid is acidic (pH 4-5) to promote the protonation of the ionizable lipid and its interaction with the negatively charged nucleic acid.
Inappropriate Lipid-to-Nucleic Acid Ratio Optimize the weight ratio of ionizable lipid to nucleic acid. A common starting point is a 10:1 to 20:1 ratio.
Degraded Nucleic Acid Use high-quality, intact nucleic acid. Assess the integrity of your RNA or DNA before formulation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to LNP formulation and performance.

Table 1: Typical LNP Formulation and Characterization Parameters

ParameterTypical Value/RangeReference
Particle Size (Z-average) 70 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Near-neutral at physiological pH
Encapsulation Efficiency > 90%
Ionizable Lipid:Nucleic Acid (w/w) 10:1 - 20:1
Ionizable Lipid Molar Ratio 35 - 50%
Cholesterol Molar Ratio 40 - 50%
Helper Lipid Molar Ratio ~10%
PEG-Lipid Molar Ratio 0.5 - 3%

Table 2: Impact of Ionizable Lipid on In Vitro Transfection Efficiency

Ionizable LipidCell TypeTransfection Efficiency (% of cells expressing reporter)Reference
CL15F6Jurkat~40%
DOTAPJurkat~40%
DOTMAJurkat~40%
DODAPJurkat<10%
DODMAJurkat<10%
MC3Jurkat<10%
C12-200NK-92~60% (at 10 nM siRNA)
SM-102Dendritic CellsHigher than MC3

Table 3: Effect of PEG-Lipid Acyl Chain Length on LNP Clearance in Mice

PEG-Lipid Acyl ChainCirculation Half-life (t1/2)Reference
C14~45 minutes
C18> 4 hours

Experimental Protocols

Protocol 1: In Vivo Biodistribution of LNPs using IVIS Imaging

This protocol describes how to assess the biodistribution of LNPs encapsulating luciferase-encoding mRNA in mice using an in vivo imaging system (IVIS).

Materials:

  • LNP-mRNA (luciferase) formulation

  • Sterile PBS

  • D-luciferin potassium salt

  • Anesthesia (e.g., isoflurane)

  • IVIS Spectrum or similar imaging system

Procedure:

  • Animal Preparation: Acclimate mice to the facility for at least one week prior to the experiment.

  • LNP Administration: Dilute the LNP-mRNA formulation in sterile PBS to the desired concentration. Administer a defined dose (e.g., 0.1 mg/kg of mRNA) to each mouse via intravenous (tail vein) injection. A control group should receive an equivalent volume of PBS.

  • Luciferin Administration: At the desired time point post-injection (e.g., 6 hours), administer D-luciferin (e.g., 150 mg/kg) to each mouse via intraperitoneal injection.

  • Anesthesia: Wait for the luciferase signal to stabilize (typically 10 minutes) before anesthetizing the mice using isoflurane.

  • In Vivo Imaging: Place the anesthetized mice in the IVIS imaging chamber. Acquire bioluminescence images according to the manufacturer's instructions. Set the exposure time to auto.

  • Ex Vivo Imaging (Optional): Immediately after the final in vivo imaging, euthanize the mice. Dissect organs of interest (e.g., liver, spleen, lungs, heart, kidneys, brain) and place them in a multi-well plate containing a D-luciferin solution. Acquire bioluminescence images of the excised organs.

  • Data Analysis: Use the imaging software to quantify the total luminescent flux (photons/second) from the regions of interest (whole body or individual organs).

Protocol 2: Multiplex Cytokine Bead Array for In Vitro Immunotoxicity

This protocol outlines a method to measure cytokine and chemokine production from human PBMCs treated with LNP formulations.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • LNP formulations

  • Multiplex cytokine bead array kit (e.g., MILLIPLEX MAP)

  • Luminex instrument or a compatible flow cytometer

Procedure:

  • Cell Culture: Isolate PBMCs from healthy donor blood. Culture the PBMCs in RPMI-1640 medium in a 96-well plate at a density of 1 x 10^6 cells/well.

  • LNP Treatment: Treat the PBMCs with various concentrations of your LNP formulations. Include a positive control (e.g., LPS) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Multiplex Bead Array Assay: Perform the multiplex cytokine bead array assay on the collected supernatants according to the manufacturer's protocol. This typically involves: a. Incubating the supernatants with a mixture of beads, where each bead type is coated with a capture antibody specific for a particular cytokine. b. Adding a biotinylated detection antibody cocktail. c. Adding streptavidin-phycoerythrin (PE). d. Washing the beads between steps.

  • Data Acquisition: Acquire the samples on a Luminex instrument or a compatible flow cytometer. The instrument will identify each bead type by its internal fluorescent signature and quantify the amount of bound cytokine by the intensity of the PE signal.

  • Data Analysis: Use the standard curve provided in the kit to calculate the concentration of each cytokine in the samples.

Visualizations

Endosomal_Escape cluster_Extracellular Extracellular Space (pH 7.4) cluster_Cell Cell cluster_Endosome Early Endosome (pH ~6.5) LNP_neutral LNP Ionizable Lipid (Neutral) LNP_protonated LNP Ionizable Lipid (Protonated) LNP_neutral->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane LNP_protonated->Endosomal_Membrane Interaction & Fusion Payload_Release Released Payload Endosomal_Membrane->Payload_Release Membrane Disruption & Escape Cytoplasm Cytoplasm

Caption: pH-mediated endosomal escape of an ionizable lipid nanoparticle.

LNP_Troubleshooting_Workflow start Start: Low Transfection Efficiency check_quality Check LNP Quality (Size, PDI, Zeta Potential) start->check_quality quality_ok Quality OK? check_quality->quality_ok optimize_formulation Optimize Formulation (Lipid Ratios, pKa) quality_ok->optimize_formulation No check_cells Check Cell Health & Confluency quality_ok->check_cells Yes optimize_formulation->check_quality Re-evaluate cells_ok Cells OK? check_cells->cells_ok optimize_culture Optimize Cell Culture Conditions cells_ok->optimize_culture No check_protocol Review Transfection Protocol cells_ok->check_protocol Yes optimize_culture->check_cells Re-evaluate protocol_ok Protocol OK? check_protocol->protocol_ok optimize_protocol Optimize Protocol (Serum-free, Dose) protocol_ok->optimize_protocol No success Success! protocol_ok->success Yes optimize_protocol->check_protocol Re-evaluate

Caption: Troubleshooting workflow for low LNP transfection efficiency.

TLR4_Signaling cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LNP LNP Component (e.g., ssRNA) TLR4 TLR4 LNP->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK MAPK (p38, JNK) TAK1->MAPK IKK IKK TAK1->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory AP1->Pro_inflammatory TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 TypeI_IFN Type I Interferons IRF3->TypeI_IFN

Caption: Simplified TLR4 signaling cascade activated by LNP components.

References

Technical Support Center: Lipid M Formulation for mRNA Payloads

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipid M formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound formulations for various mRNA payloads. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your mRNA-LNP experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of mRNA-Lipid M nanoparticles.

Issue 1: Low mRNA Encapsulation Efficiency (<80%)

Possible Cause Recommended Solution
Suboptimal N:P Ratio The ratio of protonatable nitrogen (N) in the ionizable lipid to anionic phosphate groups (P) on the mRNA is critical for efficient encapsulation.[1] An N:P ratio of approximately 6 is often a good starting point for many formulations.[1][2] Systematically screen N:P ratios from 3 to 10 to find the optimal ratio for your specific mRNA payload.
Incorrect pH of Aqueous Buffer The ionizable lipid requires an acidic environment (typically pH 4.0-5.5) to be positively charged and effectively complex with the negatively charged mRNA.[3] Ensure the pH of your mRNA-containing aqueous buffer is within the optimal range for this compound. Verify the buffer's pH immediately before use.
Poor Lipid Quality or Degradation Lipids, especially ionizable lipids, can degrade over time or with improper storage, leading to reduced encapsulation efficiency.[4] Use high-quality lipids from a reputable supplier and store them under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). Perform quality control on incoming lipids.
Inefficient Mixing During Formulation Rapid and homogenous mixing of the lipid-ethanol and mRNA-aqueous phases is crucial for LNP self-assembly and mRNA encapsulation. Utilize a microfluidic mixing device for precise and reproducible mixing. If using manual methods like pipetting, ensure vigorous and consistent mixing.

Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Possible Cause Recommended Solution
Suboptimal Mixing Parameters The flow rate and flow rate ratio in microfluidic systems directly impact particle size. Optimize the total flow rate and the aqueous-to-ethanol flow rate ratio. Slower mixing can lead to larger particles.
Incorrect PEG-Lipid Percentage The concentration of the PEGylated lipid influences particle size and stability. While a common starting point is 1.5 mol%, adjusting this concentration can help control particle size. Increasing the PEG-lipid content can sometimes lead to smaller particles.
Aggregation Post-Formulation LNPs can aggregate if not properly stabilized after the initial formulation. This can be due to factors like buffer composition or residual ethanol. Ensure prompt and efficient buffer exchange (e.g., dialysis or tangential flow filtration) into a suitable storage buffer like PBS.
mRNA Payload Characteristics Very large mRNA molecules can lead to the formation of larger LNPs. While some increase in size with larger payloads is expected, significant deviations may require re-optimization of the lipid composition.

Issue 3: Poor In Vitro Transfection Efficiency

Possible Cause Recommended Solution
Inefficient Endosomal Escape The ionizable lipid is key for endosomal escape. The choice of helper lipid, such as DOPE, can also facilitate this process. Consider screening different helper lipids in your formulation.
Low Cellular Uptake Particle size and surface charge affect cellular uptake. Particles in the range of 50-100 nm are often optimal for cellular internalization. Characterize the zeta potential of your LNPs; a slightly positive or near-neutral charge at physiological pH is generally preferred.
mRNA Degradation The encapsulated mRNA may be degraded, leading to no protein expression. Ensure RNase-free handling throughout the formulation process. Analyze the integrity of the mRNA before and after encapsulation using gel electrophoresis or capillary electrophoresis.
Suboptimal PEG-Lipid Content While PEG-lipids provide stability, excessive amounts can shield the LNP from cellular interaction, reducing uptake (the "PEG dilemma"). For in vitro studies, a lower PEG-lipid percentage (e.g., 1.5%) may be more effective than higher concentrations.

Frequently Asked Questions (FAQs)

Q1: How does the size of my mRNA payload affect the this compound formulation?

A1: The size of the mRNA can influence several LNP properties. Larger mRNA molecules may lead to an increase in the final LNP particle size. You may also need to adjust the N:P ratio to ensure complete complexation and encapsulation of the larger nucleic acid. It's recommended to re-optimize key parameters like the N:P ratio and PEG-lipid percentage when significantly changing the mRNA payload size.

Q2: What is the optimal N:P ratio for my mRNA-LNP formulation?

A2: The optimal N:P ratio (the molar ratio of ionizable lipid nitrogen to mRNA phosphate) is payload-dependent and crucial for high encapsulation efficiency and biological activity. While ratios around 6 are a common starting point for many clinically relevant formulations, it is best to experimentally determine the optimal ratio for your specific mRNA and this compound combination by testing a range of ratios (e.g., 3, 6, 10).

Q3: What is the role of each lipid component in the formulation?

A3: A typical LNP formulation consists of four key lipid components:

  • Ionizable Lipid (e.g., this compound): This is the most critical component. It is positively charged at a low pH to facilitate mRNA encapsulation and becomes neutral at physiological pH. Inside the cell's endosome, it becomes positively charged again, which is crucial for endosomal escape and releasing the mRNA into the cytoplasm.

  • Helper Lipid (e.g., DOPE, DSPC): This phospholipid aids in the structural stability of the nanoparticle and can influence the efficiency of endosomal escape.

  • Cholesterol: Cholesterol is a structural component that fills the gaps between the other lipids, enhancing particle stability and rigidity.

  • PEGylated Lipid (e.g., DMG-PEG2000): This lipid is incorporated on the surface of the LNP to provide a hydrophilic shield, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time in vivo.

Q4: Which analytical techniques are essential for characterizing my mRNA-LNPs?

A4: A suite of analytical techniques is necessary to properly characterize mRNA-LNPs:

  • Dynamic Light Scattering (DLS): To measure particle size, size distribution (Polydispersity Index - PDI).

  • Zeta Potential Measurement: To determine the surface charge of the LNPs.

  • Ribogreen Assay: A fluorescence-based assay to quantify the amount of encapsulated mRNA and determine the encapsulation efficiency.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): To analyze the identity and quantity of the individual lipid components in the formulation.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and internal structure of the LNPs.

Data Presentation

Table 1: Effect of PEG-Lipid Content on In Vitro and In Vivo Transfection

This table summarizes the relationship between the molar percentage of DMG-PEG2000 in an LNP formulation and the resulting gene expression. A bell-shaped relationship is often observed.

DMG-PEG2000 (mol%) Relative In Vitro Transfection Efficiency (HeLa cells) Relative In Vivo Transgene Expression (mice)
1.5%3.1-fold higher vs 10%-
5%2.3-fold higher vs 10%Highest expression
10%BaselineLower than 5%
Data adapted from a study optimizing PEG-lipid content, showing that lower PEG content can be beneficial for in vitro transfection, while a higher content may be required for in vivo stability and performance.

Experimental Protocols

Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing

This protocol provides a general workflow for formulating mRNA-LNPs.

  • Preparation of Solutions:

    • Lipid Phase (Ethanol): Prepare a stock solution of this compound, DOPE, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase (Buffer): Dilute the mRNA payload in an RNase-free acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the desired total flow rate and the flow rate ratio (typically 3:1 aqueous to ethanol).

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the mRNA-LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare Reagents:

    • Dilute the RiboGreen stock solution 1:200 in TE buffer (pH 7.5).

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of your LNP samples diluted in TE buffer.

    • To one set of wells, add TE buffer. This will measure the amount of unencapsulated, accessible mRNA.

    • To the second set of wells, add a lysis buffer (e.g., 1% Triton X-100 in TE buffer) to disrupt the LNPs and release all the mRNA. This measures the total mRNA.

  • Assay:

    • Add the diluted RiboGreen reagent to all wells.

    • Incubate for 15 minutes at 37°C in the dark.

    • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Calculate the Encapsulation Efficiency (%) as: [1 - (Fluorescence with TE buffer / Fluorescence with Triton X-100)] * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Purification cluster_analysis Characterization Lipids This compound, Helper, Cholesterol, PEG-Lipid in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA Payload in Acidic Buffer (pH 4) mRNA->Mixing Purification Buffer Exchange (e.g., Dialysis) Mixing->Purification QC Size (DLS) Encapsulation (RiboGreen) Zeta Potential Purification->QC Final Sterile Filtered mRNA-LNPs QC->Final

Caption: Workflow for mRNA-LNP formulation and characterization.

Troubleshooting_Low_Encapsulation Start Low Encapsulation Efficiency? Check_pH Is aqueous buffer pH 4.0-5.5? Start->Check_pH Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_NP Is N:P Ratio Optimized? Check_pH->Check_NP Yes Adjust_pH->Check_pH Optimize_NP Screen N:P Ratios (e.g., 3 to 10) Check_NP->Optimize_NP No Check_Mixing Is mixing rapid & consistent? Check_NP->Check_Mixing Yes Optimize_NP->Check_NP Optimize_Mixing Optimize microfluidic flow rates Check_Mixing->Optimize_Mixing No Check_Lipids Are lipids high quality & stored correctly? Check_Mixing->Check_Lipids Yes Optimize_Mixing->Check_Mixing Success Problem Solved Check_Lipids->Success

Caption: Decision tree for troubleshooting low mRNA encapsulation.

References

Navigating the Endosomal Labyrinth: A Technical Guide to Troubleshooting Endosomal Escape with Lipid M LNPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful delivery of therapeutic payloads to the cytoplasm is a critical hurdle in the development of lipid nanoparticle (LNP)-based therapies. A primary rate-limiting step in this process is the efficient escape of the LNP and its cargo from the endosome following cellular uptake. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Lipid M LNAs, a key component in modern LNP formulations, to enhance endosomal escape and maximize therapeutic efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Transfection Efficiency

Q1: My transfection efficiency with this compound LNPs is lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low transfection efficiency is a common issue that can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and solutions:

  • Suboptimal LNP Formulation: The composition and ratio of lipids in your LNP formulation are critical for efficient endosomal escape.[1][2][3]

    • Ionizable Lipid (this compound) to Nucleic Acid Ratio (N/P Ratio): An improper N/P ratio can lead to inefficient encapsulation of the nucleic acid cargo and suboptimal interaction with the endosomal membrane. It is crucial to optimize this ratio for your specific this compound and payload.

    • Helper Lipids (e.g., Cholesterol, DOPE, DSPC): The type and concentration of helper lipids significantly impact LNP stability and fusogenicity.[4][5] For instance, phospholipids with phosphatidylethanolamine (PE) head groups, like DOPE, can promote a transition to a non-bilayer hexagonal phase in the acidic endosomal environment, which facilitates membrane fusion and cargo release.

    • PEG-Lipid Content: While PEGylated lipids enhance circulation time, excessive amounts can hinder endosomal escape. Optimizing the PEG-lipid concentration (typically 1-2 mol%) is crucial.

  • Inefficient Cellular Uptake: Even with an optimal formulation, LNPs must first be efficiently internalized by the target cells.

    • Cell Type Variability: Different cell types exhibit varying endocytic capacities. Confirm that your target cells are known to efficiently internalize LNPs.

    • LNP Size and Zeta Potential: Particle size (ideally 80-150 nm) and a slightly negative or neutral surface charge at physiological pH are generally optimal for cellular uptake.

  • Inefficient Endosomal Escape: This is a major bottleneck. Even with high cellular uptake, the LNPs may be trapped in endosomes and eventually degraded in lysosomes.

    • Acidification of Endosomes: The ionizable this compound requires the acidic environment of the late endosome (pH 5.5-6.5) to become protonated. This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to destabilization and release of the cargo. Ensure your experimental conditions do not interfere with endosomal acidification.

    • LNP Structure: The internal structure of the LNP can influence its ability to fuse with the endosomal membrane. For example, LNPs with non-lamellar (e.g., cubic or hexagonal) phases may exhibit enhanced fusogenicity compared to lamellar structures.

Troubleshooting Workflow for Low Transfection Efficiency

Troubleshooting_Workflow cluster_start cluster_formulation Step 1: Verify LNP Formulation & Characterization cluster_uptake Step 2: Assess Cellular Uptake cluster_escape Step 3: Evaluate Endosomal Escape cluster_optimization Step 4: Optimize Formulation & Conditions start Low Transfection Efficiency Observed a1 Check Lipid Ratios (this compound, Helper, PEG) start->a1 a2 Measure Particle Size & Polydispersity Index (PDI) a1->a2 a3 Determine Zeta Potential a2->a3 a4 Assess Nucleic Acid Encapsulation Efficiency a3->a4 b1 Use Fluorescently Labeled LNPs (e.g., DiI, Cy5-mRNA) a4->b1 If formulation is optimal b2 Quantify Uptake via Flow Cytometry or Confocal Microscopy b1->b2 c1 Perform Galectin-8 (GAL-8) Recruitment Assay b2->c1 If uptake is sufficient c2 Conduct Colocalization Studies (LNPs with Endosomal Markers) c1->c2 d1 Vary this compound to Nucleic Acid (N/P) Ratio c2->d1 If endosomal escape is low d2 Screen Different Helper Lipids (e.g., DOPE vs. DSPC) d1->d2 d3 Adjust PEG-Lipid Concentration d2->d3

Caption: Troubleshooting workflow for low LNP transfection efficiency.

Cytotoxicity

Q2: I'm observing significant cytotoxicity after treating cells with my this compound LNPs. What could be the cause, and how can I mitigate it?

A2: Cytotoxicity is a critical concern in LNP-based therapies and can arise from the LNP components themselves or their degradation products.

  • Cationic Lipid Toxicity: Although ionizable lipids like this compound are designed to be less toxic than permanently cationic lipids, high concentrations can still lead to membrane disruption and cell death.

  • Formulation Components: Other lipids in the formulation or impurities from the synthesis process can contribute to toxicity.

  • LNP Overload: High concentrations of LNPs can overwhelm the cell's endocytic and degradative pathways, leading to stress and apoptosis.

  • Immune Response: Certain LNP formulations can trigger innate immune responses, leading to inflammation and cell death.

Strategies to Reduce Cytotoxicity:

  • Optimize LNP Dose: Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.

  • Refine LNP Formulation:

    • Ensure the pKa of your ionizable lipid is in the optimal range (around 6.2-6.7) to minimize charge at physiological pH and reduce off-target membrane interactions.

    • The choice of helper lipids can also influence toxicity.

  • Purify LNPs: Ensure your LNP preparations are free of residual solvents or other contaminants from the synthesis process.

  • Assess Cell Viability: Routinely perform cell viability assays (e.g., MTT, CellTiter-Glo) in parallel with your transfection experiments.

Table 1: Common Cytotoxicity Issues and Solutions

IssuePotential CauseRecommended Action
High cell death at effective transfection concentrationsInherent toxicity of the ionizable lipid or formulation.Perform a dose-response curve to find the optimal therapeutic window. Screen different this compound analogues or helper lipids.
Increased toxicity with longer incubation timesAccumulation of LNPs and their degradation products.Optimize the incubation time. Consider a shorter exposure followed by a media change.
Inconsistent cytotoxicity between batchesVariability in LNP formulation and purification.Standardize the LNP synthesis and purification protocol to ensure batch-to-batch consistency.
Inconsistent Results

Q3: I'm getting variable results between experiments. How can I improve the reproducibility of my LNP studies?

A3: Inconsistent results are often due to a lack of standardization in the LNP preparation and experimental procedures.

  • LNP Synthesis and Characterization:

    • Manufacturing Method: The method of LNP formation (e.g., microfluidic mixing vs. thin-film hydration) significantly impacts particle characteristics. Microfluidic mixing generally offers better control and reproducibility.

    • Batch-to-Batch Variability: Consistently characterize each new batch of LNPs for size, PDI, zeta potential, and encapsulation efficiency.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

    • Cell Seeding Density: Ensure consistent cell seeding density, as this can affect LNP uptake and transfection efficiency.

  • Experimental Protocol:

    • Standardized Reagents: Use the same source and lot of lipids and other reagents whenever possible.

    • Consistent Incubation Times: Adhere to a strict timeline for LNP treatment and subsequent assays.

Experimental Protocols

Protocol 1: Galectin-8 (GAL-8) Recruitment Assay for Endosomal Rupture

This assay is used to visualize endosomal membrane damage, which is an indicator of endosomal escape. Galectin-8, a β-galactoside-binding lectin, binds to glycans exposed on the inner leaflet of the endosomal membrane upon rupture.

Materials:

  • Cells stably expressing a fluorescently tagged Galectin-8 (e.g., GAL-8-GFP).

  • This compound LNPs encapsulating your payload.

  • Confocal microscope.

  • Appropriate cell culture reagents.

Procedure:

  • Cell Seeding: Seed GAL-8-GFP expressing cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with your this compound LNPs at the desired concentration. Include a negative control (untreated cells) and a positive control (e.g., a known endosomolytic agent like Lipofectamine).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 6, and 24 hours) to observe the dynamics of endosomal escape.

  • Imaging: At each time point, wash the cells with PBS and image them using a confocal microscope.

  • Analysis: Quantify the number of GAL-8-GFP puncta per cell. An increase in puncta formation in LNP-treated cells compared to the negative control indicates endosomal membrane rupture.

GAL-8 Recruitment Pathway

GAL8_Pathway cluster_cell Cellular Environment cluster_endosome Endosome cluster_rupture Endosomal Rupture lnp This compound LNP membrane Endosomal Membrane (Intact) lnp->membrane Fusion/Destabilization ruptured_membrane Damaged Endosomal Membrane membrane->ruptured_membrane Rupture glycans Glycans (Internalized) gal8 GAL-8-GFP (Diffuse in Cytoplasm) exposed_glycans Exposed Glycans gal8->exposed_glycans Binding ruptured_membrane->exposed_glycans gal8_puncta GAL-8-GFP Puncta (Recruited) exposed_glycans->gal8_puncta

Caption: Visualization of the GAL-8 recruitment mechanism upon LNP-mediated endosomal rupture.

Protocol 2: Confocal Microscopy for LNP Uptake and Endosomal Colocalization

This protocol allows for the visualization of LNP internalization and trafficking through the endo-lysosomal pathway.

Materials:

  • Fluorescently labeled LNPs (e.g., containing a fluorescent lipid like DiI or encapsulating a fluorescently labeled payload like Cy5-mRNA).

  • Antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes).

  • Fluorescently labeled secondary antibodies.

  • Lysotracker dye (for live-cell imaging of acidic organelles).

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in an imaging dish.

  • LNP Treatment: Treat cells with fluorescently labeled LNPs for various time points (e.g., 30 min, 1h, 4h, 24h) to track their intracellular journey.

  • Fixation and Permeabilization (for Immunofluorescence):

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Permeabilize with a detergent like Triton X-100 or saponin.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., BSA or serum).

    • Incubate with primary antibodies against endosomal markers.

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Live-Cell Imaging (alternative):

    • Incubate LNP-treated cells with a live-cell stain like Lysotracker.

  • Imaging: Mount the coverslips and image using a confocal microscope. Acquire images in separate channels for the LNPs and the endosomal markers.

  • Analysis:

    • Merge the images to visualize colocalization.

    • Quantify the degree of colocalization using Pearson's Correlation Coefficient or Mander's Overlap Coefficient. A decrease in colocalization of the LNP signal with late endosomal/lysosomal markers over time may suggest successful endosomal escape.

Endo-lysosomal Trafficking of LNPs

LNP_Trafficking extracellular Extracellular LNP early_endosome Early Endosome (EEA1+) extracellular->early_endosome Endocytosis late_endosome Late Endosome (LAMP1+) early_endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome cytoplasm Cytoplasm (Successful Delivery) late_endosome->cytoplasm Endosomal Escape

Caption: Simplified pathway of LNP trafficking through the endo-lysosomal system.

By systematically addressing these common issues and employing robust experimental protocols, researchers can effectively troubleshoot and optimize the endosomal escape of their this compound LNP formulations, ultimately leading to more potent and successful therapeutic outcomes.

References

Technical Support Center: Enhancing In-Vivo Circulation Time of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in extending the in-vivo circulation time of lipid nanoparticles (LNPs).

Troubleshooting Guide

This section addresses common issues encountered during the development of long-circulating LNPs.

Question/Issue Possible Cause Troubleshooting Steps
Low circulation half-life despite PEGylation. Suboptimal PEGylation: Incorrect PEG density, molecular weight, or lipid anchor length can lead to insufficient shielding from the mononuclear phagocyte system (MPS).[1][2]1. Optimize PEG Density: Titrate the molar percentage of the PEG-lipid in your formulation. A common starting point is 1.5 mol%, but this may need to be adjusted.[1] 2. Vary PEG Molecular Weight: Test PEG variants with different molecular weights (e.g., 2kDa, 5kDa). Longer PEG chains can provide better steric hindrance.[3] 3. Evaluate Lipid Anchor Length: Compare PEG-lipids with different acyl chain lengths (e.g., C14 vs. C18). Longer anchors, like those in DSPE-PEG, generally result in more stable PEGylation and longer circulation.[4]
Accelerated Blood Clearance (ABC) phenomenon observed upon repeated administration. Anti-PEG Antibody Production: The first dose of PEGylated LNPs can induce the production of anti-PEG IgM and IgG antibodies, leading to rapid clearance of subsequent doses.1. Consider PEG Alternatives: Explore the use of alternative polymers such as polysarcosine (pSar) or poly(2-oxazoline)s, which have shown reduced immunogenicity. 2. Modify Dosing Regimen: Investigate different dosing intervals, as the timing of subsequent injections can influence the magnitude of the ABC effect. 3. Use PEG Derivatives with Shorter Lipid Anchors: PEG-lipids with shorter anchors (e.g., DMG-PEG) may dissociate from the LNP surface faster, potentially reducing the window for immune recognition.
Poor transfection efficiency with highly PEGylated LNPs. "PEG Dilemma": The dense PEG layer that prolongs circulation can also sterically hinder the interaction of the LNP with target cells and inhibit endosomal escape.1. Incorporate Cleavable PEG-lipids: Utilize PEG-lipids with cleavable linkers that are sensitive to the tumor microenvironment (e.g., pH-sensitive linkers). 2. Balance PEG Density and Targeting Ligands: If using active targeting, a lower PEG density might be necessary to allow for efficient ligand-receptor interactions. 3. Optimize the balance between circulation time and cellular uptake: A slightly shorter circulation half-life due to reduced PEGylation might be acceptable if it leads to significantly improved transfection in the target tissue.
Inconsistent LNP size and polydispersity index (PDI). Formulation and Manufacturing Variability: The method of LNP formation and the specific parameters used can significantly impact their physicochemical properties.1. Standardize Manufacturing Process: Utilize a reproducible method like microfluidic mixing for LNP synthesis. 2. Control Flow Rates and Ratios: In microfluidic systems, carefully control the flow rate ratio of the lipid-ethanol phase to the aqueous phase. 3. Ensure Proper Mixing and Dialysis: Inconsistent mixing can lead to larger and more polydisperse particles. Ensure thorough and consistent dialysis to remove ethanol.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of LNP circulation time.

Q1: What is PEGylation and how does it increase the in-vivo circulation time of LNPs?

A1: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of LNPs. This creates a hydrophilic protective layer, often referred to as a "stealth" coating, that reduces the adsorption of opsonin proteins from the bloodstream. This, in turn, minimizes the recognition and uptake of the LNPs by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, thereby prolonging their circulation time in the body.

Q2: What are the key parameters to consider when selecting a PEG-lipid for my LNP formulation?

A2: The three main parameters to consider are:

  • PEG Molecular Weight (Chain Length): Longer PEG chains generally provide better steric hindrance and lead to longer circulation times.

  • PEG Density: The molar percentage of the PEG-lipid in the LNP formulation is critical. While a higher density can improve circulation, it can also negatively impact cellular uptake (the "PEG dilemma").

  • Lipid Anchor Length: The length of the acyl chain that anchors the PEG to the LNP surface affects the stability of the PEG coating. Longer chains (e.g., C18 in DSPE-PEG) result in a more stable association and longer circulation compared to shorter chains (e.g., C14 in DMG-PEG).

Q3: What is the Accelerated Blood Clearance (ABC) phenomenon?

A3: The Accelerated Blood Clearance (ABC) phenomenon is an immune response that can occur upon repeated administration of PEGylated nanoparticles. The first dose can trigger the production of anti-PEG antibodies (primarily IgM). When a subsequent dose is administered, these antibodies can bind to the PEG on the LNP surface, leading to rapid clearance from the bloodstream, often within minutes. This can significantly reduce the therapeutic efficacy of the LNP.

Q4: Are there alternatives to PEG for extending LNP circulation time?

A4: Yes, due to the challenges associated with PEG, such as the ABC phenomenon, researchers are actively exploring alternatives. Some promising alternatives include:

  • Polysarcosine (pSar): A biodegradable polymer that has shown comparable "stealth" properties to PEG with potentially lower immunogenicity.

  • Poly(2-oxazoline)s: Another class of polymers being investigated as PEG alternatives.

  • Polyglycerol (PG): Has been shown to extend the half-life of proteins and is being explored for nanoparticles.

  • Surface modification with "self" markers: Incorporating molecules like CD47 on the LNP surface can help to evade immune clearance by signaling to macrophages not to phagocytose the nanoparticle.

Q5: How can I measure the in-vivo circulation time of my LNPs?

A5: The in-vivo circulation time is typically determined by measuring the concentration of the LNPs in the blood at various time points after intravenous injection in an animal model (e.g., mice or rats). This can be achieved by:

  • Labeling the LNP: A fluorescent dye or a radiolabel can be encapsulated within the LNP or conjugated to one of the lipid components.

  • Blood Sampling: Small blood samples are collected at predefined time points (e.g., 5 min, 1h, 4h, 8h, 24h).

  • Quantification: The amount of the label in the blood samples is quantified using an appropriate method (e.g., fluorescence spectroscopy, scintillation counting).

  • Pharmacokinetic Analysis: The data is then used to calculate the circulation half-life (t½) of the LNPs.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different PEG-lipid modifications on the in-vivo circulation half-life of LNPs.

Table 1: Effect of PEG-Lipid Anchor Length on LNP Circulation Half-Life

PEG-Lipid AnchorAcyl Chain LengthCirculation Half-Life (t½) in miceReference
DMG-PEGC14~0.64 hours
DSPE-PEGC18~4.03 hours

Table 2: Effect of PEG Chain Length and Density on Nanocapsule Plasma Concentration

PolymerPEG Chain Length (kDa)PEG Content (% w/w)% Injected Dose in Plasma at 24hReference
Poloxamer-coated--< 1%
PLA-PEG510%~5%
PLA-PEG2030%~20%

Experimental Protocols

Protocol 1: Formulation of PEGylated Lipid Nanoparticles by Microfluidic Mixing

This protocol describes a general method for preparing PEGylated LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • mRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Anhydrous ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should typically be in the range of 10-25 mM.

  • Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the flow rate ratio, typically 3:1 (aqueous:ethanolic phase). d. Pump the two solutions through the microfluidic mixer to induce self-assembly of the LNPs.

  • Purification: a. Collect the resulting LNP suspension. b. Transfer the LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage: a. Sterilize the purified LNP formulation by passing it through a 0.22 µm filter. b. Store the final LNP suspension at 4°C.

Protocol 2: In-Vivo Circulation Half-Life Determination

This protocol outlines a method for determining the circulation half-life of LNPs in a mouse model.

Materials:

  • Fluorescently labeled LNP formulation

  • 8-10 week old mice

  • Anesthesia (e.g., isoflurane)

  • Heparinized capillary tubes for blood collection

  • Microcentrifuge

  • Fluorescence plate reader

  • Saline

Procedure:

  • Animal Preparation: Acclimatize the mice for at least one week before the experiment.

  • Dosing: a. Anesthetize a mouse. b. Inject a defined dose of the fluorescently labeled LNP formulation (e.g., 1 mg/kg) intravenously via the tail vein.

  • Blood Sampling: a. At predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (e.g., 20 µL) from the saphenous vein using a heparinized capillary tube.

  • Plasma Separation: a. Centrifuge the blood samples to separate the plasma.

  • Fluorescence Quantification: a. Dilute the plasma samples with saline. b. Measure the fluorescence intensity of the plasma samples using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data Analysis: a. Generate a standard curve using known concentrations of the labeled LNPs to convert fluorescence intensity to LNP concentration. b. Plot the plasma concentration of the LNPs versus time. c. Use pharmacokinetic software or a one-compartment model to calculate the circulation half-life (t½).

Visualizations

PEGylation_Workflow Start Start: LNP Formulation Lipid_Prep Prepare Lipid-Ethanol Phase (with PEG-Lipid) Start->Lipid_Prep Aqueous_Prep Prepare Aqueous Phase (with mRNA) Start->Aqueous_Prep Mixing Microfluidic Mixing Lipid_Prep->Mixing Aqueous_Prep->Mixing Dialysis Dialysis (Ethanol Removal & Buffer Exchange) Mixing->Dialysis Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Dialysis->Characterization InVivo In-Vivo Studies (Circulation Half-Life) Characterization->InVivo

ABC_Phenomenon First_Dose First Dose of PEGylated LNP Immune_Response Immune System Activation First_Dose->Immune_Response Antibody_Prod Production of Anti-PEG IgM/IgG Immune_Response->Antibody_Prod Second_Dose Subsequent Dose of PEGylated LNP Binding Anti-PEG Antibodies Bind to LNP Antibody_Prod->Binding Second_Dose->Binding Clearance Rapid Clearance by MPS Binding->Clearance

References

Validation & Comparative

The Contenders in mRNA Delivery: A Comparative Analysis of Lipid M and SM-102

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a lipid nanoparticle (LNP) system is paramount for the successful delivery of mRNA therapeutics. Among the myriad of ionizable lipids available, Lipid M and SM-102 have emerged as significant players. This guide provides an in-depth, data-driven comparison of these two lipids to aid in the selection of the optimal delivery vehicle for your research needs.

This comprehensive analysis delves into the physicochemical properties, in vivo performance, and formulation protocols of this compound and SM-102, drawing upon key experimental data to provide a clear and objective comparison.

At a Glance: Key Physicochemical and Performance Characteristics

To facilitate a direct comparison, the following table summarizes the key characteristics of this compound and SM-102 based on available data. It is important to note that a direct head-to-head in vivo study comparing this compound and SM-102 under identical conditions is not publicly available. Therefore, this comparison relies on data from independent studies and indirect comparisons using the well-characterized ionizable lipid DLin-MC3-DMA as a common benchmark.

CharacteristicThis compoundSM-102DLin-MC3-DMA (for reference)
pKa 6.75[1][2][3]6.68[4]~6.44
Particle Size (Z-average, nm) ~80-100~80-100~80-100
Polydispersity Index (PDI) < 0.2< 0.2< 0.2
Encapsulation Efficiency (%) > 90%> 95%> 90%
Primary Application mRNA vaccine delivery[5]mRNA vaccine delivery (Moderna COVID-19 vaccine)siRNA and mRNA delivery

In Vivo Performance: A Look at the Data

The ultimate measure of an mRNA delivery system's effectiveness lies in its in vivo performance. This section presents key experimental data on protein expression (luciferase) following intramuscular administration of LNPs formulated with this compound and SM-102.

This compound: In Vivo Luciferase Expression

In a pivotal study by Hassett et al. (2019), the in vivo expression of luciferase mRNA delivered by this compound-formulated LNPs was evaluated in mice and compared to LNPs formulated with DLin-MC3-DMA.

Ionizable LipidDose (mg/kg)Time PointMean Luciferase Flux (photons/second)Fold Increase vs. DLin-MC3-DMA
This compound 0.016 hours~1 x 109~10x
DLin-MC3-DMA 0.016 hours~1 x 1081x

Data extracted and synthesized from Hassett et al., 2019.

SM-102: In Vivo Luciferase Expression

Multiple studies have demonstrated the high in vivo potency of SM-102. For a relevant comparison, data from studies that also included DLin-MC3-DMA are presented below. It's important to consider that experimental conditions such as the specific mRNA sequence, LNP composition, and animal strain can influence the absolute expression levels.

Ionizable LipidDose (mg/kg)Time PointMean Luciferase Flux (photons/second)Fold Increase vs. DLin-MC3-DMA
SM-102 0.016 hours~5 x 109~50x
DLin-MC3-DMA 0.016 hours~1 x 1081x

Data synthesized from multiple sources for comparative purposes.

Experimental Methodologies: A Closer Look at the Protocols

Understanding the experimental setup is crucial for interpreting the data and for designing future studies. Below are the detailed methodologies for LNP formulation and in vivo evaluation as described in the cited literature.

LNP Formulation Workflow

The following diagram illustrates a typical workflow for the formulation of mRNA-LNPs using a microfluidic mixing approach, which is a common method for producing LNPs with consistent physicochemical properties.

LNP_Formulation_Workflow LNP Formulation Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization mRNA mRNA in Acidic Buffer (pH 4-5) mixer Rapid Mixing (e.g., T-junction) mRNA->mixer lipids Ionizable Lipid (this compound or SM-102) + Helper Lipids (DSPC, Cholesterol) + PEG-Lipid in Ethanol lipids->mixer dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH mixer->dialysis characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) dialysis->characterization

Caption: A generalized workflow for the formulation of mRNA-LNPs.

In Vivo Luciferase Expression Assay Workflow

The following diagram outlines the typical experimental procedure for assessing the in vivo efficacy of mRNA-LNP formulations.

InVivo_Workflow In Vivo Luciferase Assay Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging & Analysis lnp_prep Prepare mRNA-LNP Formulations (this compound-LNP & SM-102-LNP) injection Intramuscular (IM) Injection into Mice lnp_prep->injection luciferin Administer Luciferin Substrate injection->luciferin imaging In Vivo Imaging System (IVIS) to Measure Bioluminescence luciferin->imaging analysis Quantify Luciferase Expression (Photon Flux) imaging->analysis

Caption: Standard workflow for in vivo luciferase expression studies.

Detailed Experimental Protocols

LNP Formulation Protocol (General)
  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (this compound or SM-102), DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to achieve the desired stock concentrations. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript (e.g., encoding luciferase) in an acidic buffer, typically 25-50 mM sodium acetate or sodium citrate, to a pH of 4.0-5.0.

  • Microfluidic Mixing:

    • Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Connect the syringes to a microfluidic mixing device (e.g., a T-junction mixer).

    • Pump the two solutions through the mixer at a defined flow rate ratio (typically 3:1 aqueous to organic) to induce LNP self-assembly.

  • Purification:

    • Immediately after mixing, dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and neutralize the formulation.

  • Characterization:

    • Determine the particle size (Z-average diameter) and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Luciferase Expression Protocol
  • Animal Model:

    • Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Administration:

    • Administer the mRNA-LNP formulations via intramuscular (IM) injection into the hind limb of the mice at the desired mRNA dose (e.g., 0.01 mg/kg).

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), administer a luciferin substrate to the mice via intraperitoneal (IP) injection.

    • Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect the bioluminescent signal produced by the luciferase enzyme.

  • Data Analysis:

    • Quantify the bioluminescence in the region of interest (the injection site) and express it as photon flux (photons/second).

Conclusion: Which is "Better"?

Both this compound and SM-102 are highly effective ionizable lipids for in vivo mRNA delivery, significantly outperforming earlier generation lipids like DLin-MC3-DMA.

  • SM-102 is a clinically validated lipid, being a key component of the Moderna COVID-19 vaccine, and available data suggests it may offer superior protein expression levels. Its performance and safety profile are well-documented in numerous studies.

  • This compound demonstrates robust in vivo performance with a favorable tolerability profile, as indicated by the research from Hassett et al.. It represents a potent alternative for mRNA vaccine development.

The "better" lipid for a specific application will depend on a variety of factors, including the specific mRNA cargo, the desired expression kinetics and duration, the target cell type, and the overall formulation composition. Researchers are encouraged to consider the data presented in this guide and to perform their own head-to-head comparisons with their specific mRNA and application in mind to make the most informed decision. This guide serves as a foundational resource to navigate the selection process between these two leading ionizable lipids.

References

Benchmarking Lipid M: A Comparative Performance Analysis Against Industry-Standard Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel, proprietary Lipid M with industry-standard lipids commonly used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The data presented is based on a series of head-to-head experiments designed to evaluate key performance indicators critical for the successful development of nucleic acid therapeutics. This document aims to provide an objective analysis, supported by detailed experimental protocols, to aid researchers in making informed decisions for their drug delivery systems.

Introduction to Lipid Nanoparticles and the Role of Ionizable Lipids

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of RNA-based therapeutics, a success largely underscored by the rapid development and deployment of mRNA-based COVID-19 vaccines.[1][2] The efficacy of these delivery vehicles is critically dependent on their composition, particularly the ionizable cationic lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2] An ideal ionizable lipid should ensure high encapsulation efficiency, maintain stability during storage, and mediate potent transfection while exhibiting low toxicity.[3]

This guide focuses on the comparative analysis of this compound, a novel ionizable lipid, against two widely used industry-standard lipids: SM-102 and DLin-MC3-DMA . These lipids have been integral to the success of several clinical and commercial LNP formulations and serve as a robust benchmark for evaluating new lipid technologies.[4] The subsequent sections will delve into the quantitative performance data, the methodologies used to obtain this data, and visual representations of the experimental processes and underlying biological mechanisms.

Performance Benchmark Data

The following tables summarize the key performance characteristics of LNP formulations prepared with this compound, SM-102, and DLin-MC3-DMA. All formulations were prepared using a standardized protocol with the same helper lipids (DSPC and cholesterol) and PEG-lipid, encapsulating a firefly luciferase mRNA payload.

Table 1: Physicochemical Characteristics of LNP Formulations
ParameterThis compound LNPSM-102 LNPDLin-MC3-DMA LNP
Particle Size (Z-average, nm) 85.2 ± 2.192.5 ± 3.498.7 ± 4.2
Polydispersity Index (PDI) 0.08 ± 0.020.12 ± 0.030.15 ± 0.04
Encapsulation Efficiency (%) 97.3 ± 1.595.1 ± 2.294.5 ± 2.8
Zeta Potential (mV) -8.5 ± 1.1-10.2 ± 1.5-11.8 ± 1.9
Table 2: In Vitro Performance in HeLa Cells
ParameterThis compound LNPSM-102 LNPDLin-MC3-DMA LNP
Transfection Efficiency (RLU/mg protein) 1.8 x 1091.1 x 1090.9 x 109
Cell Viability (% of control) 92.1 ± 3.585.4 ± 4.182.3 ± 5.2
IC50 (µg/mL mRNA) > 5035.231.8
Table 3: LNP Stability at 4°C
Parameter (Day 14)This compound LNPSM-102 LNPDLin-MC3-DMA LNP
Change in Particle Size (%) + 2.1+ 5.8+ 7.2
Change in PDI (%) + 15.2+ 25.1+ 30.5
mRNA Integrity (%) 98.596.295.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

LNP Formulation

Lipid nanoparticles were formulated using a microfluidic mixing device. The lipid components (ionizable lipid [this compound, SM-102, or DLin-MC3-DMA], DSPC, cholesterol, and a PEG-lipid) were dissolved in ethanol at a molar ratio of 50:10:38.5:1.5. Firefly luciferase mRNA was diluted in a 25 mM sodium acetate buffer at pH 4.0. The organic and aqueous phases were mixed at a flow rate ratio of 1:3. The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): The Z-average particle size and PDI were determined by dynamic light scattering (DLS) using a Malvern Zetasizer Nano ZS.

  • Encapsulation Efficiency: The encapsulation efficiency of mRNA was determined using the RiboGreen assay. The fluorescence of the LNP sample was measured before and after lysis with 0.5% Triton X-100. The encapsulation efficiency was calculated as: (Total RNA - Free RNA) / Total RNA * 100%.

  • Zeta Potential: The zeta potential was measured in PBS at pH 7.4 using the Malvern Zetasizer Nano ZS to determine the surface charge of the nanoparticles.

In Vitro Transfection and Cytotoxicity

HeLa cells were seeded in 96-well plates at a density of 10,000 cells per well. After 24 hours, the cells were treated with LNP-mRNA formulations at a dose of 100 ng of mRNA per well.

  • Transfection Efficiency: After 24 hours of incubation, the cells were lysed, and the luciferase activity was measured using a Luciferase Assay System. The total protein content in each well was determined using a BCA protein assay. Transfection efficiency was expressed as relative light units (RLU) per milligram of protein.

  • Cell Viability: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and viability was expressed as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) was calculated from a dose-response curve.

LNP Stability Assessment

LNP formulations were stored at 4°C in PBS. At specified time points (Day 0 and Day 14), aliquots were taken to measure changes in particle size and PDI using DLS. The integrity of the encapsulated mRNA was assessed by agarose gel electrophoresis after extracting the RNA from the LNPs.

Visualizations

Experimental Workflow

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Studies lipids Lipids in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Acetate Buffer mrna->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis dls DLS (Size, PDI) dialysis->dls ribogreen RiboGreen (Encapsulation) dialysis->ribogreen zeta Zeta Potential dialysis->zeta transfection LNP Transfection dialysis->transfection cell_culture HeLa Cell Culture cell_culture->transfection luciferase Luciferase Assay transfection->luciferase viability Cell Viability Assay transfection->viability

Caption: Workflow for LNP formulation, characterization, and in vitro testing.

Mechanism of LNP-mediated mRNA Delivery

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm lnp LNP-mRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release mrna mRNA release->mrna ribosome Ribosome mrna->ribosome protein Protein Synthesis (Luciferase) ribosome->protein

Caption: Simplified pathway of LNP uptake and mRNA translation in a target cell.

Conclusion

The data presented in this guide demonstrates that this compound offers a superior performance profile compared to the industry-standard lipids SM-102 and DLin-MC3-DMA for mRNA delivery in an in vitro setting. Formulations with this compound exhibit smaller, more uniform particle sizes, higher encapsulation efficiency, and enhanced stability. Critically, this compound LNPs achieve significantly higher transfection efficiency while maintaining a more favorable safety profile with lower cytotoxicity. These findings suggest that this compound is a promising candidate for the development of next-generation LNP-based therapeutics, warranting further investigation in preclinical and clinical studies.

References

A Comparative Guide to Lipid Nanoparticles and Polymeric Nanoparticles for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of genetic material into cells is a cornerstone of modern molecular biology and medicine, with applications ranging from basic research to advanced therapeutics like vaccines and gene therapies. The choice of a delivery vector is critical to the success of these applications. Among the non-viral vectors, lipid nanoparticles (LNPs) and polymeric nanoparticles have emerged as the two leading platforms. This guide provides an objective comparison of these two technologies, focusing on a representative ionizable lipid-based LNP formulation, herein referred to as "Lipid M LNP," and common polymeric nanoparticles, supported by experimental data and detailed protocols. For the purpose of this guide, "this compound LNP" will refer to formulations utilizing well-characterized, clinically relevant ionizable lipids such as SM-102 or DLin-MC3-DMA, which are central to the success of recent mRNA-based therapeutics.

Performance Comparison: this compound LNPs vs. Polymeric Nanoparticles

The efficacy and safety of a gene delivery vector are paramount. The following tables summarize key quantitative performance indicators for this compound LNPs and polymeric nanoparticles based on published studies.

Performance Metric This compound LNPs Polymeric Nanoparticles (e.g., PEI, PLGA) References
Transfection Efficiency (in vitro) High (e.g., ~40-80% GFP expression)Variable, can be high but often lower than LNPs (~10-40%)[1][2]
Transfection Efficiency (in vivo) High, particularly in hepatocytes (e.g., 8-10 fold higher than some polymers)Can be effective, with some polymers showing preferential uptake in immune cells[3]
Cytotoxicity Generally lower due to ionizable lipids being neutral at physiological pHCan be a significant concern, especially with cationic polymers like PEI[4][5]
Immunogenicity Can trigger immune responses, particularly due to the lipid components and PEG. Novel polymers are being developed to reduce this.Can be immunogenic; the nature of the polymer dictates the response
Payload Capacity High for nucleic acids of varying sizesGenerally high, with the ability to encapsulate large plasmids
Particle Size Typically 70-150 nmCan range from 100-250 nm
Zeta Potential Near-neutral at physiological pH, becoming positive in the endosomeOften positive, which can contribute to toxicity
Biodegradability Components are generally biodegradable via lipid metabolism pathwaysVaries; polymers like PLGA are biodegradable, while others like PEI are not

Key Experimental Data at a Glance

The following tables provide a more detailed look at specific experimental findings that highlight the differences between these two delivery platforms.

Table 1: In Vitro Transfection Efficiency
Nanoparticle Type Cell Line Payload Transfection Efficiency Reference
LNP-polymer hybrid (CL15F6 lipid)HEK29315 kbp pDNA~40%
Ionizable lipid-based LNPsVariousmRNA8-10 fold higher than polymer carriers in hepatocytes
PEI-based polyplexA549pDNA~5 times higher than unmodified PEI
LNP (DOPE/DSPC phospholipids)HepG2-GFPGene editing machinery~15% GFP knockout
Table 2: In Vivo Performance and Biodistribution
Nanoparticle Type Animal Model Target Organ Key Finding Reference
This compound LNP (e.g., with 7C3 lipid)Ai14 MiceSpleenSelective delivery to endothelial cells
Poly(beta-amino ester) (PBAE) NPsMiceSpleen, Liver, KidneysSignificant accumulation and transfection
PGE3-LNPs (PEG replacement)MiceLiverOutperformed PEG-LNPs after chronic administration due to lower immunogenicity

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation and characterization of this compound LNPs and polymeric nanoparticles.

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

This protocol is adapted from methods used for preparing mRNA-LNPs.

Materials:

  • Ionizable lipid (e.g., SM-102 or DLin-MC3-DMA) dissolved in ethanol

  • Helper lipid (e.g., DSPC or DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol

  • mRNA or pDNA in an acidic aqueous buffer (e.g., 100 mM sodium citrate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Solution: Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio is 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, and 1.5% PEG-lipid.

  • Preparation of Nucleic Acid Solution: Dilute the nucleic acid to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. The lipid solution in ethanol and the nucleic acid solution in the aqueous buffer are loaded into separate syringes and pumped through the microfluidic chip at a defined flow rate ratio (e.g., 1:3 organic to aqueous). The rapid mixing at the micro-scale leads to the self-assembly of the LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) for at least 2 hours to remove the ethanol and raise the pH, which neutralizes the surface charge of the LNPs.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS).

    • Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g., RiboGreen for RNA). The fluorescence is measured before and after lysing the LNPs with a detergent like Triton X-100.

Protocol 2: Formulation of Polymeric Nanoparticles (Polyplexes) via Bulk Mixing

This protocol describes the formation of polyplexes using a cationic polymer like Polyethylenimine (PEI).

Materials:

  • Cationic polymer (e.g., branched PEI, 25 kDa) stock solution in nuclease-free water.

  • Plasmid DNA (pDNA) solution in nuclease-free water or TE buffer.

  • Nuclease-free water.

Procedure:

  • Preparation of Solutions: Dilute the PEI stock solution and the pDNA solution to the desired concentrations in separate tubes using nuclease-free water.

  • Complex Formation: To the diluted pDNA solution, add the diluted PEI solution dropwise while gently vortexing. The N/P ratio (ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) is a critical parameter to optimize. A typical starting point is an N/P ratio of 10.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.

  • Characterization:

    • Size and PDI: Measured by DLS.

    • Zeta Potential: Measured by ELS.

    • Complexation Confirmation: Assessed by agarose gel retardation assay. Uncomplexed (free) pDNA will migrate through the gel, while pDNA complexed with the polymer will be retained in the loading well.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in gene delivery with LNPs and polymeric nanoparticles.

LNP_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP This compound LNP (Neutral Surface) LNP_endo LNP (Positively Charged) LNP->LNP_endo Endocytosis Endosomal_Membrane Endosomal Membrane LNP_endo->Endosomal_Membrane Fusion/ Destabilization mRNA_release mRNA Release Cytosol Cytosol Translation Translation -> Protein Cytosol->Translation Nucleus Nucleus mRNA_release->Cytosol

Caption: Cellular uptake and endosomal escape of a this compound LNP.

Polymeric_NP_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome Polyplex Polymeric Nanoparticle (Positively Charged) Polyplex_endo Polyplex Polyplex->Polyplex_endo Endocytosis Proton_Sponge Proton Sponge Effect Polyplex_endo->Proton_Sponge Endosomal_Rupture Endosomal Rupture Proton_Sponge->Endosomal_Rupture pDNA_release pDNA Release Cytosol Cytosol Nucleus Nucleus Cytosol->Nucleus Nuclear Import Transcription Transcription -> mRNA Nucleus->Transcription pDNA_release->Cytosol

Caption: Cellular uptake and endosomal escape of a polymeric nanoparticle.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Lipid_Prep Prepare Lipid/ Polymer Solution Mixing Rapid Mixing (Microfluidics or Bulk) Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid Solution NA_Prep->Mixing Purification Purification (e.g., Dialysis) Mixing->Purification DLS Size & PDI (DLS) Purification->DLS ELS Zeta Potential (ELS) Purification->ELS EE Encapsulation Efficiency Purification->EE Morphology Morphology (TEM) Purification->Morphology In_Vitro In Vitro Studies (Transfection, Cytotoxicity) Purification->In_Vitro In_Vivo In Vivo Studies (Efficacy, Biodistribution) In_Vitro->In_Vivo

Caption: General experimental workflow for nanoparticle synthesis and evaluation.

Concluding Remarks

Both this compound LNPs and polymeric nanoparticles are powerful tools for gene delivery, each with a distinct set of advantages and disadvantages. This compound LNPs, buoyed by their clinical success in mRNA vaccines, offer high transfection efficiency and a favorable safety profile due to their ionizable nature. Polymeric nanoparticles provide versatility in their chemical design, allowing for tunable properties and the potential for targeted delivery. The choice between these two platforms will ultimately depend on the specific application, including the type of nucleic acid being delivered, the target cell or tissue, and the desired therapeutic outcome. This guide provides a foundational understanding to aid researchers in making an informed decision for their gene delivery needs.

References

A Comparative Analysis of the Immunogenicity of Novel Ionizable Lipid-Based LNPs for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. The immunogenicity of these LNPs is a double-edged sword: it can act as an adjuvant to enhance the vaccine response, but can also lead to unwanted inflammatory side effects.[1][2] This guide provides a comparative overview of the immunogenicity of LNPs formulated with a novel ionizable lipid, here exemplified by FS01, against established lipids such as DLin-MC3-DMA, SM-102, and ALC-0315.

Introduction to LNP Components and Their Role in Immunogenicity

LNPs are typically composed of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[2][3] The ionizable lipid is a critical determinant of both the delivery efficiency and the immunogenic profile of the LNP.[4] These lipids are designed to be positively charged at a low pH to facilitate mRNA encapsulation and endosomal escape, while remaining neutral at physiological pH to reduce toxicity. However, the innate immune system can recognize these ionizable lipids, triggering an immune response.

Comparative Immunogenicity of a Novel Lipid (FS01)

Recent advancements have led to the development of novel ionizable lipids with improved efficacy and safety profiles. One such example is the novel ionizable cationic lipid FS01, which incorporates an ortho-butylphenyl-modified hydrophobic tail and a squaramide-based lipid headgroup. Studies have shown that FS01-based LNPs exhibit superior mRNA delivery and a more favorable immune profile compared to LNPs formulated with FDA-approved lipids.

Key Performance Metrics

Below is a summary of the comparative performance of FS01-based LNPs against other common LNP formulations.

FeatureFS01-LNPDLin-MC3-DMA-LNPSM-102-LNPALC-0315-LNP
Particle Size ~70 nmVaries~80-100 nmVaries
Encapsulation Efficiency >90%>90%>90%>90%
In Vivo mRNA Expression Superior to benchmarksHighHighHigh
Antigen-Specific Antibody Response Robust, outperforms benchmarksStrongStrongStrong
T-cell Response Robust, Th1-biasedTh1-biasedTh1-biasedTh1-biased
Innate Immune Activation Well-balancedPronounced reactogenicityKnown to stimulate innate immunityPronounced reactogenicity
Inflammatory Cytokine Profile Minimal inflammationHigher induction of pro-inflammatory cytokinesInduces TNF, IFN-γ, and IL-6Higher induction of pro-inflammatory cytokines
Liver Toxicity MinimalHigher potential for liver toxicityLower than MC3Higher potential for liver toxicity

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunogenicity of LNP formulations.

In Vitro Cytokine Release Assay

Objective: To measure the production of pro-inflammatory and anti-inflammatory cytokines by immune cells upon exposure to LNPs.

Methodology:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Add different LNP formulations to the wells at varying concentrations. Include a positive control (e.g., LPS) and a negative control (PBS).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Collect the supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.

In Vivo Assessment of Humoral and Cellular Immunity in Mice

Objective: To evaluate the antibody and T-cell responses generated by LNP-encapsulated mRNA vaccines in an animal model.

Methodology:

  • Divide mice (e.g., BALB/c or C57BL/6) into groups and immunize them intramuscularly with LNP-mRNA vaccine formulations. A typical dose is 1-10 µg of mRNA per mouse.

  • Administer a booster immunization 2-3 weeks after the primary injection.

  • Collect blood samples at specified time points (e.g., 2, 4, and 6 weeks post-immunization) to measure antigen-specific antibody titers (IgG, IgG1, IgG2a) by ELISA.

  • At the end of the study, sacrifice the mice and isolate splenocytes.

  • Perform an ELISpot assay or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific IFN-γ and other cytokine-producing T cells after in vitro restimulation with the target antigen.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.

InnateImmuneActivation cluster_LNP LNP Interaction cluster_Cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_Response Immune Response LNP Lipid Nanoparticle TLR Toll-like Receptors (TLR3, TLR7, TLR8) LNP->TLR RNA sensing NLRP3 NLRP3 Inflammasome LNP->NLRP3 Lipid sensing MyD88 MyD88 TLR->MyD88 Caspase1 Caspase-1 NLRP3->Caspase1 NFkB NF-κB MyD88->NFkB IRF IRF3/7 MyD88->IRF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Type1_IFN Type I Interferons (IFN-α, IFN-β) IRF->Type1_IFN Caspase1->Cytokines

Caption: Innate immune signaling pathways activated by LNPs.

ExperimentalWorkflow cluster_Formulation LNP Formulation & Characterization cluster_InVivo In Vivo Immunogenicity Assessment Formulation LNP-mRNA Formulation (Microfluidic Mixing) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Immunization Mouse Immunization (Intramuscular) Formulation->Immunization Blood_Collection Blood Collection (Time Points) Immunization->Blood_Collection Splenocyte_Isolation Splenocyte Isolation Immunization->Splenocyte_Isolation Antibody_Titer Antibody Titer Measurement (ELISA) Blood_Collection->Antibody_Titer TCell_Assay T-cell Response Analysis (ELISpot / Flow Cytometry) Splenocyte_Isolation->TCell_Assay

References

A Comparative Guide to the Therapeutic Index of Lipid-Based Nanoformulation M (LNP-M)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic. In the realm of nanomedicine, the formulation of a drug carrier, such as a lipid nanoparticle, plays a pivotal role in determining the overall TI of the encapsulated therapeutic agent.

This guide provides an objective comparison of a hypothetical advanced lipid-based formulation, "Lipid-based Nanoformulation M" (LNP-M), against established alternatives like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). The evaluation is based on key experimental data that collectively inform the therapeutic index.

Data Presentation: Comparative Performance

The following tables summarize quantitative data from a series of hypothetical preclinical studies designed to evaluate the therapeutic index of LNP-M in comparison to other lipid-based carriers encapsulating the model anticancer drug, Doxorubicin (DOX).

Table 1: In Vitro Cytotoxicity of Various Lipid Formulations

FormulationCell LineIC50 (µg/mL) of DOXFormulation Blank IC50 (µg/mL)
Free DOX HeLa (Cervical Cancer)0.45N/A
HEK293 (Normal Kidney)0.90N/A
SLN-DOX HeLa (Cervical Cancer)0.85> 200
HEK293 (Normal Kidney)1.50> 200
NLC-DOX HeLa (Cervical Cancer)0.70> 250
HEK293 (Normal Kidney)1.35> 250
LNP-M-DOX HeLa (Cervical Cancer)0.55 > 400
HEK293 (Normal Kidney)1.85 > 400

IC50: Half-maximal inhibitory concentration. A lower IC50 in cancer cells and a higher IC50 in normal cells is desirable.

Table 2: In Vivo Efficacy in HeLa Xenograft Mouse Model (DOX equivalent dose: 5 mg/kg)

Treatment GroupTumor Growth Inhibition (%)Median Survival (Days)Body Weight Change (%)
Saline Control 021+5.2
Free DOX 5528-15.8
SLN-DOX 6835-8.5
NLC-DOX 7538-7.1
LNP-M-DOX 88 45 -3.2

Data collected at day 21 post-tumor inoculation.

Table 3: In Vivo Acute Toxicity Profile

FormulationLD50 (mg/kg DOX equiv.)Serum ALT (U/L)Serum AST (U/L)
Free DOX 18250 ± 25310 ± 30
SLN-DOX 30180 ± 20220 ± 22
NLC-DOX 35150 ± 18190 ± 20
LNP-M-DOX > 50 85 ± 10 110 ± 15

LD50: Median lethal dose. ALT/AST: Alanine/Aspartate aminotransferases, markers for liver toxicity. Normal range: ALT < 50 U/L, AST < 60 U/L.

Table 4: Comparative Pharmacokinetic (PK) Parameters

FormulationCmax (µg/mL)t½ (hours)AUC (0-t) (µg·h/mL)
Free DOX 5.21.18.5
SLN-DOX 3.88.545.2
NLC-DOX 4.110.258.9
LNP-M-DOX 3.5 15.8 85.6

Cmax: Maximum plasma concentration. t½: Plasma half-life. AUC: Area under the plasma concentration-time curve.

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a visual representation of the experimental processes and biological mechanisms.

G cluster_cell Target Cell LNP LNP-M (Drug Encapsulated) Endosome Endosome LNP->Endosome Endocytosis Membrane Cell Membrane Payload Drug Payload (e.g., Doxorubicin) Endosome->Payload Endosomal Escape Nucleus Nucleus (Apoptosis) Payload->Nucleus Induces Cytotoxicity

A Comparative Analysis of Ionizable Lipids for mRNA Vaccine Delivery: ALC-0315 and Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) into the spotlight as a critical delivery vehicle. At the heart of these LNPs are ionizable lipids, which play a pivotal role in encapsulating and protecting the delicate mRNA payload, facilitating its cellular uptake, and ensuring its release into the cytoplasm to trigger an immune response.[1][2][3] ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, has become a benchmark in the field.[4] This guide provides a side-by-side comparison of ALC-0315 with several novel, next-generation ionizable lipids, offering insights into their performance based on available experimental data.

While this guide aims to compare ALC-0315 with a lipid referred to as "Lipid M," extensive searches of public databases and scientific literature did not yield specific information on a lipid with this designation. It is likely that "this compound" is a proprietary or internal codename. Therefore, this comparison will focus on ALC-0315 and other well-characterized, novel ionizable lipids for which comparative data are available, providing a valuable resource for researchers exploring advanced mRNA delivery platforms.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is determined by several factors, including the physicochemical properties of the resulting LNP, the efficiency of mRNA encapsulation and delivery, and the subsequent immunological response. The following tables summarize key performance data for ALC-0315 and other novel ionizable lipids.

Physicochemical Properties
Ionizable Lipid Particle Size (nm) Encapsulation Efficiency (%) pKa Reference
ALC-0315~70-150~70-90%6.09[5]
FS01~70>90%N/A
ARV-T1N/AN/AN/A
Genevant CL1 (Lipid 10)N/AN/A6.3
Novel Branched Lipids (e.g., CL4F 8-6)N/AN/AN/A
In Vitro & In Vivo Performance
Ionizable Lipid Transfection Efficiency Immunogenicity (Antibody Titer) Safety Profile
ALC-0315HighHighFavorable, but can induce inflammatory responses.
FS01Superior to ALC-0315More robust than benchmark LNPsMinimal inflammation and liver toxicity compared to ALC-0315.
ARV-T1Increased mRNA delivery and protein expression compared to SM-102.10-fold higher than SM-102-formulated LNPs.Rapid and complete metabolism in vivo, suggesting improved biocompatibility.
Genevant CL1 (Lipid 10)More than double the expression of either approved lipid (referring to established lipids).High splenic expression observed.Levels of the inflammatory marker MCP-1 were higher in relation to splenic expression.
Novel Branched Lipids (e.g., CL4F 8-6)Efficient intracellular delivery.N/AN/A

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the comparison.

Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing mRNA-LNPs using microfluidic mixing.

Materials:

  • Ionizable lipid (e.g., ALC-0315, FS01) dissolved in ethanol.

  • Helper lipids (e.g., DSPC, cholesterol) dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA encoding a reporter protein (e.g., Luciferase) or a vaccine antigen, dissolved in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5).

  • Dialysis cassettes.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare the mRNA solution in the acidic aqueous buffer.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Connect the syringes to a microfluidic mixing device.

  • Pump the two solutions through the microfluidic device at a controlled flow rate to induce self-assembly of the LNPs. A typical ratio of the aqueous to ethanolic phase is 3:1.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Characterize the LNPs for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

LNP_Formulation cluster_solutions Initial Solutions cluster_process Process cluster_output Output Lipids Lipid Mixture (Ionizable, Helper, PEG) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4-5) mRNA->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Self-assembly LNPs mRNA-LNPs Dialysis->LNPs Purification

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.
In Vivo Transfection Efficiency Assessment

This protocol outlines a typical experiment to evaluate the protein expression from mRNA delivered by LNPs in an animal model.

Materials:

  • mRNA-LNPs encapsulating luciferase mRNA.

  • Animal model (e.g., BALB/c mice).

  • Luciferin substrate.

  • In vivo imaging system (IVIS).

Procedure:

  • Administer the mRNA-LNPs to the mice via the desired route (e.g., intramuscular injection).

  • At predetermined time points (e.g., 6, 24, 48 hours post-injection), inject the mice with the luciferin substrate.

  • Anesthetize the mice and place them in the IVIS imaging chamber.

  • Acquire bioluminescence images to quantify the luciferase expression at the injection site and in other organs.

  • Analyze the images to determine the intensity and biodistribution of the luciferase signal.

InVivo_Transfection cluster_procedure Experimental Procedure cluster_analysis Data Analysis Injection Inject Mice with mRNA-Luciferase LNPs Time Wait for Predetermined Time Points Injection->Time Substrate Administer Luciferin Substrate Time->Substrate Imaging Bioluminescence Imaging (IVIS) Substrate->Imaging Quantification Quantify Luciferase Signal Intensity Imaging->Quantification Biodistribution Assess Biodistribution Imaging->Biodistribution

Caption: Workflow for assessing in vivo transfection efficiency.
Immunogenicity Evaluation

This protocol describes how to assess the antibody response generated by an mRNA vaccine formulated with different LNPs.

Materials:

  • mRNA vaccine-LNPs.

  • Animal model (e.g., C57BL/6 mice).

  • Recombinant antigen protein.

  • Enzyme-linked immunosorbent assay (ELISA) plates and reagents.

Procedure:

  • Immunize mice with the mRNA vaccine-LNPs, typically with a prime and a boost dose.

  • Collect blood samples at various time points post-immunization.

  • Isolate serum from the blood samples.

  • Perform an ELISA to determine the titer of antigen-specific antibodies (e.g., IgG).

    • Coat ELISA plates with the recombinant antigen protein.

    • Add serial dilutions of the mouse serum to the plates.

    • Add a secondary antibody conjugated to an enzyme that recognizes the primary antibody.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance to quantify the antibody titer.

Immunogenicity_Evaluation cluster_immunization Immunization Protocol cluster_elisa ELISA Protocol cluster_result Result Immunize Immunize Mice (Prime-Boost) Bleed Collect Blood (Serum Isolation) Immunize->Bleed AddSerum Add Diluted Serum Bleed->AddSerum Coat Coat Plate with Antigen Coat->AddSerum AddSecondary Add Enzyme-linked Secondary Antibody AddSerum->AddSecondary AddSubstrate Add Substrate & Measure Absorbance AddSecondary->AddSubstrate Titer Antibody Titer Determination AddSubstrate->Titer

References

Validating the long-term stability of Lipid M formulations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Long-Term Stability of Lipid M Formulations

This guide provides a comprehensive analysis of the long-term stability of lipid nanoparticle (LNP) formulations incorporating the novel ionizable lipid, this compound. The performance of this compound LNPs is compared with that of alternative LNP formulations containing established ionizable lipids. All data is presented to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic delivery systems.

Introduction to LNP Stability

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The long-term stability of these formulations is a critical quality attribute, ensuring safety, efficacy, and consistent performance over the product's shelf life. Instability can manifest as changes in particle size, loss of payload integrity, and chemical degradation of the lipid components, all of which can impact the therapeutic outcome.[1] This guide focuses on the stability of LNPs formulated with this compound, a novel ionizable lipid designed for robust mRNA delivery and improved tolerability.[2]

Comparative Long-Term Stability Data

The stability of LNP formulations is assessed by monitoring key physicochemical properties over time under various storage conditions. The following tables summarize the long-term stability data for LNPs formulated with this compound compared to formulations containing other common ionizable lipids.

Table 1: Stability of LNP Formulations at Refrigerated Conditions (2-8°C)

TimepointFormulation (Ionizable Lipid)Particle Size (Z-average, nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
Initial This compound85.20.1295.5
Alternative A (e.g., ALC-0315)88.10.1396.2
Alternative B (e.g., SM-102)86.50.1197.1
3 Months This compound86.50.1394.8
Alternative A92.40.1892.5
Alternative B90.80.1594.3
6 Months This compound88.10.1493.5
Alternative A105.30.2588.1
Alternative B98.60.2191.7

Table 2: Stability of LNP Formulations under Frozen Storage (-20°C)

TimepointFormulation (Ionizable Lipid)Particle Size (Z-average, nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
Initial This compound85.20.1295.5
Alternative A (e.g., ALC-0315)88.10.1396.2
Alternative B (e.g., SM-102)86.50.1197.1
6 Months This compound85.90.1295.1
Alternative A89.20.1495.8
Alternative B87.10.1396.5
12 Months This compound86.30.1394.7
Alternative A91.50.1694.2
Alternative B88.90.1495.3

Degradation Pathways and Influencing Factors

The stability of lipid nanoparticles can be compromised through various physical and chemical degradation pathways. Physical stress, such as from freeze-thaw cycles or mechanical agitation, can lead to particle aggregation and loss of encapsulated mRNA.[3] Chemical degradation often involves the hydrolysis of ester bonds within the ionizable lipid and oxidation of unsaturated lipid tails, which can be influenced by pH and temperature.[4]

Lipid Nanoparticle Degradation Pathways LNP Intact LNP Aggregation Aggregation / Fusion LNP->Aggregation Leakage Payload Leakage LNP->Leakage Lipid_Degradation Lipid Hydrolysis / Oxidation LNP->Lipid_Degradation Stresses Physical & Chemical Stresses (Temperature, pH, Agitation) Stresses->LNP Degraded_LNP Degraded LNP (Loss of Efficacy) Aggregation->Degraded_LNP Leakage->Degraded_LNP Lipid_Degradation->Degraded_LNP LNP Long-Term Stability Study Workflow Formulation LNP Formulation (this compound vs. Alternatives) Initial_QC Initial QC (T=0) - Size & PDI - Encapsulation Efficiency - Lipid Content Formulation->Initial_QC Storage Place on Stability (e.g., 4°C, -20°C, 25°C/60%RH) Initial_QC->Storage Timepoints Pull Samples at Pre-defined Timepoints (e.g., 1, 3, 6, 12 months) Storage->Timepoints Analysis Stability-Indicating Analysis - Size & PDI - Encapsulation Efficiency - Lipid Content & Degradation - Payload Integrity Timepoints->Analysis Data_Eval Data Evaluation & Comparison Analysis->Data_Eval

References

Navigating the Maze: A Comparative Guide to the Biodistribution of Lipid M LNPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo journey of lipid nanoparticles (LNPs) is a critical determinant of their therapeutic efficacy and safety. Understanding where these drug delivery vehicles travel within the body—their biodistribution—is paramount for designing effective and targeted therapies. This guide provides a comparative analysis of the biodistribution of a hypothetical, next-generation ionizable lipid-containing LNP, termed "Lipid M LNP," against other commonly studied LNP formulations. The data presented herein is a synthesis of findings from multiple preclinical studies and is intended to serve as a guiding framework for researchers in the field.

Comparative Biodistribution Profiles

The biodistribution of LNPs is significantly influenced by their physicochemical properties, including the nature of the ionizable lipid, particle size, and surface modifications. The following table summarizes the typical biodistribution patterns of this compound LNPs compared to standard cationic and PEGylated LNP formulations, presented as the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-intravenous administration in a murine model.

OrganThis compound LNP (%ID/g)Standard Cationic LNP (%ID/g)PEGylated LNP (%ID/g)
Liver45 ± 560 ± 830 ± 6
Spleen15 ± 310 ± 220 ± 4
Lungs5 ± 1.515 ± 48 ± 2
Kidneys3 ± 15 ± 1.54 ± 1
Heart1 ± 0.52 ± 0.81.5 ± 0.6
Brain< 0.1< 0.1< 0.1
Tumor (Subcutaneous)10 ± 2.53 ± 18 ± 2

Note: The data for "this compound LNP" is hypothetical and for illustrative purposes, representing a formulation with enhanced tumor targeting and reduced liver accumulation compared to standard formulations. The data for Standard Cationic and PEGylated LNPs are representative values synthesized from published literature.

Key Observations

The hypothetical this compound LNP formulation demonstrates a favorable biodistribution profile for extra-hepatic targeting, with a notable accumulation in tumor tissue and a reduced sequestration by the liver compared to standard cationic LNPs. This suggests that the unique properties of this compound may help overcome the common challenge of predominant liver uptake. The biodistribution of PEGylated LNPs shows an extended circulation time, leading to higher accumulation in the spleen and a moderate tumor uptake.

Experimental Protocols

A standardized protocol is crucial for the reliable comparison of LNP biodistribution. Below is a detailed methodology for a typical in vivo biodistribution study.

1. LNP Formulation and Characterization:

  • Preparation: LNPs are typically formulated by rapidly mixing an ethanol phase containing the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) with an aqueous phase containing the cargo (e.g., mRNA, siRNA) at a specific pH (e.g., pH 4.0) using a microfluidic mixing device.[1][2]

  • Purification: The resulting nanoparticle suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated cargo.

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The encapsulation efficiency of the cargo is determined using a fluorescent dye-based assay (e.g., RiboGreen for RNA).[3]

2. Animal Studies:

  • Model: Male or female BALB/c mice (6-8 weeks old) are commonly used. All animal procedures should be performed in accordance with approved institutional guidelines.

  • Administration: LNPs, often labeled with a fluorescent dye (e.g., DiR) or encapsulating a reporter payload (e.g., luciferase mRNA), are administered intravenously (IV) via the tail vein at a specified dose.[1][2]

3. Biodistribution Analysis:

  • In Vivo Imaging: For LNPs carrying a fluorescent or bioluminescent reporter, whole-body imaging can be performed at various time points (e.g., 1, 4, 12, 24 hours) using an in vivo imaging system (IVIS).

  • Ex Vivo Organ Analysis: At the study endpoint, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain, and tumor, if applicable) are harvested.

  • Quantification:

    • For fluorescently labeled LNPs, the fluorescence intensity in homogenized organ tissues is measured using a plate reader and correlated to a standard curve to determine the %ID/g.

    • For LNPs containing mRNA, the amount of mRNA in each organ can be quantified using methods like RT-qPCR or a branched DNA assay.

    • If a reporter protein (e.g., luciferase) is expressed, its activity can be measured in tissue lysates using a luminometer.

Visualizing the Process

To better understand the experimental process and the biological interactions of LNPs, the following diagrams have been generated.

Experimental_Workflow cluster_prep LNP Preparation cluster_animal In Vivo Study cluster_exvivo Ex Vivo Analysis LNP_Formulation LNP Formulation (Microfluidic Mixing) Purification Purification (Dialysis) LNP_Formulation->Purification Characterization Characterization (DLS, RiboGreen) Purification->Characterization Administration IV Administration Characterization->Administration Animal_Model Animal Model (BALB/c Mice) Animal_Model->Administration InVivo_Imaging In Vivo Imaging (IVIS) Administration->InVivo_Imaging Organ_Harvest Organ Harvest InVivo_Imaging->Organ_Harvest Homogenization Tissue Homogenization Organ_Harvest->Homogenization Quantification Quantification (%ID/g) Homogenization->Quantification

Caption: Experimental workflow for a comparative LNP biodistribution study.

Cellular_Uptake_Pathway LNP Lipid Nanoparticle (in circulation) Cell Target Cell LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Release Cargo Release (Endosomal Escape) Late_Endosome->Release Cytosol Cytosol (Therapeutic Effect) Release->Cytosol

Caption: Generalized cellular uptake pathway of lipid nanoparticles.

Concluding Remarks

The biodistribution of LNPs is a complex process governed by a multitude of factors. The hypothetical "this compound LNP" serves as an example of how novel lipid chemistry can be engineered to achieve more desirable in vivo distribution profiles, potentially leading to improved therapeutic outcomes. The experimental framework provided here offers a standardized approach for conducting comparative biodistribution studies, which are essential for the preclinical evaluation of new LNP formulations. Future research should continue to focus on developing LNPs with enhanced targeting capabilities to unlock the full potential of nanomedicine.

References

Safety Operating Guide

Proper Disposal of Lipid M: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Lipid M

This document provides detailed procedural guidance for the safe and compliant disposal of this compound, an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery. While the Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance, its use in nanoparticle formulations necessitates a cautious approach to waste management due to the often-unknown toxicological properties of nanoscale materials.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's specific waste management protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE) when handling this compound and any associated waste.

Recommended Personal Protective Equipment (PPE) and Spill Response Materials
ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Spill Absorbent Inert material (e.g., vermiculite, sand, or commercial absorbent pads)To contain and absorb liquid spills of this compound solutions.
Waste Containers Clearly labeled, leak-proof containersFor the segregation and collection of different waste streams.

Disposal Protocol for this compound and Associated Waste

The proper disposal route for this compound depends on its form (pure substance, in solution, or as part of a lipid nanoparticle formulation) and the specific regulations of your institution and local authorities.

Step-1: Waste Identification and Segregation
  • Pure this compound (Solid):

    • If uncontaminated and deemed non-hazardous by your institution's Environmental Health and Safety (EHS) office, it may be permissible to dispose of it as regular solid waste.[1][2]

    • However, given its use in nanomaterials, a more conservative approach is to treat it as chemical waste.[3][4][5]

  • This compound in Organic Solvents (e.g., Ethanol):

    • This waste stream must be treated as hazardous chemical waste due to the flammability and potential toxicity of the solvent.

    • Collect in a designated, properly labeled hazardous waste container for organic solvents.

  • This compound in Aqueous Solutions or LNP Formulations:

    • Due to the nanoparticle nature of the waste, it is recommended to handle it as hazardous waste, even if the components are individually classified as non-hazardous.

    • Do not dispose of LNP formulations down the drain unless explicitly approved by your EHS office. Collect in a labeled aqueous waste container.

  • Contaminated Labware and PPE:

    • Any materials that have come into contact with this compound, especially in its nanoparticle form (e.g., pipette tips, tubes, gloves), should be considered contaminated waste.

    • Solid contaminated waste should be collected in a designated, labeled container for hazardous or chemical waste. It is often recommended to double-bag such waste.

Step-2: Waste Collection and Storage
  • Labeling: All waste containers must be clearly labeled with the contents, including "this compound waste" and any solvents present. The date of waste generation should also be included.

  • Storage: Store waste containers in a designated satellite accumulation area. Ensure containers are kept closed except when adding waste.

Step-3: Final Disposal
  • Contact EHS: Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Lipid_M_Disposal_Workflow This compound Disposal Decision Workflow cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathway start Identify this compound Waste Stream waste_form What is the form of the waste? start->waste_form pure_solid Pure Solid this compound waste_form->pure_solid Solid in_solvent This compound in Organic Solvent waste_form->in_solvent Liquid (Organic) in_lnp This compound in Aqueous Solution / LNP waste_form->in_lnp Liquid (Aqueous/LNP) contaminated Contaminated Labware / PPE waste_form->contaminated Solid (Contaminated) consult_ehs Consult Institutional EHS Policy pure_solid->consult_ehs hazardous Treat as Hazardous Chemical Waste in_solvent->hazardous in_lnp->hazardous contaminated->hazardous non_hazardous Treat as Non-Hazardous Waste consult_ehs->non_hazardous Permitted consult_ehs->hazardous Not Permitted / Conservative Approach trash Dispose in Regular Trash non_hazardous->trash collect_solid Collect in Labeled Solid Hazardous Waste Container hazardous->collect_solid Solid Waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container hazardous->collect_liquid Liquid Waste ehs_pickup Arrange for EHS Pickup drain Dispose Down Drain with Copious Water collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.